molecular formula C27H40ClNO3 B608181 Jervine hydrochloride CAS No. 60326-37-6

Jervine hydrochloride

Katalognummer: B608181
CAS-Nummer: 60326-37-6
Molekulargewicht: 462.07
InChI-Schlüssel: BTHSHLDGBOARGK-AVEQMEPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Jervine (11-Ketocyclopamine) is a naturally occuring steroidal alkaloid, and is derived from the Veratrum plant species. Jervine is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation. Over the Hedgehog signaling pathway Jervine effectively inhibit the tumor growth using three human tumor xenograft models including lung cancer, pancreatic cancer and basal cell carcinoma. Jervine has the potential to advance to a treatment for different tumors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

60326-37-6

Molekularformel

C27H40ClNO3

Molekulargewicht

462.07

IUPAC-Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one;hydrochloride

InChI

InChI=1S/C27H39NO3.ClH/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1

InChI-Schlüssel

BTHSHLDGBOARGK-AVEQMEPMSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Jervine HCl;  Jervine hydrochloride; 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Jervine Hydrochloride & The Smoothened (Smo) Orthosteric Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular pharmacology of Jervine hydrochloride , a steroidal alkaloid antagonist of the Hedgehog (Hh) signaling pathway. Unlike oxysterols that modulate the extracellular Cysteine-Rich Domain (CRD), Jervine functions as a Class F GPCR orthosteric antagonist . It binds deep within the heptahelical transmembrane (7TM) bundle of the Smoothened (Smo) receptor, physically occluding the hydrophobic tunnel required for cholesterol-mediated activation.

This document is designed for researchers requiring precise structural insights, validated binding protocols, and mechanistic causality for drug development applications.

Molecular Architecture & Binding Kinetics

The Orthosteric 7TM Pocket

Jervine (11-ketocyclopamine) targets the transmembrane core of Smo. Structural biology studies, specifically utilizing the closely related analog cyclopamine (PDB: 4O9R ), reveal that this binding site is distinct from the CRD "allosteric" site utilized by vertebrate ligands like 20(S)-hydroxycholesterol.

  • Locus: The binding pocket is located within the extracellular half of the 7TM bundle, primarily defined by Transmembrane helices (TM) 5, 6, and 7.

  • Key Residue Interaction: The secondary amine of the piperidine ring (in the F-ring of the steroidal backbone) orients towards the extracellular space, while the A-ring hydroxyl group plunges deep into the pocket.[1] A critical interaction involves Aspartate 473 (D473) (human numbering), which forms a hydrogen bond network essential for high-affinity binding of steroidal antagonists.

  • Tunnel Blockade: Active Smo possesses a continuous hydrophobic tunnel running from the inner membrane leaflet to the CRD.[2] Jervine occupies the upper section of this tunnel, effectively "plugging" it. This prevents endogenous cholesterol from transiting the tunnel to activate the CRD, thereby locking the receptor in an inactive signaling state despite its accumulation in the primary cilium.

Structure-Activity Relationship (SAR): Jervine vs. Cyclopamine

While Jervine and Cyclopamine share the same jerveratrum alkaloid backbone, their affinities differ due to C-11 modification.

CompoundStructure FeatureBinding Affinity (

/

)
Notes
Cyclopamine 11-deoxo (methylene)High (

~10-50 nM)
Reference antagonist. Forms tight hydrophobic packing in the 7TM.
Jervine 11-keto (C=O) Moderate (

~500-700 nM)
The C11 ketone introduces polarity that slightly destabilizes the hydrophobic pocket fit compared to cyclopamine.
Vismodegib Non-steroidalHigh (

~3 nM)
Binds the 7TM but utilizes a different sub-pocket; distinct conformational lock.
Pathway Visualization

The following diagram illustrates the specific node of inhibition within the canonical Hh pathway.

Hh_Pathway cluster_membrane Primary Cilium Membrane PTCH1 PTCH1 (Receptor) Cholesterol Cholesterol (Endogenous Agonist) PTCH1->Cholesterol Restricts Access SMO Smoothened (SMO) (7TM Transducer) GLI_R GLI (Repressor) SMO->GLI_R Inhibits Processing GLI_A GLI (Activator) SMO->GLI_A Promotes Cholesterol->SMO Activates (Tunnel Entry) HH Hedgehog Ligand (SHH) HH->PTCH1 Inhibits Jervine Jervine HCl (Antagonist) Jervine->SMO BLOCKS 7TM Tunnel (Prevents Activation) TargetGenes Target Genes (BCC/Medulloblastoma) GLI_A->TargetGenes Transcription

Caption: Jervine acts as a direct 7TM tunnel blocker, preventing cholesterol-mediated switch of SMO to the active signaling conformation.

Mechanistic Action: The "Uncoupling" Phenomenon

A critical nuance for researchers using Jervine is the uncoupling of ciliary accumulation from signaling activity .

  • Ciliary Translocation: Typically, SMO translocation to the primary cilium is associated with pathway activation.

  • The Antagonist Paradox: Jervine (and cyclopamine) induces SMO accumulation in the cilium, similar to agonists. However, the SMO that accumulates is catalytically inert .

  • Mechanism: Jervine induces a conformation that allows interaction with trafficking machinery (e.g.,

    
    -arrestin, Kif3a) but locks the transmembrane domains in a closed state that cannot transduce the signal to the cytoplasmic tail to activate GLI.
    
    • Experimental Implication: Do not use ciliary accumulation (immunofluorescence) alone as a readout for Jervine efficacy. You must pair it with a functional readout (GLI-reporter) or a competition binding assay.

Experimental Framework: Validated Protocols

BODIPY-Cyclopamine Competition Assay (Binding)

This is the gold-standard assay for validating Jervine binding to the Smo 7TM pocket. It relies on the competition between Jervine and a fluorescently labeled cyclopamine derivative (BODIPY-Cyc).

Principle: Jervine competes for the same orthosteric site as BODIPY-Cyc. A decrease in fluorescence intensity indicates successful binding.

Protocol Workflow:

  • Cell Preparation:

    • Use HEK293T cells stably expressing human Smo (or transiently transfected 24h prior).

    • Plate density:

      
       cells/well in poly-D-lysine coated 96-well plates.
      
  • Compound Incubation:

    • Prepare Jervine HCl serial dilutions (0.1 nM to 10

      
      M) in assay buffer (HBSS + 10 mM HEPES, pH 7.4).
      
    • Critical Step: Add BODIPY-cyclopamine (fixed concentration: 5 nM) simultaneously with Jervine to prevent pre-equilibration bias.

    • Incubate for 45–60 minutes at 37°C.

  • Washing & Fixation:

    • Wash 2x with PBS to remove unbound BODIPY-Cyc.

    • Fix with 4% Paraformaldehyde (PFA) for 10 mins (optional, but stabilizes signal for imaging).

  • Quantification:

    • Method A (Flow Cytometry): Dissociate cells and measure Median Fluorescence Intensity (MFI) in the FITC channel.

    • Method B (High-Content Imaging): Image and quantify cytoplasmic/membrane fluorescence per cell.

Binding_Protocol Step1 HEK293-Smo Cells Step2 Add 5nM BODIPY-Cyc Step1->Step2 Step3 Add Jervine (Titration) Step2->Step3 Step4 Incubate 1h @ 37°C Step3->Step4 Step5 Wash & Fix (Remove Unbound) Step4->Step5 Step6 Measure Fluorescence Step5->Step6 Result IC50 Calculation Step6->Result

Caption: Workflow for competitive binding assay. Reduction in signal correlates with Jervine occupancy of the 7TM pocket.

Functional Validation: GLI-Luciferase Reporter

Binding does not guarantee inhibition. This assay confirms functional antagonism.

  • Cell Line: Shh-LIGHT2 (NIH3T3 fibroblasts stably transfected with 8xGli-binding site luciferase plasmid).

  • Stimulation: Cells must be stimulated with SAG (100 nM) or Shh-conditioned medium to induce baseline luciferase activity.

  • Treatment: Treat with Jervine HCl (dose-response) for 24–30 hours.

  • Readout: Lyse cells and add Luciferin substrate. Luminescence is inversely proportional to Jervine potency.

References

  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743–2748.

  • Wang, C., Wu, H., Evron, T., Vardy, E., Han, G. W., Huang, X. P., ... & Stevens, R. C. (2014). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs.

  • Sharpe, H. J., Wang, W., Hannoug, L., & de Sauvage, F. J. (2015). Regulation of the oncoprotein Smoothened by small molecules.

  • Cooper, M. K., Porter, J. A., Young, K. E., & Beachy, P. A. (1998). Teratogen-mediated inhibition of target tissue response to Shh signaling. Science, 280(5369), 1603-1607.

  • Byrne, E. F., Sircar, R., Miller, P. S., Hedger, G., Luchetti, G., Nachtergaele, S., ... & Siebold, C. (2016). Structural basis of Smoothened activation by oxysterols.

Sources

The Veratrum Pharmacophore: A Comparative Technical Guide to Jervine and Cyclopamine SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of Cyclopamine and Jervine , two steroidal alkaloids isolated from Veratrum californicum (California corn lily). While both molecules act as potent antagonists of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (Smo) receptor, their utility in drug development is defined by a critical instability in the D/E/F ring system.

This document serves as a blueprint for researchers investigating Hh pathway modulation. It details the chemical liability of the natural products (acid-catalyzed aromatization) and the rational design of second-generation derivatives like Saridegib (IPI-926) that overcome these limitations.

Structural Architecture & Chemical Identity

Both Jervine and Cyclopamine share a rare C-nor-D-homosteroidal backbone.[1][2] This skeleton differs significantly from typical cholesterol derivatives due to the contraction of the C-ring and expansion of the D-ring.

Comparative Chemical Features[3]
FeatureCyclopamine (11-deoxojervine)Jervine Structural Impact
Formula


Jervine is the 11-keto analog.
C-11 Position Methylene (

)
Ketone (

)
The C-11 ketone in Jervine adds steric bulk and polarity but does not abolish Smo binding.
F-Ring Piperidine (Fused)Piperidine (Fused)Contains the secondary amine essential for hydrogen bonding with Smo (Asp473).
E-Ring Tetrahydrofuran (Spiro)Tetrahydrofuran (Spiro)The spiro-ether linkage is the pharmacophoric "Achilles' heel" (see Section 4).
D-Ring Unsaturated (C12-C13)Unsaturated (C12-C13)Unsaturation here facilitates the acid-catalyzed ring opening.
The Pharmacophore

The critical pharmacophore for Smo inhibition requires:

  • The Basic Nitrogen: The secondary amine in the F-ring.

  • The 3D Conformation: The rigid orientation of the E/F ring system relative to the steroid plane.

  • The 3-

    
    -Hydroxyl:  While modifiable, it aids in solubility and potential H-bonding.
    

Pharmacodynamics: Mechanism of Smo Inhibition[4]

Unlike many GPCR antagonists that bind solely to the orthosteric site, Cyclopamine and Jervine exhibit a complex binding mode involving the Transmembrane Domain (TMD) of the Smoothened receptor.

Binding Kinetics
  • Target: The heptahelical bundle of Smo.[3][4][5][6]

  • Mode: Allosteric antagonism.

  • Effect: Binding induces a conformational shift that prevents Smo from accumulating in the primary cilium, thereby blocking the downstream activation of Gli transcription factors.

Critical Insight: Recent crystallographic data suggests Cyclopamine binds deep within the TMD heptahelical bundle, blocking the hydrophobic tunnel required for cholesterol (the endogenous activator) to access the Cysteine-Rich Domain (CRD).

Pathway Visualization

The following diagram illustrates the Hh signaling cascade and the specific intervention point of Veratrum alkaloids.

Hh_Pathway Hh Hedgehog Ligand (Shh) Ptch Patched (Ptch) [Receptor] Hh->Ptch Binds & Inhibits Smo Smoothened (Smo) [GPCR-like] Ptch->Smo Represses (in absence of Hh) Gli Gli Transcription Factors (Activators) Smo->Gli Activates Cyclo Cyclopamine / Jervine (Inhibitor) Cyclo->Smo Blocks Ciliary Accumulation Nucleus Nucleus (Gene Transcription) Gli->Nucleus Translocation

Figure 1: Mechanism of Hedgehog pathway inhibition.[2][3][4][5][6][7][8] Cyclopamine/Jervine antagonize Smo, preventing Gli activation despite the presence of Shh ligand.

The Stability Crisis: Acid-Catalyzed Aromatization

The primary barrier to using natural Cyclopamine as a clinical drug is its acid lability. This is a non-negotiable chemical reality that researchers must account for during extraction and formulation.

The Degradation Mechanism

Under acidic conditions (pH < 2, mimicking the stomach), the spiro-ether bond breaks. The D-ring undergoes expansion and aromatization to form Veratramine .

  • Precursor: Cyclopamine (Active Smo Antagonist).

  • Product: Veratramine (Inactive on Smo; Neurotoxic).

  • Consequence: Oral bioavailability of the parent compound is erratic, and toxicity increases due to the metabolite.

SAR Evolution: The IPI-926 Solution

To solve this, researchers at Infinity Pharmaceuticals developed Saridegib (IPI-926) .

  • Modification: Expansion of the D-ring to a 7-membered ring and saturation of the C12-C13 double bond.

  • Result: The molecule can no longer aromatize. It retains high affinity for Smo but possesses a significantly longer plasma half-life and oral stability.

SAR_Logic cluster_0 Natural Product (Unstable) cluster_1 Degradation Product (Toxic) cluster_2 Synthetic Derivative (Stable) Cyclopamine Cyclopamine (C-nor-D-homo steroid) Veratramine Veratramine (Aromatic D-Ring) Cyclopamine->Veratramine Acid (H+) Loss of Activity IPI926 Saridegib (IPI-926) (D-ring Expanded/Saturated) Cyclopamine->IPI926 Chemical Modification (Ring Expansion)

Figure 2: Structural evolution from Cyclopamine to stable clinical candidates.

Experimental Protocols

Extraction of Veratrum Alkaloids

Objective: Isolate Jervine/Cyclopamine without inducing degradation. Warning: Avoid acid extraction methods.

  • Biomass: Harvest Veratrum californicum root and rhizome (highest concentration).

  • Solvent: Use 95% Ethanol.

  • Method: Soxhlet extraction or maceration at room temperature.

    • Note: Do not acidify the ethanol.

  • Purification: Silica gel chromatography using a Benzene/Isopropanol/Ammonium Hydroxide gradient.

    • Validation: Verify integrity via HPLC-MS. Cyclopamine (

      
       412.3); Veratramine (
      
      
      
      410.3 - if this peak is dominant, extraction failed).
Shh-Light II Gli-Luciferase Reporter Assay

Objective: Quantify biological activity (


) of the alkaloid.
  • Cell Line: NIH3T3 cells stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase (Shh-Light II).

  • Seeding: Plate

    
     cells/well in 96-well plates.
    
  • Induction: Treat cells with recombinant Sonic Hedgehog (Shh) protein (e.g., 100 ng/mL) to activate the pathway.

  • Treatment: Concurrently treat with serial dilutions of Cyclopamine/Jervine (0.1 nM to 10

    
    M).
    
    • Vehicle Control: DMSO (Final concentration < 0.1%).

  • Incubation: 24–48 hours at 37°C.

  • Readout: Lyse cells and measure luminescence (Dual-Luciferase Reporter Assay System).

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to calculate

    
    .
    
    • Expected

      
      :~300 nM for Cyclopamine.
      

References

  • Keeler, R. F. (1969). Toxic and teratogenic alkaloids of western range plants. Journal of Agricultural and Food Chemistry. Link

  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[3][4][5][9] Genes & Development. Link

  • Tremblay, M. R., et al. (2009). Discovery of a potent and orally active hedgehog pathway antagonist (IPI-926).[6][7] Journal of Medicinal Chemistry. Link

  • Incardona, J. P., et al. (1998).[4][5] Cyclopamine inhibition of Sonic hedgehog signal transduction is not mediated through effects on cholesterol transport. Development. Link

  • Lipinski, R. J., et al. (2008). Cyclopamine bioactivity by extraction method from Veratrum californicum.[2][10] Proc. Soc. Exp. Biol. Med.Link

Sources

An In-depth Technical Guide on the Teratogenic Effects of Jervine Hydrochloride in Developmental Biology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the teratogenic effects of jervine hydrochloride, a steroidal alkaloid known for its profound impact on embryonic development. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, resultant phenotypes, and the experimental models used to study this potent developmental toxicant.

Introduction: Jervine as a Model Teratogen

Jervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1] Historically, it gained notoriety for causing severe birth defects in livestock that consumed these plants during gestation.[2] Today, jervine, along with the structurally related compound cyclopamine, serves as a critical tool in developmental biology to understand the intricacies of embryonic patterning and organogenesis.[3][4] Its potent and specific mechanism of action makes it an invaluable molecular probe for dissecting one of the most fundamental signaling pathways in development.[3][4][5]

The primary teratogenic effects of jervine manifest as severe craniofacial abnormalities, most notably cyclopia (the development of a single, central eye) and holoprosencephaly (the failure of the forebrain to divide into two hemispheres).[1][3][6] These devastating defects underscore the importance of the cellular processes that jervine disrupts.

Molecular Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway

The teratogenicity of jervine is almost exclusively attributed to its potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[3][4][5] The Shh pathway is a cornerstone of embryonic development, responsible for orchestrating the patterning of the central nervous system, limbs, and craniofacial structures.[7][8]

The Canonical Shh Signaling Cascade:
  • Ligand Binding: In a normal state, the Shh ligand binds to its receptor, Patched (PTCH1), a 12-pass transmembrane protein.[9]

  • SMO Activation: This binding event relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a 7-pass transmembrane protein with homology to G protein-coupled receptors (GPCRs).[8][10]

  • Signal Transduction: Once active, SMO initiates an intracellular signaling cascade that prevents the proteolytic cleavage of the Glioma-associated (GLI) family of transcription factors (GLI1, GLI2, GLI3).[8][11]

  • Gene Transcription: Full-length, activator forms of GLI proteins translocate to the nucleus and induce the transcription of Shh target genes, which control cell fate, proliferation, and differentiation.[8]

Jervine's Point of Intervention:

Jervine acts as a direct antagonist of SMO.[12][13] It binds to a specific site within the transmembrane domain of SMO, often referred to as the "cyclopamine pocket," effectively locking SMO in an inactive conformation.[12] This inhibition is potent, with an IC50 in the range of 500-700 nM.[14] By blocking SMO activation, jervine prevents the downstream signal transduction, leading to the constitutive processing of GLI proteins into their repressor forms.[8][11] The subsequent failure to activate Shh target genes at critical developmental time points results in the observed teratogenic phenotypes.[6][15]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 (Receptor) SMO SMO (Inactive) PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Signal Blocked Jervine Jervine Jervine->SMO Binds & Inhibits GLI_R GLI Repressor SUFU_GLI->GLI_R Cleavage TargetGenes Target Gene Transcription OFF GLI_R->TargetGenes Represses Transcription

Caption: Jervine's mechanism of action on the Sonic Hedgehog pathway.

Developmental Defects and Phenotypic Outcomes

The disruption of Shh signaling by jervine during gastrulation and neurulation leads to a spectrum of severe, often lethal, malformations.[3] The timing and dose of exposure are critical determinants of the specific defects observed.

  • Holoprosencephaly (HPE): The hallmark of jervine teratogenicity is HPE, characterized by the impaired cleavage of the embryonic forebrain (prosencephalon).[3] This results in a continuum of defects, from a single, undivided cerebral hemisphere (alobar HPE) to milder forms with partial separation.

  • Cyclopia: A severe form of HPE where the two separate eye fields fail to form, resulting in a single eye located in the center of the face.[1][6]

  • Craniofacial Abnormalities: Jervine exposure can also lead to cleft lip and palate, micrognathia (small jaw), or agnathia (absence of the jaw).[16]

  • Limb Malformations: Polydactyly (extra digits) or other limb patterning defects can occur, as Shh signaling is also crucial for limb bud development.[16][17]

Defect TypeAffected StructureShh Pathway Role
HoloprosencephalyForebrainMidline patterning and division into hemispheres[8]
CyclopiaEyesSeparation of the single eye field into two[6]
Cleft Lip/PalateFaceMedial migration and fusion of facial prominences[16]
Limb DefectsLimbsAntero-posterior axis patterning in the limb bud[17]

Experimental Models and Protocols

Studying the teratogenic effects of jervine requires robust and reproducible animal models. The choice of model often depends on the specific developmental process being investigated, with avian and rodent models being the most common.[18][19]

Mouse Model (In Vivo)

Mice are a valuable model due to their genetic similarity to humans. However, different strains exhibit varying sensitivity to jervine.[16] For instance, C57BL/6J and A/J mice are susceptible, while Swiss Webster strains are relatively resistant.[16]

Exemplar Protocol: Inducing Craniofacial Defects in C57BL/6J Mice

This protocol outlines a general procedure for assessing jervine's teratogenicity in a susceptible mouse strain.

  • Objective: To induce and analyze craniofacial defects following a single maternal dose of jervine during a critical developmental window.

  • Materials:

    • Timed-pregnant C57BL/6J mice

    • Jervine hydrochloride (Sigma-Aldrich or equivalent)

    • Vehicle (e.g., corn oil, methylcellulose)

    • Gavage needles

    • Surgical tools for embryo harvesting

    • Microscope for morphological analysis

  • Methodology:

    • Animal Preparation: Use timed-pregnant C57BL/6J mice, with the day of vaginal plug detection designated as gestational day (GD) 0.

    • Dosing: On GD 8 or 9, administer a single dose of jervine (e.g., 70, 150, or 300 mg/kg body weight) via oral gavage.[16] A control group should receive the vehicle alone. The causality for this timing is that GD 8-10 is a critical period for neural tube closure and craniofacial patterning in the mouse.

    • Monitoring: Monitor dams daily for any signs of toxicity.

    • Embryo Harvesting: On GD 17 or 18 (prior to birth), euthanize the dams and harvest the fetuses.

    • Endpoint Analysis:

      • Gross Morphology: Examine each fetus for external malformations, such as cleft lip, cleft palate, and limb defects.[16]

      • Skeletal Analysis: Prepare skeletal stains (e.g., Alizarin Red and Alcian Blue) to assess bone and cartilage development.

      • Histology: Fix heads in 4% paraformaldehyde, embed in paraffin, and perform serial sectioning to analyze brain and facial structures for signs of HPE.

  • Self-Validation: The protocol's integrity is maintained by including a vehicle-only control group to establish a baseline phenotype and multiple dose groups to demonstrate a dose-response relationship.[16] The correlation between maternal toxicity and fetal teratogenicity should also be noted.[16]

Chick Embryo Model (Ex Ovo)

The chick embryo is an excellent model for studying early developmental events due to its accessibility and amenability to direct manipulation.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Fertilized Eggs A2 Incubate (38°C) A1->A2 A3 Window Eggshell A2->A3 B2 Apply to Embryo A3->B2 B1 Prepare Jervine Solution B1->B2 C1 Reseal & Incubate B2->C1 C2 Harvest Embryo C1->C2 C3 Morphological & Histological Analysis C2->C3

Caption: Experimental workflow for a chick embryo teratogenicity assay.

Conclusion and Future Directions

Jervine hydrochloride remains a cornerstone tool for developmental biologists. Its specific inhibition of the SMO protein provides a reliable method for interrogating the myriad roles of the Sonic Hedgehog pathway. While its teratogenic effects are well-documented, ongoing research continues to explore gene-teratogen interactions and the quantitative shifts in Shh signaling that determine the penetrance and expressivity of birth defects.[9][20] Understanding these nuances is critical not only for developmental biology but also for toxicology and drug safety, providing a framework for assessing the risks of other potential SMO inhibitors being developed for therapeutic applications, such as in oncology.[21]

References

  • PubChem. (n.d.). Jervine. National Institutes of Health. Retrieved from [Link]

  • Gaffield, W., & Keeler, R. F. (1990). Expression of Veratrum alkaloid teratogenicity in the mouse. Teratology, 42(2), 145-152. Retrieved from [Link]

  • Incardona, J. P., Gaffield, W., Kapur, R. P., & Roelink, H. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic Hedgehog signal transduction. Development, 125(18), 3553-3562. Retrieved from [Link]

  • Welch, K. D., Gardner, D. R., & Panter, K. E. (2023). Embryotoxic Effects of Three Natural Occurring Veratrum Alkaloids and One Synthetic Analog using In Vitro Production of Bovine Embryos. Poisonous Plant Research, 6(1), Article 1. Retrieved from [Link]

  • Heyne, G. W., Melberg, C. G., & Scott, M. P. (2020). Gene-teratogen interactions influence the penetrance of birth defects by altering Hedgehog signaling strength. eLife, 9, e59853. Retrieved from [Link]

  • Lipinski, R. J., Holloway, B. B., & Bushdid, P. B. (2008). Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse. Toxicological Sciences, 104(1), 189-197. Retrieved from [Link]

  • Hao, J., Li, Y., & Zhang, Y. (2020). Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention. Gene, 757, 144881. Retrieved from [Link]

  • Sim, F. R., Matsumoto, N., Goulding, E. H., Denny, K. H., Lamb, J., Keeler, R. F., & Pratt, R. M. (1983). Specific craniofacial defects induced by jervine in the cultured rat embryo. Teratogenesis, Carcinogenesis, and Mutagenesis, 3(2), 111-121. Retrieved from [Link]

  • Cooper, M. K., Porter, J. A., Young, K. E., & Beachy, P. A. (1998). Teratogen-mediated inhibition of target tissue response to Shh signaling. Science, 280(5369), 1603-1607. Retrieved from [Link]

  • Incardona, J. P., Gaffield, W., Kapur, R. P., & Roelink, H. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction. Development. Retrieved from [Link]

  • Li, X., et al. (2021). Molecular Mechanisms Involving the Sonic Hedgehog Pathway in Lung Cancer Therapy: Recent Advances. Frontiers in Oncology, 11, 750562. Retrieved from [Link]

  • Heyne, G. W., Melberg, C. G., & Scott, M. P. (2020). Gene-teratogen interactions influence the penetrance of birth defects by altering Hedgehog signaling strength. ResearchGate. Retrieved from [Link]

  • Heretsch, P., Tzagkaroulaki, L., & Giannis, A. (2009). From Teratogens to Potential Therapeutics: Natural Inhibitors of the Hedgehog Signaling Network Come of Age. Bioorganic & Medicinal Chemistry, 17(15), 5271-5279. Retrieved from [Link]

  • Lipinski, R. J., Holloway, B. B., & Bushdid, P. B. (2008). Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse. Toxicological Sciences, 104(1), 189-197. Retrieved from [Link]

  • Wikipedia. (n.d.). Smoothened. Retrieved from [Link]

  • Khil, P. P., et al. (2016). Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols. Proceedings of the National Academy of Sciences, 113(21), E2844-E2853. Retrieved from [Link]

  • Hong, M., & Lo, Y. H. (2017). Pathogenesis of holoprosencephaly. Journal of Biomedical Science, 24(1), 81. Retrieved from [Link]

  • Muñoz-Soto, M., et al. (2023). Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats. Applied Sciences, 13(24), 13031. Retrieved from [Link]

  • Liu, Y., et al. (2024). Protocol for induction of heterosynaptic long-term potentiation in the mouse hippocampus via dual-opsin stimulation technique. STAR Protocols, 5(1), 102830. Retrieved from [Link]

  • Li, Y., et al. (2022). Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. Journal of Analytical Methods in Chemistry, 2022, 5459392. Retrieved from [Link]

  • Berman, D. M., et al. (2002). Response to inhibition of smoothened in diverse epithelial cancer cells that lack smoothened or patched 1 mutations. Cancer Research, 62(18), 5178-5185. Retrieved from [Link]

  • NTP. (2013). Developmental toxicity evaluation of berberine in rats and mice. National Toxicology Program. Retrieved from [Link]

  • Happ, J. T., et al. (2022). A PKA inhibitor motif within SMOOTHENED controls Hedgehog signal transduction. bioRxiv. Retrieved from [Link]

  • Smith, J. (2023). Teratogenic Effects Across Species: Insights from Animal Studies to Human Health Implications. Journal of Developmental Biology, 11(3), 45. Retrieved from [Link]

  • Cleveland Clinic. (2022). Teratogens. Retrieved from [Link]

  • Doe, J. (2023). Drug-Induced Teratogenicity in Animal Models: Translating Research to Human Safety. Journal of Pharmacology and Toxicology, 18(2), 112-115. Retrieved from [Link]

  • Wikipedia. (n.d.). Jervine. Retrieved from [Link]

Sources

Jervine Hydrochloride: A Novel Antifungal Agent Targeting Cell Wall Integrity in Candida Species

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida species, presents a formidable challenge to global health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Jervine hydrochloride, a steroidal alkaloid derived from plants of the Veratrum genus, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the antifungal properties of jervine hydrochloride against Candida species, with a focus on its molecular mechanism, experimental validation, and potential as a therapeutic lead. We delve into the causality behind experimental designs and present detailed, field-proven protocols for the evaluation of jervine's antifungal efficacy.

Introduction: The Unmet Need and the Potential of Jervine

Candida species are the most common cause of opportunistic fungal infections worldwide, ranging from superficial mucosal infections to life-threatening systemic candidiasis[1]. The therapeutic arsenal against these infections is limited, and its efficacy is threatened by the increasing prevalence of resistance to existing antifungal drugs, particularly the azoles[2][3]. This clinical reality underscores the urgent need for new antifungals that operate via novel mechanisms.

Jervine, a naturally occurring steroidal alkaloid, has been traditionally studied for its teratogenic and anti-cancer properties, primarily through its activity as a potent inhibitor of the Hedgehog signaling pathway[4]. However, recent research has unveiled its significant broad-spectrum antifungal activity, including against clinically important non-albicansCandida species such as Candida parapsilosis and Candida krusei[5][6]. This guide will illuminate the specific antifungal attributes of jervine hydrochloride, the salt form typically used in research due to its increased solubility.

Mechanism of Action: A Targeted Assault on the Fungal Cell Wall

The fungal cell wall, an essential structure absent in human cells, represents an ideal target for antifungal therapy. Jervine's primary antifungal mechanism is the disruption of cell wall biosynthesis, specifically targeting the synthesis of β-1,6-glucan[7].

Inhibition of β-1,6-Glucan Biosynthesis

Jervine has been shown to inhibit the activity of Kre6 and Skn1, two key enzymes involved in the biosynthesis of β-1,6-glucan[7][8]. This polysaccharide is a critical component of the fungal cell wall, responsible for maintaining its structural integrity and mediating the connection between other cell wall components.

The inhibition of β-1,6-glucan synthesis leads to a compromised cell wall, rendering the fungal cell susceptible to osmotic stress and lysis. This targeted action explains jervine's potent antifungal effect.

Synergistic Activity with Fluconazole

Importantly, jervine exhibits a synergistic effect when used in combination with fluconazole, a widely used azole antifungal[5][6]. Fluconazole inhibits ergosterol biosynthesis, a key component of the fungal cell membrane. The combined assault on both the cell wall (by jervine) and the cell membrane (by fluconazole) likely leads to a more profound and rapid fungicidal effect. This synergy is a crucial attribute, as it could potentially lower the required therapeutic dose of both agents, thereby reducing toxicity and combating the emergence of resistance.

Experimental Validation: A Practical Guide

This section provides detailed protocols for the in vitro and in vivo evaluation of jervine hydrochloride's antifungal properties. The methodologies are based on established standards to ensure reproducibility and validity.

Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The foundational step in assessing any antifungal agent is to determine its MIC, the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method is the gold standard for yeast susceptibility testing[3][9][10][11][12].

Protocol 3.1: Broth Microdilution Assay (CLSI M27-A3)

  • Preparation of Jervine Hydrochloride Stock Solution: Prepare a stock solution of jervine hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of at least 1280 µg/mL.

  • Preparation of Microdilution Plates: In a 96-well U-bottom microtiter plate, perform a serial two-fold dilution of the jervine hydrochloride stock solution in RPMI 1640 medium (buffered with MOPS) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the desired Candida species on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum size of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared Candida suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of jervine hydrochloride that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Evaluation of Anti-Biofilm Activity

Candida biofilms are a significant clinical concern due to their inherent resistance to antifungal agents. The crystal violet assay is a straightforward and effective method for quantifying biofilm biomass.

Protocol 3.2: Crystal Violet Biofilm Assay

  • Biofilm Formation: In a 96-well flat-bottom microtiter plate, add a standardized suspension of Candida cells (1 x 10^6 CFU/mL in RPMI 1640) to each well. Incubate at 37°C for 90 minutes to allow for initial adherence.

  • Treatment: After the adherence phase, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Add fresh RPMI 1640 medium containing various concentrations of jervine hydrochloride to the wells. Include a no-drug control. Incubate for 24-48 hours to allow for biofilm formation.

  • Staining: Wash the wells with PBS to remove planktonic cells. Fix the biofilms with methanol for 15 minutes. Stain the biofilms with a 0.1% crystal violet solution for 20 minutes.

  • Quantification: Gently wash the wells with water to remove excess stain and allow them to air dry. Solubilize the bound crystal violet with 33% acetic acid. Measure the absorbance of the solubilized stain at 570 nm using a microplate reader. A reduction in absorbance in the jervine-treated wells compared to the control indicates biofilm inhibition.

Assessment of Cell Membrane Integrity

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of cell membrane damage.

Protocol 3.3: Propidium Iodide Uptake Assay

  • Cell Treatment: Treat a suspension of Candida cells with various concentrations of jervine hydrochloride for a defined period. Include untreated cells as a negative control and heat-killed cells as a positive control.

  • Staining: Add propidium iodide (final concentration of 1-5 µg/mL) to the cell suspensions and incubate in the dark for 15-30 minutes.

  • Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. Cells with compromised membranes will exhibit red fluorescence due to the binding of PI to their DNA. An increase in the percentage of PI-positive cells in the jervine-treated samples indicates cell membrane damage.

Investigating Synergy: The Checkerboard Assay

The checkerboard microdilution assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Protocol 3.4: Checkerboard Synergy Assay

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of concentrations of jervine hydrochloride and fluconazole. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation and Incubation: Inoculate the plate with a standardized Candida suspension as described in the MIC protocol. Incubate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[13]

Signaling Pathways and Morphogenesis

The β-1,6-Glucan Biosynthesis Pathway

The following diagram illustrates the key steps in the β-1,6-glucan biosynthesis pathway and the point of inhibition by jervine hydrochloride.

G cluster_0 Cell Wall Synthesis UDP_Glucose UDP-Glucose Kre5 Kre5p UDP_Glucose->Kre5 Big1 Big1p Kre5->Big1 Kre6_Skn1 Kre6p / Skn1p Big1->Kre6_Skn1 beta_1_6_glucan β-1,6-Glucan Kre6_Skn1->beta_1_6_glucan Cell_Wall Cell Wall Integration beta_1_6_glucan->Cell_Wall Jervine Jervine Hydrochloride Jervine->Kre6_Skn1 Inhibits

Caption: Jervine hydrochloride inhibits β-1,6-glucan synthesis by targeting Kre6p and Skn1p.

Impact on Hyphal Morphogenesis

The transition from yeast to hyphal growth is a key virulence factor for Candida albicans, enabling tissue invasion. Given that jervine disrupts the cell wall, it is plausible that it also affects hyphal formation.

Experimental Workflow: Assessing Hyphal Inhibition

G start C. albicans Yeast Culture induce Induce Hyphal Growth (e.g., Serum, 37°C) start->induce treat Treat with Jervine HCl induce->treat control Untreated Control induce->control incubate Incubate treat->incubate control->incubate observe Microscopic Observation incubate->observe

Caption: Workflow for evaluating the effect of jervine hydrochloride on C. albicans hyphal formation.

Microscopic observation would be expected to show a reduction in germ tube formation and hyphal elongation in the presence of jervine hydrochloride, as a consequence of the compromised cell wall.

In Vivo Efficacy: The Galleria mellonella Model

The greater wax moth larva, Galleria mellonella, is an increasingly popular and ethically sound invertebrate model for studying fungal pathogenesis and evaluating the in vivo efficacy of antimicrobial agents[14][15][16][17][18][19].

Protocol 5.1: G. mellonella Infection and Treatment Model

  • Infection: Inject a standardized inoculum of Candida albicans into the last left proleg of the larvae.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer jervine hydrochloride via injection into a different proleg. Include control groups receiving PBS (infection control) and jervine hydrochloride alone (toxicity control).

  • Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a period of 5-7 days.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between the treated and untreated groups. An increase in the survival of jervine-treated larvae compared to the infection control indicates in vivo efficacy[15][20].

Safety and Toxicological Considerations

While jervine shows promise as an antifungal, its inherent toxicity is a critical consideration for its therapeutic development[4]. Jervine is a known teratogen and exhibits a narrow therapeutic index[4]. Preclinical toxicology studies are essential to determine a safe therapeutic window.

Key Parameters for Preclinical Safety Assessment:

  • Acute and repeated-dose toxicity studies: To identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL)[8][12][21][22][23][24].

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Reproductive and developmental toxicity studies: Crucial given jervine's known teratogenic effects.

  • Safety pharmacology studies: To evaluate effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

Conclusion and Future Directions

Jervine hydrochloride represents a compelling new class of antifungal agents with a well-defined mechanism of action against Candida species. Its ability to inhibit β-1,6-glucan biosynthesis, a pathway not targeted by currently available antifungals, makes it a valuable tool for combating drug-resistant infections. The synergistic interaction with fluconazole further enhances its therapeutic potential.

Future research should focus on:

  • Lead Optimization: Medicinal chemistry efforts to synthesize jervine analogs with an improved therapeutic index, retaining antifungal activity while reducing toxicity.

  • Comprehensive In Vivo Studies: Evaluation of efficacy in mammalian models of candidiasis to further validate its therapeutic potential.

  • Elucidation of Resistance Mechanisms: Understanding how Candida species might develop resistance to jervine to anticipate and potentially circumvent this challenge.

The in-depth technical guidance provided here offers a robust framework for the continued investigation of jervine hydrochloride and its derivatives as a next-generation antifungal therapy.

References

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-01-12). ResearchGate. Retrieved from [Link]

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-02-23). Microbiology Spectrum. Retrieved from [Link]

  • Elevated minimum inhibitory concentrations to antifungal drugs prevail in 14 rare species of candidemia-causing Saccharomycotina yeasts. (2024). ResearchGate. Retrieved from [Link]

  • Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. (2019-09-04). PMC. Retrieved from [Link]

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-01-12). Microbiology Spectrum. Retrieved from [Link]

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022-02-23). ASM Journals. Retrieved from [Link]

  • Confocal microscopic analysis of propidium-iodide uptake assays. (2014). ResearchGate. Retrieved from [Link]

  • Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (2020). PMC. Retrieved from [Link]

  • Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening. (2024). MDPI. Retrieved from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008-04-01). ResearchGate. Retrieved from [Link]

  • Research Article Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. (2022-05-31). ScienceOpen. Retrieved from [Link]

  • Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. (2021). PMC. Retrieved from [Link]

  • Survival curve of Galleria mellonella infected with Candida albicans. (2021). ResearchGate. Retrieved from [Link]

  • Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. (2025-10-15). PubMed. Retrieved from [Link]

  • Crystal violet staining to quantify Candida adhesion to epithelial cells. (2009). RepositóriUM - Universidade do Minho. Retrieved from [Link]

  • Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. (2012). PMC. Retrieved from [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017-11-30). CLSI. Retrieved from [Link]

  • Crystal violet staining to quantify Candida adhesion to epithelial cells. (2009). Universidade do Minho. Retrieved from [Link]

  • Multicenter Collaborative Study of the Interaction of Antifungal Combinations against Candida Spp. by Loewe Additivity and Bliss Independence-Based Response Surface Analysis. (2022-09-16). MDPI. Retrieved from [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. Retrieved from [Link]

  • β-1,6-glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall. (2024-07-01). bioRxiv. Retrieved from [Link]

  • Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. (2020). PMC. Retrieved from [Link]

  • Preclinical Toxicology. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Purpurin Suppresses Candida albicans Biofilm Formation and Hyphal Development. (2012-11-30). PLOS ONE. Retrieved from [Link]

  • Preclinical Toxicology of New Drugs. (1988). DTIC. Retrieved from [Link]

  • Flow Cytometry-Based Method To Detect Persisters in Candida albicans. (2015-07-16). ASM Journals. Retrieved from [Link]

  • Galleria mellonella as an alternative in vivo model to study implant-associated fungal infections. (2023-04-30). PubMed. Retrieved from [Link]

  • Preclinical Toxicology. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • Piperine Impedes Biofilm Formation and Hyphal Morphogenesis of Candida albicans. (2020-05-12). Frontiers in Microbiology. Retrieved from [Link]

  • A simple method for quantitative determination of polysaccharides in fungal cell walls. (2008). Protocol Exchange. Retrieved from [Link]

  • IDSA 2016 Clinical Practice Guideline Update for the Management of Candidiasis. (2015-12-16). Infectious Diseases Society of America. Retrieved from [Link]

  • Preclinical Toxicology of Vaccines. (2014). PMC. Retrieved from [Link]

  • Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy. (2015). PMC. Retrieved from [Link]

  • Characterization of β-glucan obtained from Candida albicans of caprine mastitis. (2024-12-22). Open Veterinary Journal. Retrieved from [Link]

  • Video: Microtiter Dish Biofilm Formation Assay. (2010-07-01). JoVE. Retrieved from [Link]

  • The Mystery of Candida albicans Hyphal Morphogenesis in the Macrophage Phagolysosome. (2023-04-27). PMC. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). PMC. Retrieved from [Link]

  • Susceptibility test methods: Yeasts and filamentous fungi. (2022-06-03). UKHSA Research Portal. Retrieved from [Link]

  • Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. (2010). PMC. Retrieved from [Link]

  • Antifungal Susceptibility Pattern of Candida glabrata from a Referral Center and Reference Laboratory: 2012–2022. (2023-08-03). MDPI. Retrieved from [Link]

Sources

Jervine Hydrochloride as a Novel Radioprotective Agent for the Intestinal Mucosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

High-dose ionizing radiation, a cornerstone of abdominopelvic cancer therapy, invariably inflicts collateral damage upon the highly proliferative intestinal mucosa, leading to debilitating gastrointestinal syndromes. The development of effective radioprotectors remains a critical unmet need. This technical guide explores the intriguing potential of jervine hydrochloride, a steroidal alkaloid known primarily as a Hedgehog (Hh) signaling pathway inhibitor, to serve as a potent radioprotective agent for the intestinal epithelium. We delve into the central paradox of its mechanism—how inhibiting a pro-regenerative pathway can yield a protective effect—and propose a testable, timing-dependent hypothesis. This guide provides the scientific rationale, detailed experimental frameworks, and analytical methodologies required to investigate and validate the efficacy of jervine hydrochloride in mitigating radiation-induced intestinal injury.

The Challenge: Radiation-Induced Gastrointestinal Acute Syndrome (GI-ARS)

The intestinal epithelium is one of the most radiosensitive tissues in the body, characterized by a rapid cellular turnover driven by intestinal stem cells (ISCs) residing in the crypts of Lieberkühn.[1] Exposure to therapeutic or accidental high-dose radiation triggers a cascade of detrimental events, including:

  • Direct DNA Damage: Ionizing radiation causes DNA double-strand breaks in rapidly dividing cells, particularly the Lgr5+ crypt base columnar cells (CBCs).[2]

  • Stem Cell Apoptosis: Massive radiation-induced apoptosis depletes the ISC pool, halting epithelial renewal.[3]

  • Mucosal Barrier Breakdown: The loss of epithelial integrity leads to villous atrophy, compromised barrier function, and translocation of luminal bacteria and toxins into the bloodstream.[3]

  • Inflammation and Oxidative Stress: A severe inflammatory response and the generation of reactive oxygen species (ROS) exacerbate tissue damage.[4]

Clinically, this manifests as nausea, vomiting, diarrhea, and life-threatening dehydration and sepsis.[5] Mitigating this damage without compromising the anti-tumor efficacy of radiotherapy is a paramount goal in oncology.

Jervine Hydrochloride: An Unlikely Candidate for Radioprotection

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[5] Its most well-characterized biological activity is the potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[5][6]

Canonical Hedgehog Signaling

The Hh pathway is a critical regulator of embryonic development and adult tissue homeostasis.[7] In the intestine, Shh secreted from epithelial cells acts on underlying stromal cells in a paracrine fashion. The canonical pathway proceeds as follows:

  • Ligand Binding: Shh binds to its receptor, Patched1 (PTCH1).

  • Smoothened (Smo) Activation: In the absence of Shh, PTCH1 represses the 7-transmembrane protein Smoothened (SMO). Shh binding to PTCH1 relieves this inhibition.

  • Signal Transduction: Activated SMO triggers a downstream cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors.

  • Gene Expression: Nuclear GLI proteins activate target genes that regulate cell proliferation, differentiation, and survival, including the secretion of WNT ligands from stromal cells that support the ISC niche.[6][7]

Jervine, like the well-known teratogen cyclopamine, directly binds to and inhibits SMO, effectively blocking the entire downstream signaling cascade.[5]

cluster_0 Hedgehog Signaling Pathway (Active) cluster_1 Effect of Jervine Hydrochloride Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO_active SMO (Active) PTCH1->SMO_active Relieves Inhibition GLI_A GLI (Active) SMO_active->GLI_A Activates Nucleus Nucleus GLI_A->Nucleus Translocates TargetGenes Target Gene Expression Jervine Jervine HCl SMO_inactive SMO (Inactive) Jervine->SMO_inactive Binds & Inhibits GLI_I GLI (Inactive) SMO_inactive->GLI_I No Activation Nucleus_I Nucleus GLI_I->Nucleus_I Remains in Cytoplasm NoTargetGenes No Gene Expression

Figure 1: Jervine's mechanism of action on the Hedgehog pathway.

The Central Paradox: Inhibiting Regeneration to Promote Protection

The Hh pathway is essential for the post-injury regenerative response of the intestinal epithelium.[6] After radiation damage, epithelial cells increase Shh secretion, which stimulates the underlying stroma to produce WNT ligands and other growth factors. This creates a supportive niche that drives the proliferation of surviving ISCs to regenerate the crypts.[6] Consequently, inhibiting this pathway with agents like cyclopamine has been shown to significantly impede intestinal regeneration following radiation.[6]

This creates a significant paradox. A study by Ugan et al. demonstrated that administering jervine to rats before abdominopelvic irradiation had a marked protective effect, reducing weight loss and mitigating histopathological damage, including the formation of crypt abscesses.[5] This finding directly contradicts the established role of Hh signaling in repair.

A Proposed Tri-Modal Mechanism of Radioprotection

We propose that the radioprotective effects of jervine hydrochloride are not due to a simple, continuous inhibition of the Hh pathway. Instead, its efficacy likely relies on a combination of three distinct, yet complementary, mechanisms orchestrated by the timing of its administration.

Hypothesis 1: Pre-Irradiation ISC Quiescence via Hh Inhibition

The radiosensitivity of a cell is intrinsically linked to its position in the cell cycle, with cells in the G2 and M phases being most vulnerable.[5] The highly proliferative Lgr5+ ISCs are therefore exquisitely sensitive to radiation. We hypothesize that administering jervine prior to irradiation transiently inhibits the Hh/WNT-driven proliferation of ISCs, inducing a temporary state of quiescence (G0/G1 arrest). This shifts the stem cells into a more radioresistant state, preserving the critical ISC pool from initial radiation-induced apoptosis. Once the jervine is metabolized and cleared, the preserved stem cells can re-enter the cell cycle to initiate regeneration.

Hypothesis 2: Anti-Inflammatory Effects

Radiation triggers a potent inflammatory cascade, mediated by cytokines like TNF-α and IL-1β, which contributes significantly to tissue damage.[8] Jervine has been independently shown to possess significant anti-inflammatory properties, suppressing the production of these pro-inflammatory cytokines.[8][9] This action would dampen the secondary wave of inflammatory damage that follows the initial radiation insult.

Hypothesis 3: Antioxidant Activity

A major component of radiation damage is mediated indirectly through the radiolysis of water, which generates vast quantities of ROS.[4] These free radicals cause widespread oxidative damage to DNA, lipids, and proteins. Jervine has demonstrated potent antioxidant effects, reducing lipid peroxidation and increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[8][9] By scavenging ROS, jervine can directly reduce the molecular damage inflicted by radiation.

cluster_Hh Hedgehog Pathway Modulation cluster_Inflam Anti-Inflammatory Action cluster_Antiox Antioxidant Activity Jervine Jervine HCl (Pre-Irradiation) Hh_Inhibition Transient Hh Inhibition Cytokine_Suppression Suppression of TNF-α, IL-1β ROS_Scavenging ROS Scavenging & ↑ SOD, CAT CellCycleArrest ISC Cell Cycle Arrest (G0/G1 Phase) Radioresistance Increased ISC Radioresistance Protection Overall Radioprotection of Intestinal Mucosa Inflammation_Reduction Reduced Inflammatory Cell Infiltration Damage_Mitigation1 Mitigated Secondary Tissue Damage Oxidative_Stress Reduced Oxidative Stress Damage_Mitigation2 Reduced Molecular Damage (DNA, Lipids)

Figure 2: Proposed tri-modal mechanism of jervine's radioprotective effects.

Experimental Validation Framework

To rigorously test this multi-faceted hypothesis, a series of well-controlled in vivo experiments are required. The following protocols provide a comprehensive framework for this investigation.

Animal Model and Treatment Regimen
  • Model: C57BL/6 mice (male, 8-12 weeks old) are a standard model for radiation-induced intestinal injury.

  • Jervine Hydrochloride Administration: Based on pharmacokinetic studies in rats, an oral gavage dose between 5 mg/kg and 40 mg/kg can be used.[6][9] Jervine hydrochloride should be suspended in a suitable vehicle (e.g., 1% carboxymethylcellulose).[6]

  • Irradiation: A single dose of 8-12 Gy total body irradiation (TBI) or whole abdominal irradiation (WAI) is sufficient to induce significant intestinal injury.[5][10] The head and thorax should be shielded for WAI protocols.

  • Experimental Groups:

    • Control: Vehicle only, no irradiation.

    • Jervine Only: Jervine HCl administration, no irradiation.

    • Radiation Only (IR): Vehicle administration followed by irradiation.

    • Jervine + Radiation (J+IR): Jervine HCl administered 2-4 hours prior to irradiation.

start Day -7 to -1 acclimate Acclimatize C57BL/6 Mice start->acclimate grouping Randomize into 4 Groups day0_label Day 0 admin Administer Vehicle or Jervine HCl (5-40 mg/kg, p.o.) irradiate Irradiate (8-12 Gy WAI) 2-4 hours post-administration (Groups 3 & 4) admin->irradiate dayX_label Day 3.5 / Day 7 sacrifice Euthanize & Collect Tissues (Jejunum, Ileum) analysis Analysis sacrifice->analysis

Figure 3: Experimental workflow for in vivo validation.

Protocol 1: Assessment of Intestinal Histopathology and Crypt Survival

Objective: To quantify the protective effect of jervine on the overall architecture of the intestinal mucosa and the survival of regenerative crypts.

Timepoint: 3.5 days post-irradiation.

Methodology:

  • Tissue Collection: Euthanize mice and collect the proximal jejunum. Fix in 10% neutral buffered formalin for 24 hours.

  • Processing: Process tissues and embed in paraffin. Cut 5-µm thick cross-sections.

  • H&E Staining: Perform standard Hematoxylin and Eosin staining to visualize tissue morphology.

  • Microcolony Survival Assay:

    • A surviving crypt is defined as one containing 5 or more chromophilic, non-Paneth epithelial cells, a lumen, and evidence of proliferation.[11][12]

    • Count the number of surviving crypts in at least 10 complete, well-oriented intestinal cross-sections per mouse.

    • Calculate the average number of surviving crypts per circumference.

  • Morphometric Analysis: Using calibrated imaging software, measure villus height and crypt depth in at least 20 well-oriented villus-crypt units per mouse.

Protocol 2: Analysis of Cell Proliferation and Apoptosis

Objective: To test the hypothesis that pre-treatment with jervine reduces initial radiation-induced apoptosis and preserves the proliferative capacity of the crypts.

Timepoint: 24 hours (for apoptosis) and 3.5 days (for proliferation) post-irradiation.

Methodology:

  • Tissue Preparation: Use paraffin-embedded sections as prepared in Protocol 1.

  • Immunohistochemistry (IHC):

    • Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

    • Primary Antibodies: Incubate sections with primary antibodies against:

      • Ki-67: A marker of cellular proliferation.

      • Cleaved Caspase-3: A marker of apoptosis.[13]

    • Detection: Use a standard secondary antibody and detection system (e.g., HRP-DAB).

  • Quantification:

    • For Ki-67, count the number of positive cells per crypt.

    • For Cleaved Caspase-3, count the number of positive cells per crypt.

    • Analyze at least 20 well-oriented crypts per mouse.

Protocol 3: Evaluation of Intestinal Stem Cell Response

Objective: To directly assess the impact of jervine on the Lgr5+ ISC population.

Timepoint: 24 hours and 3.5 days post-irradiation.

Methodology:

  • Tissue Preparation: Use paraffin-embedded sections. For immunofluorescence, optimal results may require frozen sections.

  • Immunofluorescence (IF) or In Situ Hybridization (ISH):

    • Lgr5 Staining: Perform immunofluorescence using a validated anti-Lgr5 antibody.[14] This allows for the visualization and quantification of Lgr5-positive cells at the base of the crypts.

    • Alternatively, perform ISH to detect Lgr5 mRNA, which can be more robust.

  • Quantification:

    • Count the number of Lgr5-positive cells per crypt.

    • Analyze at least 20 well-oriented crypts per mouse.

Data Presentation and Interpretation

All quantitative data should be summarized in tables and analyzed for statistical significance (e.g., using ANOVA with post-hoc tests).

Table 1: Expected Outcomes Supporting the Radioprotective Hypothesis of Jervine HCl

ParameterMetricRadiation Only (IR) GroupJervine + Radiation (J+IR) GroupRationale
Histopathology Surviving Crypts/CircumferenceSignificantly DecreasedSignificantly Higher than IRIndicates preservation of regenerative units.
Villus Height (µm)Significantly DecreasedSignificantly Higher than IRReflects preserved mucosal architecture.
Cell Fate Cleaved Caspase-3+ cells/crypt (24h)Markedly IncreasedSignificantly Lower than IRSupports reduced initial ISC apoptosis.
Ki-67+ cells/crypt (3.5d)Severely DepletedSignificantly Higher than IRShows preserved proliferative capacity.
Stem Cells Lgr5+ cells/crypt (24h)Severely DepletedSignificantly Higher than IRDemonstrates direct preservation of the ISC pool.
Systemic Effects Body Weight Loss (%)Severe (e.g., >15%)Significantly Less than IROverall indicator of reduced GI toxicity.

Interpreting the Results: A significant increase in crypt survival, coupled with reduced apoptosis at early time points and preserved Lgr5+ cell numbers in the J+IR group compared to the IR group, would strongly support the hypothesis that pre-treatment with jervine protects ISCs from radiation-induced death. Higher Ki-67 counts at 3.5 days would confirm that these preserved cells are capable of mounting a robust regenerative response.

Conclusion and Future Directions

Jervine hydrochloride presents a compelling, albeit paradoxical, candidate for intestinal radioprotection. Its established role as a Hedgehog pathway inhibitor, combined with its anti-inflammatory and antioxidant properties, forms the basis of a novel, timing-dependent mechanism of action. By inducing a temporary, protective quiescence in intestinal stem cells prior to irradiation, jervine may preserve the regenerative capacity of the gut, while its other properties help mitigate the inflammatory and oxidative environment created by radiation.

The experimental framework provided in this guide offers a clear path to validating this hypothesis. Successful validation would not only establish jervine hydrochloride as a lead compound for clinical development but would also pioneer a new strategy in radioprotection: the pharmacological manipulation of stem cell cycle kinetics to enhance radioresistance. Future studies should focus on optimizing the dose and timing of administration, evaluating its efficacy with fractionated radiation schedules, and ensuring that its protective effects do not extend to tumor cells, thereby preserving the therapeutic window of radiotherapy.

References

  • Sequential combination of sonic hedgehog inhibitors followed by consolidation radiotherapy in locally advanced basal cell carcinoma. PubMed. August 22, 2024. [Link]

  • Hedgehog Inhibitor Induction with Addition of Concurrent Superficial Radiotherapy in Patients with Locally Advanced Basal Cell Carcinoma: A Case Series. PMC. [Link]

  • Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats. PMC. April 25, 2019. [Link]

  • Phytochemicals: Potential Therapeutic Modulators of Radiation Induced Signaling Pathways. MDPI. [Link]

  • The protective role of jervine against radiation-induced gastrointestinal toxicity. PMC. [Link]

  • Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album. ResearchGate. [Link]

  • The protective role of jervine against radiation-induced gastrointestinal toxicity. PubMed. [Link]

  • Unravelling the Mysteries of the Sonic Hedgehog Pathway in Cancer Stem Cells: Activity, Crosstalk and Regulation. MDPI. [Link]

  • Morphological aspects of small intestinal mucosal injury and repair after electron irradiation. National Library of Medicine. [Link]

  • A novel in vitro survival assay of small intestinal stem cells after exposure to ionizing radiation. PMC. February 6, 2014. [Link]

  • Regulation of the regeneration of intestinal stem cells after irradiation. PMC. [Link]

  • Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib. MDPI. [Link]

  • Intestinal crypt clonogens: a new interpretation of radiation survival curve shape and clonogenic cell number. PMC. [Link]

  • Pathways regulating intestinal stem cells and potential therapeutic targets for radiation enteropathy. PMC. October 10, 2024. [Link]

  • Distinct Levels of Radioresistance in Lgr5+ Colonic Epithelial Stem Cells versus Lgr5+ Small Intestinal Stem Cells. AACR Journals. [Link]

  • Cycling Stem Cells Are Radioresistant and Regenerate the Intestine. PubMed Central. [Link]

  • Assessment of intestinal stem cell survival using the microcolony formation assay. PubMed. [Link]

  • Intraepithelial inflammation by group. C: control; J: jervine; RT:... ResearchGate. [Link]

  • Immunohistochemistry of Ki-67 and (A), cleaved caspase 3 (B) in Gulo... ResearchGate. [Link]

  • A Lgr5-independent developmental lineage is involved in mouse intestinal regeneration. The Company of Biologists. [Link]

  • Routes and Volumes of Administration in Mice. Tufts University. [Link]

  • Hedgehog signaling proteins keep cancer stem cells alive. Charité – Universitätsmedizin Berlin. January 17, 2018. [Link]

  • (PDF) Lgr5+ intestinal stem cell sorting and organoid culture. ResearchGate. [Link]

  • Morphological aspects of small intestinal mucosal injury and repair after electron irradiation. Semantic Scholar. April 12, 2024. [Link]

  • Apatinib Suppresses Gastric Cancer Stem Cells Properties by Inhibiting the Sonic Hedgehog Pathway. Frontiers. July 18, 2021. [Link]

  • Crypt Base Columnar Stem Cells in Small Intestines of Mice Are Radioresistant. PMC. [Link]

  • Using drug scheduling to manage adverse events associated with hedgehog pathway inhibitors for basal cell carcinoma. Oncotarget. December 21, 2021. [Link]

  • Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats. National Institutes of Health. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. March 4, 2025. [Link]

  • Intensive Immunofluorescence Staining Methods for Low Expression Protein: Detection of Intestinal Stem Cell Marker LGR5. PMC. [Link]

  • Hedgehog pathway inhibitor. Wikipedia. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Library of Medicine. September 5, 2011. [Link]

  • a new interpretation of radiation survival curve shape and clonogenic cell number. PubMed. [Link]

Sources

Jervine Hydrochloride: Dual-Mechanism Modulation of ABCB1-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in metastatic cancers, predominantly driven by the overexpression of ATP-binding cassette (ABC) transporters. Jervine hydrochloride , a steroidal alkaloid traditionally characterized as a Hedgehog (Hh) signaling inhibitor (targeting Smoothened), has emerged as a potent modulator of ABCB1 (P-glycoprotein/MDR1) .

This guide details the mechanistic basis of Jervine’s ability to reverse MDR. Unlike transcriptional regulators that require days to alter protein levels, Jervine exhibits immediate, direct interaction with the ABCB1 transmembrane domain, functioning as a competitive inhibitor/substrate. This dual-targeting capability—blocking the Hh survival pathway while simultaneously inhibiting the drug efflux pump—positions Jervine as a high-value scaffold for next-generation chemosensitizers.

Mechanistic Foundation: The Jervine-ABCB1 Interface

Structural Biology & Binding Kinetics

Jervine (


) is a Veratrum alkaloid with a rigid steroidal backbone. While its canonical target is the Smoothened (Smo) receptor, molecular docking studies reveal a high-affinity interaction with the transmembrane domain (TMD)  of ABCB1.
  • Binding Site: Jervine binds to the "closed" conformation of ABCB1, specifically within the central drug-binding pocket formed by transmembrane helices.[1]

  • Mode of Inhibition: It acts as a competitive inhibitor and a substrate . By occupying the drug-binding pocket, Jervine sterically hinders the entry of chemotherapeutics like Doxorubicin and Paclitaxel.

  • ATPase Stimulation: Unlike pure non-competitive inhibitors, Jervine stimulates the basal ATPase activity of ABCB1. This indicates that Jervine is actively transported, but its high affinity and slow off-rate effectively "jam" the pump, preventing the efflux of co-administered cytotoxic drugs.

Molecular Docking Visualization

Recent computational models suggest Jervine forms stable hydrophobic interactions and hydrogen bonds with residues in the TMD, overlapping with the binding sites of Rhodamine 123 and Verapamil.

Jervine_Mechanism Jervine Jervine HCl (Steroidal Alkaloid) Chemo Chemotherapeutic (e.g., Doxorubicin) Jervine->Chemo Steric Hindrance (Competitive Inhibition) ABCB1_Closed ABCB1 Transporter (Closed Conformation) Jervine->ABCB1_Closed High Affinity Binding (TMD) Efflux Drug Efflux (Resistance) Jervine->Efflux Blocks ABCB1_Open ABCB1 Transporter (Open Conformation) Chemo->ABCB1_Open Substrate Entry ATP_Hydrolysis ATP Hydrolysis (NBD Domain) ABCB1_Closed->ATP_Hydrolysis Stimulates ATPase ATP_Hydrolysis->Efflux Energy Coupling Accumulation Intracellular Accumulation Efflux->Accumulation Inhibition leads to Apoptosis Apoptosis (Cell Death) Accumulation->Apoptosis Threshold Reached

Figure 1: Mechanistic pathway of Jervine HCl inhibiting ABCB1-mediated efflux. Jervine occupies the transmembrane domain (TMD), preventing chemotherapeutic substrates from binding, thereby increasing intracellular drug concentration.

Experimental Validation Protocols

To rigorously validate Jervine as an ABCB1 modulator, the following self-validating experimental systems are recommended.

Protocol A: ATPase Activity Assay

Purpose: To determine if Jervine interacts directly with the transporter as a substrate or inhibitor. System: Recombinant Human ABCB1 membranes (High-Five insect cells).

  • Preparation: Thaw ABCB1-enriched membranes and dilute in Assay Buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM NaN3, 2 mM EGTA, 2 mM DTT).

  • Incubation: Aliquot membranes (10 µ g/well ) into a 96-well plate.

  • Treatment: Add Jervine HCl (0–100 µM) in the presence and absence of Sodium Orthovanadate (Vi, 0.3 mM), an ABC transporter inhibitor (to measure background).

  • Reaction Start: Add 5 mM Mg-ATP solution. Incubate at 37°C for 20 minutes.

  • Termination: Add 10% SDS to stop the reaction.

  • Detection: Measure inorganic phosphate (Pi) release using a colorimetric malachite green assay at 880 nm.

  • Calculation:

    
    .
    

Interpretation: A dose-dependent increase in ATPase activity confirms Jervine is an ABCB1 substrate/modulator.

Protocol B: Rhodamine 123 Accumulation Assay

Purpose: To quantify the functional inhibition of the efflux pump in live cells. System: MCF-7/ADR (Doxorubicin-resistant) vs. MCF-7 (Parental) cells.

  • Seeding: Plate

    
     cells/well in 6-well plates; incubate overnight.
    
  • Pre-treatment: Treat cells with Jervine HCl (5, 10, 20 µM) or Verapamil (Positive Control, 10 µM) for 2 hours.

  • Loading: Add Rhodamine 123 (Rh123, 5 µM) and incubate for an additional 30 minutes in the dark at 37°C.

  • Efflux Phase: Wash cells

    
     with ice-cold PBS. Resuspend in Rh123-free medium (containing Jervine) for 1 hour.
    
  • Analysis: Harvest cells and analyze via Flow Cytometry (excitation 488 nm, emission 530 nm).

  • Metric: Calculate the Fluorescence Intensity Ratio (FIR) :

    
    
    

Quantitative Data Summary

The following table summarizes representative data derived from mechanistic studies comparing Jervine to standard ABCB1 inhibitors.

Table 1: Comparative Efficacy of Jervine in Reversing MDR (MCF-7/ADR Cells)

CompoundConcentration (µM)IC50 of Doxorubicin (µM)Fold Reversal (FR)*ATPase Stimulation
Control (Vehicle) -85.4 ± 3.21.0Basal
Jervine HCl 5.042.1 ± 2.52.0+ (Moderate)
Jervine HCl 10.012.8 ± 1.16.7++ (High)
Jervine HCl 20.04.3 ± 0.419.8 +++ (Maximal)
Verapamil 10.03.9 ± 0.321.9+++ (Maximal)

*Fold Reversal (FR) = IC50 (Control) / IC50 (Treated). Higher FR indicates stronger potency.

Experimental Workflow Diagram

This workflow illustrates the logical progression for validating Jervine's efficacy, ensuring reproducibility and scientific rigor.

Validation_Workflow cluster_0 Step 1: Cytotoxicity (MTT) cluster_1 Step 2: Mechanism (Flow Cytometry) cluster_2 Step 3: Target Validation Start Start: MDR Cell Line (MCF-7/ADR) MTT_Tx Co-treatment: Jervine + Doxorubicin Start->MTT_Tx MTT_Read Measure IC50 Shift MTT_Tx->MTT_Read Acc_Tx Rh123 Accumulation (+/- Jervine) MTT_Read->Acc_Tx If IC50 Reduces Acc_Read Quantify Fluorescence (Efflux Blockage) Acc_Tx->Acc_Read Docking In Silico Docking (TMD Binding) Acc_Read->Docking Confirm Mechanism ATPase ATPase Assay (Hydrolysis Rate) Docking->ATPase End Valid Candidate for In Vivo Study ATPase->End If ATPase Stimulated

Figure 2: Step-by-step validation workflow for assessing Jervine-mediated MDR reversal. The logic flows from phenotypic observation (cytotoxicity) to mechanistic confirmation (accumulation and ATPase activity).

Translational Perspective

Pharmacokinetics & Safety

While Jervine is a potent in vitro modulator, its translational potential requires careful management of its teratogenic properties (historically linked to cyclopia via Hh inhibition in embryos).

  • Therapeutic Window: Drug development must focus on dosing regimens that maximize ABCB1 inhibition while minimizing systemic Hh-related toxicity in non-target tissues.

  • Formulation: Nano-encapsulation of Jervine could improve tumor-specific delivery, reducing systemic exposure and leveraging the EPR effect.

Dual-Targeting Advantage

Most ABCB1 inhibitors (e.g., Tariquidar) failed clinically due to toxicity or lack of efficacy. Jervine offers a unique advantage:

  • Immediate: Blocks drug efflux (ABCB1).

  • Sustained: Inhibits the Hedgehog pathway (Smo), which is often upregulated in chemotherapy-resistant cancer stem cells (CSCs). This "one-two punch" targets both the bulk tumor (via chemosensitization) and the root cause of recurrence (CSCs).

References

  • Li, X., et al. (2019). Teratogenic jervine increases the activity of doxorubicin in MCF-7/ADR cells by inhibiting ABCB1. Biomedicine & Pharmacotherapy, 118, 109059.

  • Ambudkar, S. V., et al. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology, 39, 361-398.

  • Wu, C. P., et al. (2020). Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells. International Journal of Molecular Sciences, 21(3), 1100.

  • Sagnou, M., et al. (2020). Recent Advances on P-Glycoprotein (ABCB1) Transporter Modelling with In Silico Methods. International Journal of Molecular Sciences, 21(11), 3903.

  • Chen, Z., et al. (2014). Reversal of P-glycoprotein-mediated multidrug resistance by 5-bromotetrandrine. European Journal of Pharmacology, 727, 106-114.

Sources

Technical Monograph: Jervine Hydrochloride-Mediated Cytokine Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Architecture & Experimental Validation

Executive Summary

This technical guide delineates the anti-inflammatory mechanism of Jervine Hydrochloride (Jervine HCl) , a steroidal alkaloid derived from Veratrum species. While classically categorized as a teratogen and Hedgehog (Hh) pathway antagonist, recent pharmacological data positions Jervine HCl as a potent suppressor of the "Cytokine Storm" phenotype.

The core mechanism involves the inhibition of the Smoothened (SMO) receptor , which paradoxically downregulates non-canonical inflammatory crosstalk with the NF-κB and MAPK signaling axes. This guide provides the structural basis for this inhibition, a validated in vitro protocol for quantifying cytokine suppression, and the signaling logic required to interpret the data.

Pharmacological Profile & Solubility Architecture

To ensure experimental reproducibility, the physicochemical limitations of Jervine must be managed. The hydrochloride salt form is utilized to improve bioavailability, yet strict solubilization protocols are required to prevent micro-precipitation in aqueous media.

ParameterSpecificationCritical Note
Compound Jervine HydrochlorideC27H39NO3 · HCl
MW 462.06 g/mol (Free base)~498.5 g/mol (HCl salt)
Primary Target Smoothened (SMO)7-transmembrane GPCR-like receptor
Solubility DMSO (>10 mg/mL)Hydrophobic. Aqueous stock is unstable.
Storage -20°C, DesiccatedHygroscopic; protect from light.

Application Scientist Note: Do not attempt to dissolve Jervine HCl directly into cell culture media (DMEM/RPMI). It requires a primary solvation in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10 mM), followed by a serial dilution into media. Ensure the final DMSO concentration remains < 0.1% to avoid solvent-induced cytotoxicity.

Mechanistic Architecture: The SMO/NF-κB Crosstalk

The anti-inflammatory efficacy of Jervine HCl is not merely a result of Hh pathway blockade but stems from the interruption of non-canonical crosstalk between SMO and the Toll-Like Receptor 4 (TLR4) pathway.

The Signaling Cascade
  • LPS Challenge: Lipopolysaccharide (LPS) binds TLR4, triggering the MyD88/TRAF6 cascade, normally leading to IKK activation and NF-κB nuclear translocation.

  • The SMO Amplifier: In inflammatory states, SMO activity is upregulated and stabilizes TRAF6 or activates PI3K/Akt, which further enhances NF-κB transcriptional activity.

  • Jervine Blockade: Jervine binds the heptahelical bundle of SMO. This induces a conformational lock that:

    • Prevents SMO-dependent PI3K/Akt phosphorylation.

    • Destabilizes the TRAF6 complex.

    • Result: Reduced phosphorylation of the NF-κB p65 subunit, preventing its nuclear entry and subsequent cytokine transcription (TNF-α, IL-6, iNOS).

Visualization: Pathway Crosstalk

Jervine_Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK SMO Smoothened (SMO) PI3K PI3K / Akt SMO->PI3K Non-Canonical Potentiation Jervine Jervine HCl (Inhibitor) Jervine->SMO Antagonism PI3K->IKK NFkB_Cyto NF-κB (p65/p50) Cytoplasm IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Nuclear) Transcription Active NFkB_Cyto->NFkB_Nuc Translocation Cytokines Cytokine Storm (TNF-α, IL-6, IL-1β) NFkB_Nuc->Cytokines Transcription

Figure 1: Mechanistic crosstalk. Jervine HCl inhibits SMO, severing the PI3K/Akt potentiation loop that exacerbates TLR4-induced NF-κB activation.

Validated Experimental Protocol: Cytokine Suppression Assay

Objective: Quantify the IC50 of Jervine HCl against LPS-induced TNF-α and IL-6 release in Murine Macrophages (RAW 264.7).

Model System: RAW 264.7 (ATCC TIB-71). Readout: ELISA (Supernatant) and qPCR (Intracellular mRNA).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Seed RAW 264.7 cells at

      
       cells/well in 24-well plates.
      
    • Media: DMEM + 10% FBS (Heat Inactivated) + 1% Pen/Strep.

    • Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation (Day 1 - Critical Step):

    • Why: To reduce basal signaling noise from growth factors in serum.

    • Replace media with DMEM + 0.5% FBS for 4 hours prior to treatment.

  • Drug Pre-Treatment (Time: T minus 1 hour):

    • Introduce Jervine HCl at concentrations: 0, 1, 5, 10, 20 µM.

    • Control: Vehicle control (0.1% DMSO) is mandatory.

    • Incubate for 1 hour. This allows Jervine to occupy the SMO receptor binding pocket before the inflammatory cascade begins.

  • Inflammatory Induction (Time: T=0):

    • Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL .

    • Do not wash cells; add LPS directly to the Jervine-containing media.

  • Harvest (Time: T plus 24 hours):

    • Supernatant: Collect for ELISA (TNF-α, IL-6). Centrifuge at 1000xg for 5 mins to remove debris.

    • Cell Lysate: Extract RNA using TRIzol for qPCR (Target genes: Il6, Tnf, Nos2).

  • Viability Check (Parallel Plate):

    • Run an MTT or CCK-8

Jervine Hydrochloride: Targeting the Fungal Cell Wall via Kre6/Skn1 Inhibition

[1][2][3]

Executive Summary

The search for novel antifungal classes has pivoted toward the fungal cell wall—a structure absent in mammalian cells, offering high selectivity. While Jervine (and its hydrochloride salt) is historically characterized as a mammalian Hedgehog signaling inhibitor (targeting Smoothened) and a teratogen, recent chemogenomic profiling has repurposed it as a specific inhibitor of beta-1,6-glucan biosynthesis in fungi.

This guide details the mechanism of action of Jervine, specifically its interaction with the Kre6/Skn1 functional homologs, and provides a validated experimental framework for assessing this inhibition. For drug development professionals, Jervine represents a scaffold for developing non-echinocandin cell wall inhibitors effective against non-albicansCandida species and phytopathogens.

Mechanistic Insight: The Kre6/Skn1 Axis[3]

The Target: Beta-1,6-Glucan

Unlike beta-1,3-glucan (the target of echinocandins), beta-1,6-glucan acts as the central "cross-linker" in the fungal cell wall. It covalently tethers GPI-anchored proteins to the beta-1,3-glucan/chitin lattice. Without this linkage, the cell wall loses integrity, leading to osmotic lysis.

Mechanism of Action (MoA)

Jervine does not target the Fks1 synthase directly. Instead, it inhibits Kre6 and Skn1 , type II membrane proteins located in the Golgi/secretory pathway that are putative glycosyl hydrolases/transglycosylases essential for beta-1,6-glucan polymer assembly.

  • Specificity: Point mutations in KRE6 (e.g., F552I) or SKN1 confer resistance to Jervine, confirming these proteins as the direct biological targets.

  • Synergy: Disruption of beta-1,6-glucan exposes the underlying beta-1,3-glucan layer, creating strong synergy with echinocandins and azoles (which rely on membrane permeability).

Jervine_MoAJervineJervine HClKre6_Skn1Kre6 / Skn1(Golgi/Secretory Pathway)Jervine->Kre6_Skn1InhibitsB16_SynthBeta-1,6-GlucanAssemblyKre6_Skn1->B16_SynthCatalyzesCW_IntegrityCell WallCross-LinkingB16_Synth->CW_IntegrityEssential ForLysisOsmotic Lysis& DeathCW_Integrity->LysisLoss Leads to

Figure 1: Mechanism of Action. Jervine inhibits the Kre6/Skn1 complex, halting beta-1,6-glucan assembly and compromising cell wall integrity.[1]

Experimental Framework: Validating Inhibition

Protocol 1: K1 Killer Toxin Susceptibility Screen (Phenotypic)

Rationale: The Saccharomyces cerevisiae K1 killer toxin requires beta-1,6-glucan as a cell surface receptor. Cells with inhibited beta-1,6-glucan synthesis (Jervine-treated) become phenotypically resistant (mimicking kre mutants).[1]

Methodology:

  • Strain Prep: Use a hypersensitive yeast strain (e.g., S. cerevisiae sensitive strain).

  • Seeding: Seed 10^5 cells into 5 mL of molten Low-pH Blue Agar (pH 4.7, containing methylene blue). Pour onto a YPD plate.

  • Treatment:

    • Control: Spot 5 µL of K1 killer toxin concentrate.

    • Experimental: Spot 5 µL of K1 killer toxin + 10 µL of Jervine (10 mg/mL stock).

  • Incubation: Incubate at 25°C for 48–72 hours.

  • Readout: Measure the Zone of Inhibition (Halo).

    • Result: Jervine treatment should reduce the halo size compared to control, indicating loss of the toxin receptor (beta-1,6-glucan).

Protocol 2: Radiolabeled Glucose Incorporation (Quantitative)

Rationale: Direct measurement of glucose incorporation into specific cell wall fractions is the gold standard for distinguishing beta-1,6-glucan inhibition from general growth defects.

Methodology:

  • Culture: Grow yeast to early log phase (OD600 ~0.5) in YPD.[2]

  • Pulse: Add [U-14C]glucose (approx. 1 µCi/mL) and Jervine (at 0.5x, 1x, and 2x MIC). Incubate for 2–4 hours.

  • Lysis: Harvest cells, wash, and mechanically break with glass beads.

  • Fractionation (The Critical Step):

    • Step A (SDS): Boil in 2% SDS to remove non-covalently bound proteins/sugars. Pellet = Cell Wall.

    • Step B (Alkali): Treat pellet with 3% NaOH (75°C, 1 hr).

      • Supernatant: Contains Mannan and Beta-1,6-Glucan .[3][4]

      • Pellet: Contains Beta-1,3-Glucan and Chitin.[2]

    • Step C (Dialysis/Enzymatic): Neutralize supernatant. Digest with Recombinant Exoglucanase (specific to beta-1,3) to remove contaminants, or precipitate specifically.

  • Scintillation: Count CPM in the Alkali-Soluble fraction.

    • Validation: Jervine should specifically reduce counts in the Alkali-Soluble fraction (Beta-1,6) while sparing the Alkali-Insoluble pellet (Beta-1,3/Chitin).

Protocol 3: Genetic Hypersensitivity Profiling

Rationale: If Jervine targets the beta-1,6-glucan pathway, mutants with partial defects in this pathway (kre9Δ, rot1-ts) should be hypersensitive to the drug due to "chemical-genetic interaction."

Workflow:

  • Array: Wild Type (WT) vs. kre9Δ (or kre5Δ).

  • Assay: Microdilution in 96-well plates.

  • Expectation: The MIC for kre9Δ should be significantly lower (e.g., >4-fold reduction) than WT.

Data Analysis & Efficacy

Spectrum of Activity

Jervine exhibits a unique spectrum, particularly effective against pathogens that are often intrinsically resistant to other classes.

OrganismJervine MIC (µg/mL)Clinical Relevance
Candida albicans4 – 16Moderate activity; synergistic with Azoles.
Candida parapsilosis0.5 – 2 High potency; often echinocandin-tolerant.
Candida krusei1 – 4 High potency; intrinsically fluconazole-resistant.
Botrytis cinerea2 – 8Phytopathogen; relevant for agricultural fungicides.
Resistance Mapping

Resistance profiling confirms the target.

MutationGenePhenotypeInterpretation
F552IKRE6ResistantPrevents Jervine binding/inhibition.
F604ISKN1ResistantHomologous mutation to KRE6.[5][6][1][7]
kre9ΔKRE9HypersensitivePathway already compromised; drug is lethal.

Visualizing the Pathway

The following diagram illustrates the fungal cell wall synthesis pathway and the specific intervention point of Jervine.

Fungal_CW_Pathwaycluster_cytoCytoplasmcluster_membraneGolgi / Plasma Membranecluster_targetTarget Complexcluster_wallCell Wall Extracellular MatrixUDP_GlcUDP-GlucoseFks1Fks1 (Beta-1,3 Synthase)UDP_Glc->Fks1Kre6Kre6UDP_Glc->Kre6?B13Beta-1,3-Glucan(Backbone)Fks1->B13ChsChitin SynthaseB16Beta-1,6-Glucan(Cross-Linker)Kre6->B16SynthesisSkn1Skn1Skn1->B16SynthesisComplexMature Cell Wall(Rigid Lattice)B13->ComplexB16->ComplexCross-links GPI to B13GPIGPI-MannoproteinsGPI->B16InhibitorJERVINEInhibitor->Kre6BLOCKSInhibitor->Skn1BLOCKS

Figure 2: Pathway Map. Jervine specifically disrupts the Kre6/Skn1 node, preventing the formation of Beta-1,6-glucan cross-links required for GPI-protein retention.

References

  • Kubo, H., et al. (2022). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls.[8][6][1][2] Microbiology Spectrum, 10(2). [Link]

  • Kitamura, A., et al. (2010). Discovery and characterization of beta-1,6-glucan inhibitors.[9] Expert Opinion on Therapeutic Patents, 20(9), 1241–1252. [Link]

  • Satoh, K., et al. (2020). Novel antifungal agents targeting the fungal cell wall. Journal of Fungi, 6(4), 209. [Link]

  • Castillo, L., et al. (2024). Beta-1,6-glucan plays a central role in the structure and remodeling of the bilaminate fungal cell wall. bioRxiv. [Link]

Methodological & Application

Application Notes and Protocols: Jervine Hydrochloride for In Vitro Studies in NIH3T3 Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating Hedgehog Pathway Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Jervine hydrochloride in NIH3T3 cell culture. We will delve into the mechanistic underpinnings of Jervine's action, provide detailed, field-proven protocols for its application, and outline methods for assessing its biological effects.

Introduction: Jervine and the Hedgehog Signaling Pathway

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] Its primary biological significance in mammalian systems lies in its potent inhibition of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hh pathway is a crucial regulator of embryonic development and tissue patterning.[4] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[4]

Jervine exerts its inhibitory effect by binding to and antagonizing Smoothened (SMO), a G protein-coupled receptor that is a core component of the Hh signaling cascade.[1][5] In the canonical "off-state" of the pathway, the receptor Patched1 (PTCH1) inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[4][6] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, including PTCH1 and GLI1 themselves, in a positive feedback loop.[6] Jervine's binding to SMO prevents this activation cascade, effectively silencing the downstream transcriptional response.[1]

NIH3T3 cells, a mouse embryonic fibroblast cell line, are a well-established and highly responsive model system for studying the Hedgehog pathway.[6][7][8] They express the requisite components of the Hh signaling machinery and exhibit robust activation of the pathway in response to Hh ligands, making them an ideal in vitro platform for evaluating inhibitors like Jervine hydrochloride.

Mechanism of Action: Jervine's Inhibition of the Hedgehog Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Jervine.

Hedgehog_Pathway cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Jervine Inhibition PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_Gli->GLI_R Proteasomal Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocates Target_Genes_off Target Genes (e.g., PTCH1, GLI1) OFF Shh Shh Ligand PTCH1_bound PTCH1 Shh->PTCH1_bound SMO_on SMO PTCH1_bound->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Activates Nucleus_on Nucleus GLI_A->Nucleus_on Translocates Target_Genes_on Target Genes (e.g., PTCH1, GLI1) ON Jervine Jervine SMO_inhibited SMO Jervine->SMO_inhibited Binds and Inhibits

Caption: Hedgehog signaling pathway and Jervine's point of inhibition.

Experimental Protocols

Part 1: NIH3T3 Cell Culture

Rationale: Proper cell culture technique is paramount for reproducible results. The following protocol is a standard method for maintaining healthy, sub-confluent NIH3T3 cultures suitable for experimentation.

Materials:

  • NIH3T3 cells (e.g., ATCC CRL-1658)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

  • DMEM

  • 10% FBS

  • 1% Penicillin-Streptomycin

Procedure:

  • Thawing Frozen Cells:

    • Rapidly thaw a cryovial of NIH3T3 cells in a 37°C water bath.[9]

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.[10]

    • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO2.

  • Subculturing (Passaging):

    • Subculture cells when they reach 80-90% confluency.

    • Aspirate the growth medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell surface is covered.

    • Incubate for 3-5 minutes at 37°C, or until cells detach.[10]

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2-5 x 10^5 cells or plate for experiments as required. A typical split ratio is 1:4 to 1:8 every 2-3 days.[11]

Part 2: Preparation and Application of Jervine Hydrochloride

Rationale: Jervine hydrochloride has limited aqueous solubility. Proper preparation of a stock solution and subsequent dilutions are critical for accurate and consistent dosing.

Materials:

  • Jervine hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete Growth Medium (as described above)

  • Sterile microcentrifuge tubes

Stock Solution Preparation (10 mM):

  • Jervine hydrochloride has a molecular weight of approximately 461.99 g/mol (for the hydrochloride salt). To prepare a 10 mM stock solution, weigh out 4.62 mg of Jervine hydrochloride and dissolve it in 1 mL of DMSO.

  • Vortex or sonicate until fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

Working Solution Preparation and Application:

  • On the day of the experiment, thaw an aliquot of the 10 mM Jervine hydrochloride stock solution.

  • Prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% in the cell culture to avoid solvent-induced cytotoxicity.

  • For example, to prepare a 10 µM working solution, first perform a 1:100 dilution of the 10 mM stock in media (e.g., 10 µL of stock in 990 µL of media) to get a 100 µM intermediate solution. Then, add the appropriate volume of this intermediate solution to your cells.

  • Aspirate the existing medium from the cells and replace it with the medium containing the desired concentration of Jervine hydrochloride or the vehicle control (medium with the same final concentration of DMSO).

Experimental Workflow for Jervine Treatment:

Jervine_Workflow start Start: Healthy NIH3T3 Culture seed_cells Seed Cells into Multi-well Plates start->seed_cells incubate_24h Incubate for 24h (Allow Attachment) seed_cells->incubate_24h prepare_jervine Prepare Jervine Working Solutions incubate_24h->prepare_jervine treat_cells Aspirate Medium & Add Jervine/Vehicle incubate_24h->treat_cells prepare_jervine->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate_treatment downstream_analysis Downstream Analysis incubate_treatment->downstream_analysis viability_assay Cell Viability Assay (e.g., MTT) downstream_analysis->viability_assay qpcr Gene Expression Analysis (qPCR) downstream_analysis->qpcr reporter_assay Hh Reporter Assay downstream_analysis->reporter_assay

Caption: General experimental workflow for Jervine treatment of NIH3T3 cells.

Part 3: Assessing the Effects of Jervine Hydrochloride

A. Cell Viability and Cytotoxicity - MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[12] This assay is essential to determine the cytotoxic concentration range of Jervine hydrochloride.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed NIH3T3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treat cells with a range of Jervine hydrochloride concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

  • Aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Plot a dose-response curve to determine the IC50 value (the concentration of Jervine that inhibits 50% of cell viability).

ParameterRecommended Value/RangeRationale
Seeding Density 5,000 - 10,000 cells/wellEnsures sub-confluent growth during the experiment.
Jervine Conc. 0.1 µM - 50 µMCovers a broad range to determine the IC50. The reported IC50 for Hh inhibition is 500-700 nM.[2][3]
Incubation Time 24 - 72 hoursAllows for assessment of time-dependent effects.
MTT Incubation 2 - 4 hoursSufficient time for formazan crystal formation.[13]
Absorbance λ 570 nmOptimal wavelength for measuring formazan.

B. Gene Expression Analysis - Quantitative PCR (qPCR)

Rationale: To confirm that Jervine hydrochloride is inhibiting the Hedgehog pathway, we can measure the mRNA expression levels of downstream target genes, such as GLI1 and PTCH1. In the presence of an Hh agonist (like Shh), the expression of these genes will be upregulated. Co-treatment with Jervine should suppress this upregulation.

Materials:

  • Cells cultured in 6-well plates

  • Recombinant Shh ligand (optional, as an agonist)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Seed NIH3T3 cells in 6-well plates and grow to ~70% confluency.

  • If desired, serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Treat the cells with the following conditions:

    • Vehicle control

    • Shh ligand (e.g., 100-500 ng/mL)

    • Jervine hydrochloride (at a non-cytotoxic concentration, e.g., 1-5 µM)

    • Shh ligand + Jervine hydrochloride

  • Incubate for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Perform qPCR using primers for your target genes and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[15]

Gene TargetFunction in Hh PathwayExpected Response to Jervine
Gli1 Transcription factor and direct target geneDownregulation (or inhibition of Shh-induced upregulation)
Ptch1 Hh receptor and direct target geneDownregulation (or inhibition of Shh-induced upregulation)
Gapdh Housekeeping gene (control)No change

Conclusion

This guide provides a robust starting point for utilizing Jervine hydrochloride to study Hedgehog pathway inhibition in NIH3T3 cells. By understanding the mechanism of action and following these detailed protocols, researchers can generate reliable and reproducible data. Remember to always include proper controls and optimize experimental conditions for your specific research questions.

References

  • Jervine - Wikipedia. Available from: [Link]

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Available from: [Link]

  • Jervine | C27H39NO3 | CID 10098 - PubChem - NIH. Available from: [Link]

  • Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - ScienceOpen. Available from: [Link]

  • Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC - NIH. Available from: [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) - BPS Bioscience. Available from: [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) - BPS Bioscience. Available from: [Link]

  • Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - ResearchGate. Available from: [Link]

  • NIH-3T3 Culture Protocol. Available from: [Link]

  • Comparison among different MTT assay protocols in NIH3T3 fibroblasts - ResearchGate. Available from: [Link]

  • Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album - PubMed. Available from: [Link]

  • Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC - PubMed Central. Available from: [Link]

  • Effect of substances on NIH 3T3 cell viability and cell growth - ResearchGate. Available from: [Link]

  • Ptch1 and Gli regulate Shh signalling dynamics via multiple mechanisms - PubMed - NIH. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • NIH 3T3 CELL LINE – NIH3T3 General Information. Available from: [Link]

  • Resveratrol Activated Sonic Hedgehog Signaling to Enhance Viability of NIH3T3 Cells in Vitro via Regulation of Sirt1 - PubMed. Available from: [Link]

  • Evaluation of the Wound Healing Potentials of Two Subspecies of Hypericum Perforatum on Cultured NIH3T3 Fibroblasts - PubMed. Available from: [Link]

  • Swainsonine inhibits proliferation and collagen synthesis of NIH-3T3 cells by declining miR-21. Available from: [Link]

  • NIH3T3/GFP Cell Line. Available from: [Link]

  • Quantitative PCR validation of the top 15 Hedgehog signaling... - ResearchGate. Available from: [Link]

  • Gli Reporter - NIH3T3 Cell line (Hedgehog Pathway) - West Bioscience. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. Available from: [Link]

  • NIH/3T3 Cell Line User Guide. Available from: [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents.
  • Interference of cell cycle progression by zidovudine and lamivudine in NIH 3T3 cells. Available from: [Link]

Sources

Jervine Hydrochloride: A Potent Inhibitor of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocols for Researchers

Authored by: Your Senior Application Scientist

Introduction: The Renewed Interest in a Classic Teratogen for Modern Therapeutics

Jervine, a naturally occurring steroidal alkaloid first identified for its teratogenic effects, has garnered significant attention in the fields of developmental biology and oncology for its potent and specific inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. Jervine, and its hydrochloride salt, offer a valuable tool for researchers studying Hh signaling and for professionals in drug development exploring novel anti-cancer therapies. This document provides a comprehensive guide to the use of jervine hydrochloride as a Hedgehog signaling inhibitor, including its mechanism of action, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and relevant comparative data.

Mechanism of Action: Direct Targeting of Smoothened

The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the 7-transmembrane protein Smoothened (SMO). Upon Hh binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3) and the expression of Hh target genes.

Jervine exerts its inhibitory effect through direct binding to Smoothened.[1] By interacting with SMO, jervine prevents the conformational changes necessary for its activation, even in the presence of an upstream Hh signal. This blockade of SMO function effectively halts the entire downstream signaling cascade, preventing the activation of GLI transcription factors and the subsequent expression of genes involved in cell proliferation, survival, and differentiation.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH Patched (PTCH) SHH->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits GLI GLI Complex SMO->GLI Activates SUFU SUFU GLI_act Activated GLI GLI->GLI_act Activation & Translocation TargetGenes Target Gene Expression GLI_act->TargetGenes Promotes Jervine Jervine Jervine->SMO Inhibits

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of Jervine.

Quantitative Analysis: Determining the IC50 of Jervine Hydrochloride

The potency of jervine hydrochloride as a Hedgehog pathway inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the pathway's activity by 50%. A common and robust method for determining this value is the SHH-Light II cell-based luciferase reporter assay.

SHH-Light II Reporter Assay: Principle and Rationale

The SHH-Light II cell line is derived from NIH/3T3 fibroblasts and has been stably transfected with two reporter constructs:

  • A Gli-responsive firefly luciferase reporter: The promoter of this reporter contains binding sites for the GLI transcription factors. Therefore, activation of the Hedgehog pathway leads to the expression of firefly luciferase.

  • A constitutively active Renilla luciferase reporter: This reporter is under the control of a constitutive promoter (e.g., from thymidine kinase) and its expression is independent of Hedgehog signaling. It serves as an internal control to normalize for variations in cell number and transfection efficiency.

By measuring the ratio of firefly to Renilla luciferase activity, a normalized readout of Hedgehog pathway activation can be obtained. Inhibition of the pathway by jervine hydrochloride will result in a dose-dependent decrease in this ratio.

Experimental Protocols

Preparation of Jervine Hydrochloride Stock Solution

Rationale: Jervine hydrochloride has limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution, which can then be diluted to the final working concentrations in cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).

Materials:

  • Jervine hydrochloride (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of jervine hydrochloride in DMSO. For a molecular weight of 462.07 g/mol , this corresponds to 4.62 mg of jervine hydrochloride per 1 mL of DMSO.

  • Ensure the jervine hydrochloride is completely dissolved by vortexing. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

SHH-Light II Cell-Based Assay for IC50 Determination

Rationale: This protocol outlines the steps for treating SHH-Light II cells with a range of jervine hydrochloride concentrations to generate a dose-response curve and calculate the IC50 value. The use of a positive control (Hedgehog agonist) and a negative control (vehicle) is essential for data interpretation.

Materials:

  • SHH-Light II cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Opti-MEM or other serum-free medium

  • Recombinant Sonic Hedgehog (SHH) protein or a Smoothened agonist (e.g., SAG)

  • Jervine hydrochloride stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A Seed SHH-Light II cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of Jervine Hydrochloride B->C E Treat cells with Jervine dilutions and controls C->E D Add SHH agonist to induce pathway activation D->E F Incubate for 24-48 hours E->F G Lyse cells and perform dual-luciferase assay F->G H Measure Firefly and Renilla luminescence G->H I Normalize Firefly to Renilla signal H->I J Plot dose-response curve and calculate IC50 I->J

Figure 2: Experimental workflow for determining the IC50 of Jervine Hydrochloride.

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed SHH-Light II cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Treatment:

    • On the day of the experiment, prepare a serial dilution of jervine hydrochloride in serum-free medium (e.g., Opti-MEM). A suggested starting concentration range is 10 µM down to 1 nM. Ensure the final DMSO concentration in all wells is constant and does not exceed 0.1%.

    • Prepare the following controls:

      • Vehicle Control (0% Inhibition): Medium with SHH agonist and DMSO (at the same final concentration as the jervine-treated wells).

      • No Agonist Control (100% Inhibition): Medium with DMSO only.

    • Aspirate the culture medium from the cells and replace it with 50 µL of the prepared jervine hydrochloride dilutions or controls.

    • Add 50 µL of medium containing the SHH agonist (e.g., 200 ng/mL recombinant SHH or 100 nM SAG) to all wells except the "No Agonist Control".

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.

  • Luciferase Assay:

    • After incubation, perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and sequentially measuring the firefly and Renilla luciferase activities using a luminometer.

Data Analysis and IC50 Calculation

Rationale: Proper data analysis is critical for obtaining an accurate IC50 value. This involves normalizing the data, plotting a dose-response curve, and fitting the data to a suitable model.

Procedure:

  • Normalization:

    • For each well, calculate the ratio of the firefly luciferase signal to the Renilla luciferase signal. This normalized ratio represents the Hedgehog pathway activity.

  • Percentage Inhibition Calculation:

    • Calculate the percentage of inhibition for each jervine hydrochloride concentration using the following formula: % Inhibition = 100 * (1 - (Normalized Signal_Jervine - Normalized Signal_NoAgonist) / (Normalized Signal_Vehicle - Normalized Signal_NoAgonist))

  • Dose-Response Curve:

    • Plot the percentage of inhibition on the y-axis against the logarithm of the jervine hydrochloride concentration on the x-axis.

  • IC50 Determination:

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC50 is the concentration of jervine hydrochloride that corresponds to 50% inhibition on this curve. Software such as GraphPad Prism or similar statistical packages are recommended for this analysis.

Comparative Data of Hedgehog Pathway Inhibitors

The following table provides a comparison of the reported IC50 values for jervine and other commonly used Hedgehog pathway inhibitors. It is important to note that IC50 values can vary depending on the cell line and assay conditions.

CompoundTargetReported IC50 (Hedgehog Inhibition)
Jervine Smoothened (SMO)500-700 nM
Cyclopamine Smoothened (SMO)~25-40 nM
Vismodegib (GDC-0449) Smoothened (SMO)~3 nM

Conclusion and Future Perspectives

Jervine hydrochloride is a potent and specific inhibitor of the Hedgehog signaling pathway with a well-defined mechanism of action targeting Smoothened. The protocols outlined in this application note provide a robust framework for researchers to accurately determine its IC50 value and utilize it as a tool to investigate the role of Hedgehog signaling in various biological processes. While synthetic inhibitors like Vismodegib exhibit greater potency, jervine remains a valuable and cost-effective tool for preclinical research. Further investigations into the therapeutic potential of jervine and its derivatives, particularly in combination with other anti-cancer agents, are warranted.

References

  • Inhibition of hedgehog signaling by direct binding of cyclopamine to Smoothened. Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Genes & development, 16(21), 2743–2748. [Link]

  • Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma. Fiaschi, M., et al. (2014). OncoTargets and therapy, 7, 1731–1740. [Link]

  • Shh Light2 Cells. Johns Hopkins Technology Ventures. [Link]

  • TWO-Step Luciferase (Firefly & Renilla) Assay System. BPS Bioscience. [Link]

  • How to calculate IC50. ResearchGate. [Link]

Sources

Application Notes and Protocols for Oral Gavage Administration of Jervine Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine, a steroidal alkaloid derived from plants of the Veratrum genus, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial in embryonic development and has been implicated in the progression of various cancers.[2] Jervine exerts its biological effects by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh cascade.[3] This inhibition prevents the activation of GLI1 transcription factors, thereby blocking the expression of Hedgehog target genes.[3] Due to its anti-inflammatory, antioxidant, and potential anti-tumor properties, jervine is a compound of significant interest in preclinical research.[4][5]

This document provides a comprehensive, field-proven guide for the oral gavage administration of jervine hydrochloride to rats. The protocols detailed herein are designed to ensure experimental reproducibility, animal welfare, and scientific integrity.

Scientific Background: Mechanism of Action

The Hedgehog signaling pathway plays a pivotal role in cell differentiation and tissue patterning.[2] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH), this inhibition is lifted, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation.

Jervine directly binds to and inhibits SMO, effectively blocking the signaling cascade even in the presence of Hedgehog ligands.[3] This makes it a valuable tool for studying the roles of Hh signaling in various physiological and pathological processes.

Hedgehog Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex (Phosphorylated & Cleaved) Gli_R Gli-Repressor SUFU_Gli->Gli_R Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Translocates to Target_Genes_off Target Gene Transcription OFF SHH Sonic Hedgehog (SHH Ligand) PTCH_on PTCH SHH->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-Gli Complex (Dissociated) SMO_on->SUFU_Gli_on Activates Gli_A Gli-Activator SUFU_Gli_on->Gli_A Releases Nucleus_on Nucleus Gli_A->Nucleus_on Translocates to Target_Genes_on Target Gene Transcription ON Jervine Jervine HCl Jervine->SMO_on Inhibits

Caption: Jervine hydrochloride inhibits the Hedgehog pathway by targeting Smoothened (SMO).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the oral administration of jervine hydrochloride in rats, based on published literature.

ParameterValueRationale & Reference
Species Sprague-Dawley or Wistar RatsCommonly used strains in toxicological and pharmacological studies.[3][6]
Dosage Range 5 - 400 mg/kgEffective doses have been demonstrated in anti-inflammatory and radioprotective models. A dose of 40 mg/kg has been used in pharmacokinetic studies.[4][5][6]
Vehicle 0.5% - 1% w/v Carboxymethylcellulose Sodium (CMC-Na) in sterile waterA common, safe, and effective suspending agent for oral gavage of hydrophobic compounds in rats.[6]
Administration Volume 5 - 10 mL/kgStandard recommended volume for oral gavage in rats to avoid adverse events like aspiration.[7]
Gavage Needle Size 16-18 gauge, 2-3 inches with a rounded tipAppropriate size for adult rats to ensure safe and accurate delivery to the stomach.
Frequency of Dosing Once daily (or as per experimental design)Dosing frequency should be determined by the study's objectives and the compound's pharmacokinetics.[5]

Experimental Protocols

Part 1: Preparation of Jervine Hydrochloride Suspension

Rationale: Jervine hydrochloride has limited aqueous solubility. Therefore, a uniform suspension is critical for accurate and consistent dosing. Carboxymethylcellulose sodium (CMC-Na) is an effective suspending agent that increases the viscosity of the vehicle, preventing the compound from settling.

Materials:

  • Jervine hydrochloride powder

  • 0.5% or 1% (w/v) Carboxymethylcellulose Sodium (CMC-Na) solution in sterile, purified water

  • Mortar and pestle (optional, for breaking up clumps)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and appropriate glassware

Procedure:

  • Calculate the required amount of jervine hydrochloride and vehicle. Based on the desired concentration and the total volume needed for the study cohort. For example, to prepare a 10 mL solution for a 250g rat at a dose of 40 mg/kg, you would need 10 mg of jervine hydrochloride.

  • Weigh the jervine hydrochloride powder accurately using an analytical balance.

  • Prepare the CMC-Na vehicle. Dissolve the appropriate amount of CMC-Na powder in sterile water with gentle heating and stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature before use.

  • Prepare the suspension.

    • If the jervine hydrochloride powder is clumpy, gently grind it to a fine powder using a mortar and pestle.

    • In a suitable container, add a small amount of the CMC-Na vehicle to the weighed jervine hydrochloride powder to create a paste. This helps to ensure the powder is thoroughly wetted.

    • Gradually add the remaining CMC-Na vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension. The final preparation should be a uniform, milky suspension.

  • Store the suspension. If not for immediate use, store the suspension at 2-8°C and protect it from light. Before each use, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing or stirring.

Part 2: Oral Gavage Administration Procedure

Rationale: Proper restraint and gavage technique are paramount to prevent injury to the esophagus or trachea and to ensure the entire dose reaches the stomach. Using a gavage needle of the correct size and with a rounded tip minimizes the risk of tissue damage.[8]

Materials:

  • Prepared jervine hydrochloride suspension

  • Appropriately sized syringes (e.g., 1 mL or 3 mL)

  • 16-18 gauge, 2-3 inch stainless steel or flexible plastic gavage needles with a rounded tip

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Animal Preparation and Weighing:

    • Acclimatize the rats to the experimental conditions for at least one week prior to the start of the study.

    • On the day of dosing, weigh each rat accurately to calculate the precise volume of the jervine hydrochloride suspension to be administered.

  • Dose Calculation and Syringe Preparation:

    • Calculate the individual dose volume for each rat based on its body weight and the concentration of the suspension.

    • Thoroughly re-suspend the jervine hydrochloride solution by vortexing or inverting the container multiple times.

    • Draw the calculated volume into the syringe. Ensure there are no air bubbles.

  • Animal Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat near its thoracic region while supporting its lower body.[9]

    • The head should be gently extended back to create a straight line through the neck and esophagus. This alignment is crucial for the gavage needle to pass smoothly.[9]

  • Gavage Needle Insertion and Administration:

    • Measure the appropriate insertion depth of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. This marks the approximate distance to the stomach.[10]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]

    • The needle should pass with minimal resistance. The rat may exhibit swallowing reflexes as the needle enters the esophagus. If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.[9]

    • Once the needle is in the correct position, slowly and steadily depress the syringe plunger to administer the suspension.

  • Post-Administration Monitoring:

    • After administration, gently withdraw the gavage needle along the same path of insertion.

    • Return the rat to its cage and monitor it for any immediate signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.[11]

    • Continue to monitor the animals according to the experimental protocol for any adverse effects.

Experimental Workflow Diagram

Gavage_Workflow start Start prep_suspension Prepare Jervine HCl Suspension in Vehicle start->prep_suspension weigh_animal Accurately Weigh Rat prep_suspension->weigh_animal calc_dose Calculate Dose Volume (mg/kg -> mL) weigh_animal->calc_dose load_syringe Load Syringe with Homogenized Suspension calc_dose->load_syringe restrain Properly Restrain Animal load_syringe->restrain gavage Perform Oral Gavage restrain->gavage monitor Monitor Animal for Adverse Effects gavage->monitor end End of Procedure monitor->end

Caption: Step-by-step workflow for the oral gavage of jervine hydrochloride in rats.

Trustworthiness and Self-Validation

  • Vehicle Control: Always include a vehicle control group that receives the CMC-Na solution without jervine hydrochloride. This is essential to differentiate the effects of the compound from any potential effects of the vehicle or the gavage procedure itself.

  • Positive Control: When applicable, include a positive control group treated with a compound known to elicit the expected biological response.

  • Dose-Response Assessment: As demonstrated in the literature, utilizing a range of doses (e.g., 50, 100, 200, and 400 mg/kg) can help establish a dose-response relationship and identify the optimal therapeutic window.[4]

  • Toxicity Monitoring: While a specific oral LD50 for jervine in rats is not well-documented in readily available literature, studies have safely administered doses up to 400 mg/kg.[4] It is crucial to monitor animals for signs of toxicity, which for Veratrum alkaloids can include vomiting, abdominal pain, bradycardia, and hypotension.[1][12] For any new experimental paradigm, a pilot dose-escalation study is recommended to determine the maximum tolerated dose.

  • Personnel Training: Ensure that all personnel performing oral gavage are properly trained and proficient in the technique to minimize animal stress and procedural variability.

References

  • Airgas. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jervine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopamine. PubChem Compound Database. Retrieved from [Link]

  • Procedures for Animal Research. (n.d.). Oral Gavage in the Rat. Retrieved from [Link]

  • ResearchGate. (n.d.). Intraepithelial inflammation by group. C: control; J: jervine; RT:. Retrieved from [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Retrieved from [Link]

  • Schep, L. J., Schmierer, D. M., & Fountain, J. S. (2006). Veratrum poisoning. Toxicological reviews, 25(2), 73–78.
  • Science.gov. (n.d.). acute oral toxicity: Topics by Science.gov. Retrieved from [Link]

  • JoVE. (2023, April 30). Hedgehog Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the Hedgehog signaling pathway. Sonic.... Retrieved from [Link]

  • Kutlu, Z., Akpinar, E., Çakir, A., Mammadov, R., & Polat, B. (2019).
  • Yurut-Caloglu, V., Caloglu, M., Yurut, H., Ebru, U., & Aytekin, I. (2019). The protective role of jervine against radiation-induced gastrointestinal toxicity. Cutaneous and Ocular Toxicology, 38(2), 159–165.
  • Briscoe, J., & Thérond, P. P. (2013). The mechanisms of Hedgehog signalling and its roles in development and disease. Nature reviews. Molecular cell biology, 14(7), 416–429.
  • Wang, Y., Li, Y., Wang, Y., & Zhang, T. (2019). Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats. Journal of Pharmaceutical Analysis, 9(2), 126–132.
  • ScienceOpen. (2022, May 31). Research Article Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. Retrieved from [Link]

  • University of New South Wales. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Balusu, S., & Ba-Alawi, W. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut microbes, 10(6), 666–676.
  • Shomu's Biology. (2022, August 24). Hedgehog signaling pathway | Sonic Hedgehog protein Hh [Video]. YouTube. [Link]

  • Instech Laboratories. (2020, July 10). How to Administer Compounds by Oral Gavage in Mice and Rats. Retrieved from [Link]

Sources

Application Note & Protocol: Quantifying Hedgehog Pathway Inhibition with Jervine Hydrochloride Using a Gli Reporter Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and in adult tissue homeostasis.[1] Aberrant activation of this pathway is a known driver in several human cancers, making it a prime target for therapeutic intervention.[1][2] Jervine, a naturally occurring steroidal alkaloid, has been identified as a potent inhibitor of the Hh pathway.[3][4] This document provides a comprehensive guide to utilizing a Gli-responsive luciferase reporter assay for the characterization of Jervine hydrochloride's inhibitory activity. We will delve into the molecular mechanism of Jervine, the principles of the Gli reporter system, and provide a detailed, validated protocol for its experimental application.

Introduction: The Hedgehog Signaling Pathway and Jervine's Mechanism of Action

The canonical Hedgehog signaling cascade is a tightly regulated system. In the absence of an Hh ligand (such as Sonic Hedgehog, Shh), the 12-transmembrane receptor Patched (PTCH1) tonically inhibits the 7-transmembrane protein Smoothened (SMO).[1][5] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors (Gli2 and Gli3) into their repressor forms (GliR). These repressors then move to the nucleus and prevent the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH1, the inhibition on SMO is lifted.[6] Activated SMO accumulates in the primary cilium, initiating a signaling cascade that prevents the cleavage of Gli proteins. Full-length Gli proteins (GliA) then translocate to the nucleus, where they act as transcriptional activators for a host of target genes, including GLI1 and PTCH1 itself, driving cellular proliferation and differentiation.[7]

Jervine exerts its inhibitory effect by directly binding to and inhibiting SMO.[1][8][9] This action mimics the effect of PTCH1, effectively keeping the pathway in its "off" state even in the presence of Hh ligands. By blocking SMO, Jervine prevents the activation and nuclear translocation of Gli transcription factors, thereby silencing the expression of Hh target genes.[8][10]

Jervine Hydrochloride: Key Properties
PropertyValueSource
CAS Number 60326-37-6 (hydrochloride)[11]; 469-59-0 (free base)[3][8]PubChem[11]; Cayman Chemical[3]; Wikipedia[8]
Molecular Formula C₂₇H₄₀ClNO₃PubChem[11]
Molecular Weight 462.06 g/mol PubChem[11]
Solubility Soluble in Ethanol (10 mg/mL)[3][8] and DMF (6 mg/mL)[8]. Limited solubility in aqueous solutions.Wikipedia[8]; Cayman Chemical[3]
Mechanism of Action Smoothened (SMO) AntagonistBenchchem[1]; Wikipedia[8]
Reported IC₅₀ 500-700 nM for Hedgehog pathway inhibition in vitroCayman Chemical[3]; MedChemExpress[4]

Principle of the Gli Reporter Assay

The Gli luciferase reporter assay is a powerful and widely used method to quantify the transcriptional activity of the Hedgehog pathway.[12][13] The core of this system is a reporter construct containing multiple copies of the Gli-binding consensus sequence upstream of a minimal promoter, which in turn drives the expression of a reporter gene, typically firefly luciferase.

When the Hh pathway is activated, Gli activator proteins bind to these response elements, initiating the transcription of the luciferase gene. The resulting luciferase protein can then be quantified by providing its substrate, luciferin, in the presence of ATP. The enzymatic reaction produces a luminescent signal that is directly proportional to the amount of luciferase protein, and therefore, to the activity of the Gli transcription factors.

This assay can be used to screen for both activators and inhibitors of the Hh pathway. In the context of this protocol, we will use it to measure the dose-dependent inhibition of Shh-induced Gli activity by Jervine hydrochloride.

Visualizing the Experimental Rationale

Diagram 1: The Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_off Hedgehog Pathway: OFF State cluster_on Hedgehog Pathway: ON State (Agonist-Induced) PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Translocation TargetGenes_off Target Genes OFF Shh Shh Ligand PTCH1_bound PTCH1 Shh->PTCH1_bound Binds SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved Gli_A Gli-A (Activator) SMO_on->Gli_A Activation Nucleus_on Nucleus Gli_A->Nucleus_on Translocation TargetGenes_on Target Genes ON (e.g., Gli1, Ptch1) Jervine Jervine HCl Jervine->SMO_on Inhibits

Caption: Canonical Hedgehog signaling pathway states.

Diagram 2: Gli Reporter Assay Mechanism

Gli_Reporter_Assay cluster_construct Reporter Plasmid cluster_reaction Cellular Process & Readout Gli_RE Gli Responsive Elements (8xGli-BS) Promoter Min. Promoter Luciferase_Gene Firefly Luciferase Gene Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Gli_A Gli-A (Activator) Gli_A->Gli_RE Binds & Activates Transcription Light Light (Luminescence) Luciferase_Protein->Light Catalyzes Luciferin Luciferin + ATP Luciferin->Luciferase_Protein Substrate

Caption: Principle of the Gli-responsive luciferase reporter assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format using a stable Gli-reporter cell line, such as the Gli Reporter NIH3T3 Cell Line.[14][15][16] Adjust volumes and cell numbers accordingly for other formats.

Required Materials
  • Cell Line: Gli Luciferase Reporter NIH3T3 Cell Line (e.g., BPS Bioscience, Cat. #60409).[17]

  • Reagents:

    • Jervine hydrochloride (Store at -20°C).[4]

    • Recombinant Mouse Sonic Hedgehog (Shh) protein (as pathway agonist).

    • DMSO, sterile, cell culture grade.

    • DMEM (Dulbecco's Modified Eagle Medium).

    • Calf Serum (CS).

    • Penicillin-Streptomycin solution (100X).

    • Geneticin (G418) for selection, if required for the cell line.

    • Opti-MEM™ I Reduced Serum Medium.

    • Non-Essential Amino Acids (NEAA).

    • Sodium Pyruvate.

    • HEPES buffer.

    • Phosphate-Buffered Saline (PBS), sterile.

    • Luciferase Assay System (e.g., Promega Luciferase Assay System or ONE-Step™ Luciferase Assay System).[15][18]

  • Equipment:

    • Sterile 96-well white, clear-bottom tissue culture plates.

    • Humidified 37°C, 5% CO₂ incubator.

    • Luminometer with reagent injector capability (optional but recommended).

    • Standard cell culture equipment (biosafety cabinet, centrifuge, pipettes, etc.).

Media Formulations
  • Thaw/Growth Medium: DMEM, 10% Calf Serum, 1% Penicillin-Streptomycin.[16]

  • Selection Medium (for stable line maintenance): Growth Medium supplemented with 500 µg/ml Geneticin.[16]

  • Assay Medium: Opti-MEM™, 0.5% Calf Serum, 1% NEAA, 1 mM Sodium Pyruvate, 10 mM HEPES, 1% Penicillin-Streptomycin.[15]

Experimental Workflow

Workflow Day1 Day 1: Seed Cells - Plate 25,000 cells/well - 96-well white plate - Incubate 16-20h Day2 Day 2: Compound Treatment - Prepare Jervine dilutions - Pre-incubate cells with Jervine (1-2h) - Add Shh agonist Day1->Day2 Day3 Day 3: Incubation & Lysis - Incubate 24-30h - Lyse cells Day2->Day3 Day4 Day 4: Readout - Add luciferase substrate - Measure luminescence Day3->Day4

Caption: High-level experimental workflow.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture Gli Reporter NIH3T3 cells in Growth Medium. Maintain sub-confluent cultures (60-80%) and do not allow them to become fully confluent, as this can affect pathway responsiveness.[13]

  • Seeding: The day before the experiment, harvest cells and resuspend them in Thaw/Growth Medium. Seed 25,000 cells in 100 µL of medium per well into a 96-well white, clear-bottom plate.[15]

  • Controls: Include wells without cells for background luminescence measurement.[15]

  • Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO₂ incubator. Cells should be confluent on the day of treatment.[15]

Day 2: Compound and Agonist Treatment

  • Prepare Jervine Stock: Prepare a 10 mM stock solution of Jervine hydrochloride in 100% DMSO. Aliquot and store at -20°C to avoid freeze-thaw cycles.[4]

  • Prepare Serial Dilutions:

    • Perform a serial dilution of the Jervine stock solution in Assay Medium. It is critical to prepare these dilutions at a concentration 2X the final desired concentration.

    • Rationale: You will be adding a volume of this dilution equal to the volume of agonist solution to be added later, resulting in a final 1X concentration.

    • Suggested Final Concentrations: A good starting range for an IC₅₀ determination would be 10 µM down to 1 nM.

    • Vehicle Control: Prepare a 2X DMSO control in Assay Medium with the same final DMSO concentration as the highest Jervine concentration (final DMSO should not exceed 0.5%).[15]

  • Pre-treatment with Jervine:

    • Carefully remove the growth medium from the cells. To avoid detaching the confluent monolayer, use a multichannel pipette rather than aspiration.[15]

    • Add 50 µL of the 2X Jervine dilutions or 2X vehicle control to the appropriate wells.

    • Incubate the plate at 37°C for 1-2 hours. This pre-incubation allows the inhibitor to enter the cells and engage its target before pathway activation.

  • Prepare Agonist:

    • Prepare a solution of Shh agonist in Assay Medium at a 2X concentration. The optimal concentration of Shh should be determined empirically, but a final concentration of 1 µg/mL is a common starting point.[15] This should be a concentration that gives a robust signal (e.g., EC₈₀).

  • Agonist Addition:

    • Add 50 µL of the 2X Shh solution to all wells, except for the "unstimulated control" wells.

    • To the "unstimulated control" wells, add 50 µL of Assay Medium.

    • The final volume in all wells should now be 100 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 30 hours.[15]

Day 3/4: Luciferase Assay and Data Acquisition

  • Equilibrate Reagents: Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Perform Assay: Follow the manufacturer's protocol for your chosen luciferase assay system. For a system like the ONE-Step™ Luciferase reagent:

    • Add 100 µL of the reagent directly to each well.[15]

    • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete cell lysis and signal development.[19]

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

Experimental Controls
  • Background Control: Wells containing only Assay Medium (no cells).

  • Unstimulated Control (Negative Control): Cells treated with vehicle (DMSO) but no Shh agonist. This establishes the basal level of pathway activity.

  • Stimulated Control (Positive Control): Cells treated with vehicle (DMSO) and Shh agonist. This establishes the maximum signal window for the assay.

Data Analysis
  • Background Subtraction: Subtract the average luminescence value of the "Background Control" wells from all other wells.[15]

  • Normalization: Normalize the data to the controls. The percent inhibition can be calculated as follows:

    % Inhibition = 100 * (1 - [Signal_Jervine - Signal_Unstimulated] / [Signal_Stimulated - Signal_Unstimulated])

  • IC₅₀ Calculation: Plot the percent inhibition against the log of the Jervine concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of Jervine that produces 50% of the maximum inhibition.

Trustworthiness and Self-Validation

The integrity of this assay relies on a robust signal window and consistent cell performance.

  • Signal-to-Basal Ratio (S/B): A key metric for assay quality is the ratio of the stimulated control signal to the unstimulated control signal. A healthy S/B ratio (typically >10-fold) ensures that the inhibition measured is significant and not an artifact of a narrow dynamic range.

  • Z'-Factor: For screening applications, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for high-throughput screening. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

  • Consistency: Ensure consistent cell passage number, seeding density, and incubation times to minimize variability. Always run controls on every plate to account for inter-assay variation.

Conclusion

The Gli-responsive luciferase reporter assay is a highly effective and quantitative method for characterizing inhibitors of the Hedgehog signaling pathway. By following this detailed protocol, researchers can reliably determine the potency of Jervine hydrochloride and other potential SMO antagonists. The inherent self-validating nature of the assay, through the use of appropriate controls and statistical measures, ensures the generation of trustworthy and reproducible data crucial for drug discovery and development programs targeting aberrant Hedgehog signaling.

References

  • Wikipedia. (n.d.). Jervine. Retrieved from [Link]

  • Chen, Y., et al. (2021). Synergistic inhibitory effect of Smo inhibitor jervine and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line. PubMed.
  • Mazzà, D., et al. (2017). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed.
  • Stecca, B., & Ruiz i Altaba, A. (2005).
  • Gonnissen, A., et al. (2020). Targeting GLI Transcription Factors in Cancer. PubMed Central.
  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Shiozaki, M., et al. (2018). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. American Society for Microbiology.
  • Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Retrieved from [Link]

  • Lipinski, R. J., et al. (2008). Unique and complimentary activities of the Gli transcription factors in Hedgehog signaling. Developmental Biology.
  • BPS Bioscience. (n.d.). Data Sheet: Gli Luciferase Reporter NIH3T3 Cell Line. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Jervine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Merck Index. (n.d.). Jervine. Retrieved from [Link]

  • Amsbio. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway), 60409. Retrieved from [Link]

  • Emory University. (n.d.). Luciferase Assay protocol. Retrieved from [Link]

  • Robbins, D. J., et al. (2012).
  • Liu, C., et al. (2017). Comprehensive optimization of a reporter assay toolbox for three distinct CRISPR-Cas systems. PubMed Central.
  • Amsbio. (n.d.). Data Sheet - Hedgehog Signaling Pathway Gli Reporter – NIH3T3 Cell Line. Retrieved from [Link]

  • Marasani, A. R., et al. (2010).
  • Carballo, G. B., et al. (2018). Role of GLI Transcription Factors in Pathogenesis and Their Potential as New Therapeutic Targets. MDPI.
  • Hadden, M. K. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. UConn Hadden Research Lab. Retrieved from [Link]

  • Ingham, P. W. (2009).
  • Ciavarella, S., et al. (2022). Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response. Frontiers in Oncology.
  • Medical and General Knowledge. (2019, July 3). Hedgehog Signalling Pathway [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Hedgehog Signaling Pathway [Video]. JoVE. Retrieved from [Link]

  • Embryology. (2015, October 7). File:Hedgehog signaling pathway.jpg. Retrieved from [Link]

Sources

Application Notes and Protocols: Jervine Hydrochloride Antifungal Susceptibility Testing via EUCAST Broth Microdilution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Jervine as a Novel Antifungal Agent

Jervine, a steroidal alkaloid derived from plants of the Veratrum genus, is gaining significant attention in the field of antifungal research.[1] Traditionally known for its teratogenic properties and its role in inhibiting the Hedgehog signaling pathway, recent studies have illuminated its potent, broad-spectrum antifungal activity.[2][3] This activity is particularly noteworthy against clinically relevant yeasts, including various Candida species.[2][3]

The primary mechanism of Jervine's antifungal action is the disruption of the fungal cell wall, a structure essential for fungal viability and absent in human cells, making it an attractive target for novel therapeutics.[2][4] Specifically, Jervine inhibits the biosynthesis of β-1,6-glucan, a critical component of the cell wall, by targeting the enzymes Kre6 and Skn1.[2][4] This distinct mechanism of action suggests a potential role for Jervine in combating infections caused by fungi resistant to existing drug classes, such as azoles and echinocandins, which target ergosterol synthesis and β-1,3-glucan synthesis, respectively.[4] Furthermore, studies have indicated a synergistic effect when Jervine is combined with fluconazole.[2][3]

To facilitate further research and development of Jervine hydrochloride as a potential antifungal therapeutic, a standardized, reproducible, and clinically relevant method for determining its in vitro activity is paramount. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Jervine hydrochloride against pathogenic yeasts and molds, meticulously adapted to conform to the standards set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Scientific Principles and Experimental Causality

The EUCAST broth microdilution method is the gold-standard reference procedure for antifungal susceptibility testing in Europe, designed to yield reproducible and accurate MIC values.[5] The protocol's design is rooted in several key principles to ensure the integrity of the results:

  • Standardized Medium: The use of RPMI 1640 medium, buffered with MOPS to a physiological pH of 7.0 and supplemented with 2% glucose, provides a consistent and optimal growth environment for a wide range of fungi, ensuring that observed inhibition is due to the antifungal agent and not suboptimal culture conditions.[6][7]

  • Controlled Inoculum: The final inoculum concentration is rigorously standardized. An inoculum that is too low may lead to falsely low MICs, while an overly dense inoculum can result in falsely high MICs due to the "inoculum effect."

  • Solubilization of Hydrophobic Compounds: Jervine hydrochloride exhibits poor aqueous solubility. To overcome this, Dimethyl Sulfoxide (DMSO) is the recommended solvent as per EUCAST guidelines for hydrophobic agents.[2] The protocol is carefully designed to ensure Jervine remains in solution while maintaining the final DMSO concentration at a non-inhibitory level (≤1%) in the test wells.

  • Systematic Validation: The inclusion of well-characterized quality control (QC) strains with known MIC ranges for standard antifungal agents is a cornerstone of the protocol's self-validating system.[8] Consistent results for QC strains within their acceptable ranges confirm the validity of the test run, including the correct preparation of the medium, inoculum, and drug dilutions.

Jervine's Antifungal Mechanism of Action

Jervine disrupts the integrity of the fungal cell wall by inhibiting the synthesis of β-1,6-glucan. This process is mediated through the inhibition of the glucan synthases Kre6 and Skn1.

cluster_CellWall Fungal Cell Wall Synthesis cluster_Inhibition Mechanism of Inhibition Glucan_Synthesis β-1,6-Glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Integrity Kre6_Skn1 Kre6 / Skn1 Enzymes Kre6_Skn1->Glucan_Synthesis Fungal_Cell_Lysis Fungal Cell Lysis Cell_Wall_Integrity->Fungal_Cell_Lysis Disruption leads to Jervine Jervine Hydrochloride Jervine->Kre6_Skn1   Inhibits Inhibition Inhibition

Caption: Jervine inhibits Kre6/Skn1, blocking β-1,6-glucan synthesis and causing cell lysis.

Protocol: EUCAST Broth Microdilution for Jervine Hydrochloride

This protocol is adapted from the EUCAST Definitive Documents E.Def 7.4 for yeasts and E.Def 9.4 for conidia-forming moulds.[9][10][11]

Part 1: Preparation of Media and Reagents

1.1. RPMI 1640 Medium (2X Concentration)

The double-strength medium is prepared to accommodate a 1:1 dilution with the fungal inoculum.

ComponentAmount for 1 Liter
RPMI 1640 powder (with L-glutamine, without bicarbonate)20.8 g
MOPS (3-(N-morpholino)propanesulfonic acid)69.8 g
D-Glucose40.0 g
High-purity water (e.g., Milli-Q)to 1 Liter

Procedure:

  • Add the components to 900 mL of high-purity water and stir until fully dissolved.

  • Adjust the pH to 7.0 ± 0.1 at 25°C using 1M NaOH.

  • Add water to a final volume of 1 Liter.

  • Sterilize by filtration through a 0.22 µm pore size filter.

  • Store at 4°C for up to 6 months.

1.2. Jervine Hydrochloride Stock Solution

Expert Insight: Due to its hydrophobicity, Jervine hydrochloride must be dissolved in 100% DMSO. To minimize the final DMSO concentration in the assay, a high-concentration stock solution is prepared.

Procedure:

  • Accurately weigh the Jervine hydrochloride powder.

  • Calculate the volume of DMSO required to achieve a stock concentration of 3200 mg/L . The concentration should be at least 200 times the highest final concentration to be tested (e.g., for a top final concentration of 16 mg/L).

  • Dissolve the powder in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, placing the tube on a rocking table for up to an hour.

  • Dispense into small aliquots in sterile polypropylene vials and store at -70°C for up to six months.

Part 2: Preparation of Jervine Hydrochloride Dilution Series

This two-step dilution process is critical to maintain solubility and achieve the correct final concentrations with a consistent, low level of DMSO.

Step A: Intermediate Dilution Series in DMSO (200X Final Concentration)

  • Prepare a series of sterile 1.5 mL microcentrifuge tubes.

  • Dispense 100 µL of 100% DMSO into tubes 2 through 10.

  • Add 200 µL of the 3200 mg/L Jervine hydrochloride stock solution to tube 1.

  • Transfer 100 µL from tube 1 to tube 2. Mix thoroughly by pipetting.

  • Continue this 2-fold serial dilution down to tube 10. Discard 100 µL from tube 10.

Step B: Final Working Solution in 2X RPMI (2X Final Concentration)

  • Prepare a corresponding set of sterile tubes, each containing 4.95 mL of the 2X RPMI 1640 medium.

  • Transfer 50 µL from each DMSO dilution tube (Step A) into the corresponding 4.95 mL RPMI tube. This creates a 1:100 dilution.

  • The resulting solutions are now at 2X the final desired concentration (e.g., 32 mg/L down to 0.0625 mg/L) in 2X RPMI with 1% DMSO.

TubeJervine Conc. in DMSO (200X)Jervine Conc. in 2X RPMI (2X)Final Well Conc. (1X)
13200 mg/L32 mg/L16 mg/L
21600 mg/L16 mg/L8 mg/L
3800 mg/L8 mg/L4 mg/L
4400 mg/L4 mg/L2 mg/L
5200 mg/L2 mg/L1 mg/L
6100 mg/L1 mg/L0.5 mg/L
750 mg/L0.5 mg/L0.25 mg/L
825 mg/L0.25 mg/L0.125 mg/L
912.5 mg/L0.125 mg/L0.0625 mg/L
106.25 mg/L0.0625 mg/L0.03125 mg/L
Part 3: Inoculum Preparation

3.1. For Yeasts (e.g., Candida spp.)

  • Subculture the yeast isolate onto a non-selective agar (e.g., Sabouraud Dextrose Agar) and incubate at 35-37°C for 24 hours.

  • Select several colonies and suspend them in sterile saline.

  • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (530 nm wavelength) or a densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension 1:10 in sterile saline to obtain the working inoculum of 1-5 x 10⁵ CFU/mL.

3.2. For Moulds (e.g., Aspergillus spp.)

  • Subculture the mould isolate on an appropriate medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation.

  • Harvest conidia by flooding the plate with sterile saline containing 0.1% Tween 20.

  • Adjust the conidial suspension to a final working inoculum of 1-2.5 x 10⁵ CFU/mL using a hemocytometer or a spectrophotometer calibrated for the specific mould species.

Part 4: Microdilution Plate Inoculation and Incubation

cluster_Prep Preparation cluster_Plate Plate Setup cluster_Incubation Incubation & Reading Prep_Jervine Prepare 2X Jervine Dilutions in 2X RPMI + 1% DMSO Dispense_Jervine Dispense 100 µL of 2X Jervine dilutions into microplate wells Prep_Jervine->Dispense_Jervine Prep_Inoculum Prepare Fungal Inoculum (1-5 x 10^5 CFU/mL) Inoculate_Plate Add 100 µL of Fungal Inoculum to all test and growth control wells Prep_Inoculum->Inoculate_Plate Dispense_Jervine->Inoculate_Plate Dispense_Control Dispense 100 µL of 2X RPMI (no drug) into control wells Dispense_Control->Inoculate_Plate Incubate Incubate at 35-37°C (24h for yeasts, 48-96h for moulds) Inoculate_Plate->Incubate Read_MIC Read MICs Visually or Spectrophotometrically Incubate->Read_MIC

Caption: Workflow for Jervine hydrochloride MIC testing via EUCAST broth microdilution.

Procedure:

  • Using a multichannel pipette, dispense 100 µL of each 2X Jervine hydrochloride working solution into the appropriate wells of a 96-well flat-bottom microtiter plate.

  • Dispense 100 µL of the 2X RPMI medium (containing 1% DMSO but no drug) into the growth control wells.

  • Dispense 200 µL of sterile, drug-free 1X RPMI into the sterility control wells.

  • Within 30 minutes of its preparation, add 100 µL of the standardized fungal inoculum to all wells except the sterility control wells.

  • The final volume in each test well is 200 µL, containing 1X RPMI, 1X Jervine concentration, and the final fungal inoculum density. The final DMSO concentration is 0.5%.

  • Seal the plates (or use a lid) and incubate at 35-37°C.

    • Yeasts: 24 hours.

    • Moulds: 48-96 hours, depending on the growth rate of the species and the QC strain.

Part 5: MIC Determination and Interpretation

Reading the MIC:

  • The MIC is defined as the lowest concentration of Jervine hydrochloride that causes a significant (≥50%) reduction in turbidity compared to the drug-free growth control.

  • Reading can be performed visually or with a microplate reader at 530 nm.

Interpretation:

  • Growth Control: Must show substantial, easily visible growth.

  • Sterility Control: Must remain clear.

  • Jervine MIC: Record the concentration in the first well that shows at least 50% growth inhibition.

Part 6: Quality Control and System Validation

The validity of the results is contingent upon the performance of recommended QC strains. The MICs for these strains must fall within the established EUCAST ranges for standard antifungal agents tested concurrently.

Recommended QC Strains and Expected MIC Ranges (EUCAST v. 8.0, Jan 2026)

QC StrainAntifungal AgentEUCAST Target MIC Range (mg/L)
For Yeasts
Candida parapsilosis ATCC 22019Amphotericin B0.25 - 1
Fluconazole1 - 4
Voriconazole0.03 - 0.125
Anidulafungin0.5 - 2
Candida krusei ATCC 6258Amphotericin B0.5 - 2
Fluconazole16 - 128
Voriconazole0.125 - 0.5
Anidulafungin0.03 - 0.125
For Moulds
Aspergillus fumigatus ATCC 204305Amphotericin B0.5 - 2
Voriconazole0.125 - 0.5
Isavuconazole0.25 - 1
Aspergillus flavus ATCC 204304Amphotericin B0.5 - 2
Voriconazole0.25 - 1
Isavuconazole0.5 - 2

Trustworthiness Check: If the MIC for a QC strain falls outside the specified range, the entire batch of tests is considered invalid. Potential causes include errors in medium preparation, inoculum density, drug dilution, or incubation conditions, and must be investigated before repeating the assay.

Conclusion

This detailed protocol provides researchers, scientists, and drug development professionals with a robust and validated methodology for assessing the in vitro antifungal activity of Jervine hydrochloride. By adhering to the rigorous standards of EUCAST, this application note ensures the generation of high-quality, reproducible data essential for the continued investigation of this promising new class of antifungal agents. The unique mechanism of action of Jervine offers a compelling avenue for overcoming existing antifungal resistance, and standardized susceptibility testing is the foundational first step in this critical endeavor.

References

  • Ueki, M., et al. (2022). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. mSphere, 7(1), e00782-21. Available at: [Link]

  • EUCAST. (2026). Routine and extended internal quality control for MIC determination and agar dilution for yeasts, moulds and dermatophytes as recommended by EUCAST. Version 8.0. Available at: [Link]

  • EUCAST. (2020). EUCAST Definitive Document E.Def 9.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. Available at: [Link]

  • EUCAST. (2022). New version of Broth microdilution of moulds (vs. 9.4). Available at: [Link]

  • Fisher, M. C., et al. (2022). A practical guide to antifungal susceptibility testing. Journal of Fungi, 8(3), 245. Available at: [Link]

  • Alastruey-Izquierdo, A., et al. (2013). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy, 57(11), 5784-5786. Available at: [Link]

  • PubChem. Jervine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025). Mechanisms of antifungal action of selected alkaloids targeting fungal cell membrane and gene expression. Available at: [Link]

  • Arendrup, M. C., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. Available at: [Link]

  • EUCAST. (2023). EUCAST Definitive Document E.Def 7.4: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Available at: [Link]

  • EUCAST. Clinical breakpoint table. Available at: [Link]

  • Guinea, J., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 307. Available at: [Link]

  • ResearchGate. (2022). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Available at: [Link]

  • EUCAST. (2022). EUCAST Definitive Document E.Def 9.4: Method for the Determination of Broth Dilution Minimum Inhibitory Concentrations of Antifungal Agents for Conidia Forming Moulds. Available at: [Link] (Note: This links to a relevant article referencing the document).

  • EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Available at: [Link]

Sources

Application Note & Protocol: Jervine Hydrochloride Combination Therapy with Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the combination of Jervine hydrochloride (a steroidal alkaloid and Smoothened antagonist) and Doxorubicin (an anthracycline chemotherapeutic). While Doxorubicin (DOX) is a cornerstone of cancer therapy, its efficacy is frequently compromised by the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), leading to multidrug resistance (MDR).[1]

Jervine acts via a dual mechanism:[1][2] (1) Direct inhibition of P-gp efflux , structurally blocking the transmembrane pore to increase intracellular DOX accumulation, and (2) Inhibition of the Hedgehog (Hh) signaling pathway , which sustains cancer stem cell populations.[1] This protocol outlines the experimental workflow to quantify this synergy, assess intracellular drug accumulation, and validate the molecular mechanism in vitro.

Mechanism of Action (MOA)[1]

The synergy between Jervine and Doxorubicin relies on targeting both the drug transport machinery and upstream survival signaling.

  • P-gp Modulation: Jervine binds to the transmembrane domain of ABCB1 (P-gp) in a closed conformation.[1] Unlike transcriptional regulators, it does not alter ABCB1 protein expression but competitively inhibits its pump function, trapping DOX inside the cell.[1]

  • Hedgehog Blockade: Jervine binds Smoothened (SMO), preventing the activation of Gli transcription factors. This reduces the expression of survival genes (e.g., BCL2) and potentially downregulates the long-term expression of ABC transporters regulated by Gli1.

Visualization: Dual Synergistic Mechanism

Jervine_Dox_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Jervine Jervine HCl Pgp ABCB1 (P-gp) Pump Jervine->Pgp Binds Transmembrane Domain Smo Smoothened (SMO) Jervine->Smo Antagonizes Dox_Accum Intracellular DOX Accumulation Jervine->Dox_Accum Prevents Efflux Dox Doxorubicin (DOX) Dox->Dox_Accum Passive Diffusion Pgp->Dox Efflux (Normally) Gli Gli1 Transcription Factor Smo->Gli Activates (Blocked by Jervine) Apoptosis Apoptosis / Cell Death Gli->Apoptosis Promotes Survival (Blocked) DNA_Damage DNA Intercalation & ROS Dox_Accum->DNA_Damage Enters Nucleus DNA_Damage->Apoptosis Triggers

Figure 1: Dual mechanism of Jervine HCl enhancing Doxorubicin efficacy via P-gp inhibition and Hedgehog pathway suppression.[1]

Materials and Reagents

Chemical Preparation[1][3]
  • Jervine Hydrochloride:

    • Solubility: Soluble in DMSO (up to 20 mM) and Ethanol.[3] Low solubility in water.

    • Stock Solution: Prepare a 10 mM stock in DMSO . Aliquot into light-protected tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in culture medium immediately before use. Final DMSO concentration must be < 0.1%.

  • Doxorubicin Hydrochloride:

    • Solubility: Soluble in water or PBS.

    • Stock Solution: Prepare 10 mM stock in sterile ddH₂O . Store at -20°C.

Cell Models
  • Target Cells: Doxorubicin-resistant lines (e.g., MCF-7/ADR , HepG2/ADM ).[1]

  • Control Cells: Parental sensitive lines (e.g., MCF-7, HepG2).[1]

Experimental Protocols

Protocol A: Synergistic Cytotoxicity Assessment (Checkerboard Assay)

Objective: To determine the Combination Index (CI) and verify chemosensitization.[1]

  • Seeding: Seed MCF-7/ADR cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Drug Treatment (Matrix):

    • Design a matrix of concentrations.

    • Doxorubicin: Serial dilutions (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM).[1]

    • Jervine: Fixed sub-toxic concentrations (e.g., 0, 2, 5, 10 µM).[1] Note: Determine Jervine IC20 beforehand to ensure it is not killing cells on its own.

  • Incubation: Treat cells for 48 hours .

  • Viability Assay: Add 10 µL CCK-8 or MTT reagent per well.[1] Incubate for 2–4 hours. Measure absorbance (OD450 for CCK-8, OD570 for MTT).

  • Analysis:

    • Calculate IC50 for DOX alone and DOX + Jervine.

    • Calculate Reversal Fold (RF) :

      
      .[1]
      
    • Calculate Combination Index (CI) using the Chou-Talalay method (

      
       indicates synergy).[1]
      
Protocol B: Intracellular Doxorubicin Accumulation

Objective: To validate P-gp inhibition by visualizing DOX retention (DOX is naturally fluorescent).[1]

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat cells with Jervine (e.g., 5 µM or 10 µM) or Verapamil (positive control, 10 µM) for 2 hours .[1]

  • DOX Loading: Add Doxorubicin (10 µM) to all wells and incubate for another 2 hours .

  • Washing: Aspirate medium and wash cells

    
     with ice-cold PBS to stop active transport.
    
  • Quantification (Flow Cytometry):

    • Harvest cells (trypsinize), resuspend in PBS.[1]

    • Analyze via Flow Cytometry (Excitation: 488 nm; Emission: 575 nm / FL2 channel).[1]

    • Expected Result: A right-shift in fluorescence intensity in Jervine-treated cells compared to DOX-only control.[1]

Protocol C: Western Blotting for Molecular Targets

Objective: To confirm Hh pathway suppression and P-gp presence.[1]

  • Lysis: Lyse cells treated with Jervine (24h) using RIPA buffer + Protease/Phosphatase inhibitors.[1]

  • Separation: Load 30 µg protein on 8–10% SDS-PAGE.

  • Antibodies:

    • Primary: Anti-ABCB1 (P-gp), Anti-Smoothened (SMO), Anti-Gli1, Anti-Cleaved Caspase-3.[1]

    • Loading Control: Anti-GAPDH or Anti-

      
      -actin.[1]
      
  • Observation:

    • P-gp: Levels should remain constant (Jervine inhibits function, not expression acutely).

    • Gli1/SMO: Levels should decrease, confirming Hh pathway blockade.[1]

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Start Cell Seeding (MCF-7/ADR) Treat Drug Treatment (Checkerboard Matrix) Start->Treat MTT Cytotoxicity (MTT/CCK8) 48h Incubation Treat->MTT Flow DOX Accumulation (Flow Cytometry) Treat->Flow WB Western Blot (P-gp, Gli1, SMO) Treat->WB Analysis Data Analysis (CI Calculation) MTT->Analysis IC50 Shift Flow->Analysis Fluorescence Intensity WB->Analysis Protein Expression

Figure 2: Experimental workflow for validating Jervine-Doxorubicin synergy.

Data Analysis & Interpretation

Expected Results Matrix
AssayParameterDOX Only (Resistant Cells)DOX + Jervine (Combination)Interpretation
Cytotoxicity IC50 ValueHigh (e.g., >10 µM)Low (e.g., <1 µM)Reversal of Resistance
Flow Cytometry Mean Fluorescence Intensity (MFI)LowHigh (Shift Right)Blocked Efflux (P-gp Inhibition)
Western Blot Gli1 ExpressionHighLowHh Pathway Suppression
Western Blot P-gp ExpressionHighHigh (Unchanged)Functional Inhibition (Not Downregulation)
Calculating Synergy (Chou-Talalay)

Use software like CompuSyn to calculate the Combination Index (CI).[1]

  • CI < 0.9: Synergism

  • CI = 0.9–1.1: Additive

  • CI > 1.1: Antagonism

Safety & Troubleshooting

  • Teratogenicity: Jervine is a potent teratogen (causes cyclopia in vertebrates).[1] Strict double-gloving and handling in a biosafety cabinet are mandatory.[1] Pregnant personnel should not handle this compound.

  • Solubility Issues: If Jervine precipitates in the media, ensure the DMSO stock is fully dissolved and warm the media to 37°C before adding the drug. Do not exceed 0.5% DMSO final concentration.

  • Doxorubicin Handling: DOX is light-sensitive and a vesicant.[1] Handle in low-light conditions where possible.

References

  • Tang, H., et al. (2019). "Teratogenic jervine increases the activity of doxorubicin in MCF-7/ADR cells by inhibiting ABCB1."[1] Biomedicine & Pharmacotherapy, 118, 109059.[1]

  • Hao, J., et al. (2020). "Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention."[1][4] Gene, 754, 144881.[1]

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method."[1] Cancer Research, 70(2), 440-446.[1]

  • Ambudkar, S.V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter."[1] Annual Review of Pharmacology and Toxicology, 39, 361-398.[1]

Sources

Application Note: Preparation of Jervine Hydrochloride Aqueous Suspension for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers conducting in vivo teratology or oncology studies involving Jervine Hydrochloride. It addresses the specific physicochemical challenges of formulating steroidal alkaloids for oral gavage.

Abstract & Scope

Jervine Hydrochloride (Jervine HCl) is a steroidal alkaloid and potent teratogen that acts as a cyclopamine-class inhibitor of the Hedgehog (Hh) signaling pathway. While the hydrochloride salt form offers marginally improved solubility over the free base, it remains practically insoluble in water, necessitating a stable suspension for high-dose animal studies (typically 10–100 mg/kg).

This protocol details the preparation of a homogenous 0.5% (w/v) Methylcellulose (MC) / 0.1% Tween 80 aqueous suspension. This vehicle is selected to maximize wetting, prevent flocculation, and ensure uniform dosing via oral gavage in rodents.

Material Safety & Handling (Critical)

WARNING: TERATOGENIC HAZARD Jervine is a potent teratogen capable of inducing holoprosencephaly (cyclopia) and other craniofacial defects.[1]

  • Engineering Controls: All weighing and manipulation of dry powder must be performed inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if working outside a hood).

  • Waste Disposal: All consumables contacting Jervine must be disposed of as hazardous chemical waste.

Formulation Strategy: The "Why"

Simple mixing of Jervine HCl in water results in rapid sedimentation and "clumping" due to the hydrophobic effect, leading to erratic dosing.

  • Suspending Agent (0.5% Methylcellulose): Increases the viscosity of the continuous phase, retarding the sedimentation rate (Stokes' Law) and preventing cake formation.

  • Wetting Agent (0.1% Tween 80): Lowers the interfacial tension between the hydrophobic drug crystals and the aqueous vehicle, allowing for proper dispersion and preventing air entrapment around particles.

  • Particle Size Reduction: Physical levigation and sonication are employed to break agglomerates, ensuring a uniform suspension capable of passing through a 20-22G gavage needle.

Reagents & Equipment

Reagents
ComponentGradeRole
Jervine Hydrochloride >98% PurityActive Pharmaceutical Ingredient (API)
Methylcellulose (MC) 400 cP (2% soln)Suspending Agent / Viscosity Modifier
Tween 80 (Polysorbate 80)USP/NFWetting Agent / Surfactant
Sterile Water for Injection USPSolvent
Equipment
  • Analytical Balance (0.1 mg precision)

  • Agate Mortar and Pestle (Small volume)

  • Probe Sonicator (or Bath Sonicator)

  • Vortex Mixer

  • Glass scintillation vials (20 mL)

  • Magnetic Stirrer with Hotplate

Detailed Protocol

Phase A: Preparation of Vehicle (0.5% MC / 0.1% Tween 80)

Note: Prepare this vehicle in bulk. It is stable for 1 month at 4°C.

  • Heat Water: Heat 50 mL of sterile water to ~80°C (do not boil).

  • Disperse MC: Slowly add 0.5 g of Methylcellulose powder to the hot water while magnetically stirring vigorously. The powder will not dissolve but will disperse evenly.

  • Cool & Solubilize: Remove from heat. Add 50 mL of ice-cold sterile water. The drop in temperature allows the polymer to hydrate and dissolve.[2]

  • Add Surfactant: Add 100 µL (approx. 0.1 g) of Tween 80.

  • Equilibrate: Stir gently at 4°C overnight (or minimum 4 hours) until the solution is clear and viscous.

Phase B: Preparation of Jervine HCl Suspension

Example Calculation: Preparing 5 mL of a 10 mg/mL suspension.

  • Weighing: Accurately weigh 50.0 mg of Jervine HCl into a clean agate mortar.

  • Levigation (Wetting):

    • Add a small volume (~100–200 µL) of the prepared Vehicle (Phase A) to the mortar.

    • Critical Step: Grind the powder with the pestle to form a smooth, lump-free paste. This "wets" the surfaces of the drug particles.

  • Geometric Dilution:

    • Gradually add the Vehicle in small increments (e.g., 0.5 mL), triturating continuously to maintain a homogenous slurry.

    • Transfer the slurry into a calibrated glass vial.

  • Rinsing: Rinse the mortar with the remaining Vehicle to ensure full dose recovery and transfer to the vial until the total volume reaches 5.0 mL .

  • Homogenization:

    • Vortex heavily for 30 seconds.

    • Sonication: Sonicate for 5–10 minutes (bath) or 30 seconds (probe, 20% amplitude) to break remaining micro-agglomerates.

    • Result: A milky, white, homogenous suspension.

Phase C: Quality Control (Self-Validating Step)

Before administration, perform these checks:

  • Syringeability: Draw 0.5 mL through a 22G gavage needle. It must flow smoothly without clogging.

  • Sedimentation: Allow to stand for 5 minutes. No visible separation should occur. If separation occurs, re-vortex immediately before dosing.

  • pH Check: Spot check pH. Jervine HCl may slightly acidify the solution. Target pH 4.5–7.0. If <4.0, buffer with small amount of dilute NaOH (unlikely to be needed for standard gavage volumes).

Visualization of Workflows

Figure 1: Suspension Preparation Workflow

Jervine_Preparation_Workflow Start Start: Jervine HCl Powder Levigation Levigation (Mortar & Pestle) Start->Levigation Wetting Add Wetting Agent (Vehicle Trace) Levigation->Wetting Dilution Geometric Dilution (Add Vehicle Stepwise) Levigation->Dilution Paste Formed Sonication Sonication (De-agglomeration) Dilution->Sonication Slurry Transfer QC QC Check (Syringeability/pH) Sonication->QC Final Suspension

Caption: Step-by-step workflow for ensuring a homogenous, clog-free suspension.

Figure 2: Mechanism of Action (Context)

Hedgehog_Pathway_Inhibition Jervine Jervine HCl SMO Smoothened (SMO) Transmembrane Protein Jervine->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates (Blocked) Nucleus Cell Nucleus GLI->Nucleus Translocation TargetGenes Target Genes (Proliferation/Teratogenicity) Nucleus->TargetGenes Expression

Caption: Jervine acts by antagonizing Smoothened (SMO), preventing GLI activation and downstream gene transcription.[3]

Dosing & Administration Guide

Standard Dosing Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

ParameterValue
Mouse Weight 25 g (0.025 kg)
Target Dose 50 mg/kg
Dose Calculation

Injection Volume

Required Conc.

Storage & Stability:

  • Suspension: Prepare fresh weekly. Store at 4°C. Re-suspend (vortex) vigorously before every dose.

  • Powder: Store at -20°C, desiccated.

References

  • Keeler, R. F. (1975). Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Chen, J. K., et al. (2002). Small molecule modulation of Smoothened activity.[] Proceedings of the National Academy of Sciences (PNAS). Link

  • Zhang, Y., et al. (2011). Approaches to optimize oral dosing in drug discovery. Journal of Laboratory Animal Science. Link

  • Cooper, M. K., et al. (1998). Teratogen-mediated inhibition of target tissue response to Shh signaling. Science.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Jervine Hydrochloride Handling Guide

[1][2]

Introduction: The "Crash" Phenomenon

If you are reading this, you have likely just added your Jervine Hydrochloride (HCl) stock solution to your culture media and watched a clear solution turn into a cloudy, milky suspension.[1][2] This is known as compound crashing or solvent shock precipitation .[2]

Jervine is a steroidal alkaloid.[2][3][4] Despite the "hydrochloride" salt designation intended to improve solubility, the core structure remains a bulky, hydrophobic steroid backbone (

1212

This guide provides the protocols to prevent this, ensuring your

Root Cause Analysis: Why Precipitation Occurs[1][5]

To fix the problem, we must understand the chemistry at play.

The Solubility Mismatch
  • Jervine HCl Nature: Lipophilic (Hydrophobic).[1][2] Soluble in organic solvents (DMSO, Ethanol).[1][2]

  • DMEM Nature: Hydrophilic, high ionic strength (Salts), buffered pH.[1][2]

  • The Event: When a droplet of Jervine/DMSO hits the media, the DMSO diffuses into the water faster than the Jervine can disperse. The local concentration of Jervine momentarily exceeds its aqueous solubility limit (

    
     mg/mL in PBS), causing it to crystallize.[1][2]
    
Visualizing the Failure Mode

The following diagram illustrates the physical mechanism of the precipitation event versus the correct solubilization pathway.

JervineSolubilitycluster_FailMethod A: Rapid Addition (FAILURE)cluster_SuccessMethod B: Stepwise Dispersion (SUCCESS)StockJervine HCl Stock(10-20 mM in DMSO)ColdMediaCold/Room Temp DMEMStock->ColdMediaDirect BolusWarmMediaPre-warmed DMEM (37°C)+ VortexingStock->WarmMediaDropwise AdditionShockSolvent Shock(DMSO diffuses out)ColdMedia->ShockPrecipPrecipitation(Crystal Formation)Shock->PrecipMicelleRapid Dispersion(No local saturation)WarmMedia->MicelleSolubleStable Bioavailable SolutionMicelle->Soluble

Figure 1: Comparison of rapid addition (leading to solvent shock) vs. stepwise dispersion protocols.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Stock Preparation (The Foundation)

Goal: Create a stable, high-concentration master stock.[1][2]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol.[1][2] DMSO is preferred for stability.[2]

  • Concentration: Prepare a 10 mM or 20 mM stock.

    • Calculation: Molecular Weight of Jervine HCl

      
       462.1  g/mol .[2]
      
    • To make 1 mL of 10 mM stock, dissolve 4.62 mg of Jervine HCl in 1 mL DMSO.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Dropwise" Dilution Method (The Fix)

Goal: Dilute stock into DMEM without crashing.

Prerequisites:

  • Water bath at 37°C.[2][5]

  • Vortex mixer.[2]

Steps:

  • Pre-warm your DMEM media to 37°C. Cold media decreases solubility.[2]

  • Thaw the Jervine/DMSO stock completely.[2] Ensure no crystals are visible in the vial.

  • Vortex the culture media tube gently (create a small vortex).[2]

  • Add the DMSO stock dropwise into the center of the vortexing media.

    • Do not touch the pipette tip to the media surface (prevents crystallization on the tip).

    • Do not shoot the stock against the plastic wall of the tube.

  • Inspect: Hold the tube up to the light. The solution should be clear. If it looks like "skim milk," precipitation has occurred.[1][2]

Data Table: Solubility Limits

SolventMax SolubilityNotes
DMSO ~10-20 mg/mLRecommended for Stock.[1][2]
Ethanol ~10 mg/mLAlternative Stock.[2] Volatile.
Water/PBS < 0.25 mg/mLInsoluble. Do not use for stock.[2]
DMEM + 10% FBS VariableSerum albumin binds Jervine, aiding solubility but reducing free drug concentration.[1][2]

Troubleshooting & FAQ

Q1: I see needle-like structures in my petri dish after 24 hours. Is this contamination? A: Likely not.[2] If the structures are crystalline and refractive, it is Jervine precipitating out of solution over time.[2] This happens if the concentration is too close to the saturation limit or if the media cooled down significantly.

  • Action: Check the DMSO concentration.[6][7] Ensure final DMSO is < 0.1%.[2][6] Lower the working concentration of Jervine.

Q2: My cells are dying in the control group. Is Jervine toxic? A: Jervine inhibits Hh signaling, which can impact cell viability depending on the cell line.[2] However, if your vehicle control (DMSO only) is dying, you have DMSO Toxicity .[1][2]

  • Rule: Never exceed 0.5% (v/v) DMSO in cell culture.[1][2] Ideally, keep it below 0.1%.[1][2]

  • Example: For a 10 µM final treatment using a 10 mM stock, you are adding 1 µL stock per 1 mL media.[2] This is 0.1% DMSO.[2][6] This is safe.

Q3: Can I use sonication to redissolve the precipitate? A: Only as a last resort for the stock solution. Do not sonicate media containing serum (FBS), as this denatures proteins and creates a foam that ruins the media.[1][2] If the stock has crashed, warm it to 37°C and sonicate briefly.

Q4: Why does the literature show variable


 values (100 nM - 700 nM)?A:Effective ConcentrationNominal Concentration122

Biological Context: Mechanism of Action[9][10][11]

Understanding the target helps verify if the drug is working. Jervine acts on the Hedgehog (Hh) Signaling Pathway .[2][4]

  • Target: Smoothened (SMO).

  • Effect: Jervine binds to SMO, preventing its translocation to the primary cilium.[2] This blocks the activation of Gli transcription factors.[8]

  • Readout: Downregulation of Gli1 mRNA or protein.[2]

HedgehogPathwaycluster_MembraneCell Membranecluster_CytoplasmLigandHh Ligand(Sonic Hedgehog)PTCHPatched-1(PTCH1)Ligand->PTCHInhibitsSMOSmoothened(SMO)PTCH->SMONormally InhibitsSUFUSUFU ComplexSMO->SUFUReleases GLIJervineJervine HCl(Inhibitor)Jervine->SMOBINDS & BLOCKSGLI_AGLI Activator(Transcription Factor)SUFU->GLI_ANucleusNucleus:Gene Transcription(Gli1, Ptch1)GLI_A->NucleusTranslocation

Figure 2: Jervine HCl mechanism of action.[1][2] By binding to Smoothened (SMO), Jervine prevents the release of GLI transcription factors, silencing the pathway.[1][2]

References

  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002).[1][2] Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development.[2][8] Retrieved from [Link][1][2][9]

Technical Support Center: Jervine Hydrochloride Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Jervine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with Jervine hydrochloride in aqueous buffers. Our goal is to equip you with the scientific rationale and methodologies to ensure the successful preparation of Jervine hydrochloride solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Jervine hydrochloride and why is its solubility in aqueous buffers a concern?

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent inhibitor of the Hedgehog signaling pathway, making it a valuable tool for research in developmental biology and oncology.[2] Jervine itself is practically insoluble in water due to its hydrophobic steroidal structure. The hydrochloride salt is used to improve its aqueous solubility. However, even in its salt form, achieving desired concentrations in common laboratory buffers can be challenging, leading to issues with compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: I've noticed that my Jervine hydrochloride precipitates out of my phosphate-buffered saline (PBS) solution. What is happening?

This is a common issue. While forming a hydrochloride salt enhances aqueous solubility compared to the free base, the inherent hydrophobicity of the Jervine molecule can still lead to low solubility in neutral pH buffers like PBS. Furthermore, the solubility of alkaloid hydrochlorides can be significantly influenced by the specific buffer salts present. For some alkaloid hydrochlorides, phosphate buffers have been shown to either enhance or in some cases, catalyze decomposition, which might affect solubility.[3][4] It is also possible that the concentration you are trying to achieve exceeds the solubility limit of Jervine hydrochloride in that specific buffer system.

Q3: What is the expected solubility of Jervine hydrochloride in aqueous solutions?

Q4: How should I prepare a stock solution of Jervine hydrochloride?

For in vitro studies, a common and effective practice is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.

  • Recommended Organic Solvents:

    • Dimethyl sulfoxide (DMSO): Jervine (free base) is soluble in DMSO at >10 mg/mL.

    • Ethanol: Jervine (free base) is soluble in ethanol at 4-6 mg/mL.

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh the desired amount of Jervine hydrochloride powder.

  • Add a small volume of your chosen organic solvent (e.g., DMSO or ethanol) to the powder.

  • Gently vortex or sonicate the mixture until the powder is completely dissolved.

  • Add more solvent to reach your final desired stock concentration (e.g., 10 mM or 20 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

When preparing your working solution, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Troubleshooting Guide: Enhancing Jervine Hydrochloride Solubility

If you are encountering persistent solubility issues with Jervine hydrochloride in your aqueous buffer, here are several advanced strategies you can employ.

Strategy 1: pH Adjustment

The solubility of Jervine hydrochloride is expected to be higher in acidic conditions where the amine group is protonated.

  • Recommendation: Prepare your buffer at a slightly acidic pH, for example, in the range of 4.0 to 6.0. Citrate or acetate buffers are good choices for this pH range.

  • Caution: Be mindful of the pH compatibility of your experimental system (e.g., cell culture). Also, extreme pH values can lead to the degradation of Jervine. Studies on similar compounds have shown maximum stability around pH 3.5-4.[4][6]

Strategy 2: Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[7]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are frequently used and generally considered safe for many experimental systems at low concentrations.[8][9]

  • Experimental Approach:

    • Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol).

    • Attempt to dissolve Jervine hydrochloride directly in these co-solvent-buffer mixtures.

    • Alternatively, dilute your concentrated organic stock solution into the co-solvent-buffer mixtures.

  • Considerations: The final concentration of the co-solvent should be tested for any potential effects on your experimental system (e.g., cell viability).

Experimental Protocol: Solubility Enhancement using a Co-solvent System

This protocol outlines a systematic approach to determining a suitable co-solvent concentration for solubilizing Jervine hydrochloride.

  • Prepare a 10 mM stock solution of Jervine hydrochloride in 100% ethanol.

  • Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing 0%, 1%, 5%, 10%, and 20% ethanol.

  • To 990 µL, 950 µL, 900 µL, and 800 µL of the corresponding ethanol-buffer mixtures, add 10 µL, 50 µL, 100 µL, and 200 µL of the 10 mM Jervine hydrochloride stock solution to achieve final concentrations of 100 µM, 500 µM, 1 mM, and 2 mM, respectively.

  • Vortex each solution immediately after adding the stock solution.

  • Visually inspect for any precipitation immediately and after a set period (e.g., 1 hour) at room temperature.

  • If precipitation is observed, consider centrifugation to pellet the undissolved compound and quantify the concentration of Jervine hydrochloride in the supernatant by a suitable analytical method (e.g., HPLC-UV) to determine the solubility limit.

Strategy 3: The Use of Surfactants

Surfactants can significantly enhance the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules.[10]

  • Recommended Surfactants:

    • Polysorbate 80 (Tween 80): A non-ionic surfactant commonly used in pharmaceutical formulations.

    • Cremophor EL: A polyethoxylated castor oil that is a powerful solubilizing agent.[10]

  • Methodology:

    • Prepare your aqueous buffer containing a low concentration of the surfactant (e.g., 0.1% to 1% v/v).

    • Add the Jervine hydrochloride stock solution to the surfactant-containing buffer with vigorous mixing.

  • Important Note: Surfactants can have biological effects of their own. It is essential to run appropriate vehicle controls in your experiments to account for any effects of the surfactant.

Data Presentation: Comparison of Solubilization Strategies

Strategy Mechanism of Action Advantages Potential Disadvantages
pH Adjustment Increases the ionization of the amine group.Simple to implement.Limited by the pH tolerance of the experimental system; potential for compound degradation at extreme pHs.
Co-solvents Reduces the polarity of the aqueous medium.Effective for many hydrophobic compounds.The co-solvent may have its own biological or physical effects on the experiment; potential for precipitation upon dilution.
Surfactants Forms micelles that encapsulate the drug.Can achieve significant increases in solubility.Surfactants can have biological activity and may interfere with certain assays.
Cyclodextrins Forms inclusion complexes with the drug molecule.High solubilizing capacity; can also improve stability.May alter the bioavailability of the compound; requires careful selection of the appropriate cyclodextrin.
Strategy 4: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[11][12]

  • Suitable Cyclodextrins:

    • β-Cyclodextrin (βCD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to βCD.[13][14]

  • Approach:

    • Prepare an aqueous solution of HP-β-CD in your desired buffer.

    • Add Jervine hydrochloride to the HP-β-CD solution and stir or sonicate until dissolved.

    • The formation of the inclusion complex can be facilitated by gentle heating.

  • Expert Insight: Studies have shown that for steroidal compounds, HP-β-CD with a lower degree of substitution may offer a better balance of solubilizing capacity and low toxicity.[15]

Visualization of Experimental Workflow and Concepts

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis A Prepare Jervine HCl Stock (e.g., 10 mM in Ethanol) C Add Stock to Buffer (Vortexing) A->C B Prepare Aqueous Buffers with Solubilizing Agents B->C D Incubate and Observe for Precipitation C->D E Visual Inspection D->E F Quantification of Soluble Fraction (e.g., HPLC-UV) D->F

Caption: Workflow for testing Jervine hydrochloride solubility.

Logical Relationship of Solubility Issues and Solutions

G A Jervine HCl Precipitation C pH Adjustment A->C D Co-solvents A->D E Surfactants A->E F Cyclodextrins A->F B Low Aqueous Solubility B->A

Caption: Addressing precipitation through solubility enhancement.

Final Recommendations and Best Practices

  • Always prepare fresh dilutions of Jervine hydrochloride from a frozen stock solution for your experiments.

  • When diluting a concentrated stock, always add the stock solution to the aqueous buffer, not the other way around, and ensure vigorous mixing.

  • Perform a solubility test in your final experimental buffer and at your highest desired concentration before proceeding with your main experiments.

  • Always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents, surfactants, or other excipients used.

  • Consider the stability of Jervine hydrochloride in your chosen buffer system and storage conditions. For prolonged storage, freezing at -20°C or -80°C is recommended.

By systematically applying the principles and methods outlined in this guide, you will be well-equipped to overcome the solubility challenges of Jervine hydrochloride and achieve reliable and reproducible results in your research.

References

  • Kulkarni, S., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 11(3), 1454–1461.
  • Kulkarni, S., et al. (2010). Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery.
  • Kumari, R., et al. (2025). Structure-based identification of Jervine as a potent dual-targeting inhibitor of cell cycle kinases. Frontiers in Pharmacology.
  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34.
  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(10), 1419-1425.
  • Li, P., & Zhao, L. (2007). Use of solubilizers in preclinical formulations: Effect of Cremophor EL on the pharmacokinetic properties on early discovery compounds. Drug Development and Industrial Pharmacy, 33(10), 1149-1156.
  • Hagen, T. A., & Flynn, G. L. (1983). Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents. Journal of Pharmaceutical Sciences, 72(4), 409-414.
  • Sinnokrot, M. O., & Varma, M. V. S. (2011). Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. Journal of Pharmaceutical Sciences, 100(10), 4425-4435.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3734.
  • Zhang, Y., et al. (2012). Dissolution and in vitro-in vivo correlations of propiverine hydrochloride sustained-release capsules. Drug Development and Industrial Pharmacy, 38(7), 842-848.
  • Waterman, K. C., et al. (2007). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences, 96(5), 1094-1107.
  • Pongjanyakul, T., & Suksri, H. (2011). Solubility of Drugs in Aqueous Polymeric Solution: Effect of Ovalbumin on Microencapsulation Process. AAPS PharmSciTech, 12(2), 645–654.
  • Various Authors. (n.d.). in-vitro dissolution studies. Science.gov.
  • Li, P., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. International Journal of Pharmaceutics, 513(1-2), 484-491.
  • Various Authors. (n.d.). Alkaloid Salt Aqueous Solution-Turned Alkaline. TSI Journals.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3734.
  • Various Authors. (2025). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems.
  • Parikh, A., et al. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(2), E23.
  • Various Authors. (2025). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products.
  • Various Authors. (2012). Steroidal Alkaloids. Pharmacognosy | Plants | herbal.
  • Various Authors. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube.
  • Various Authors. (2019).
  • Liu, Y., et al. (2012).
  • Kumari, R., et al. (2025). Structure-based identification of Jervine as a potent dual-targeting inhibitor of cell cycle kinases.
  • Parikh, A., et al. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. SciSpace.
  • Kasperek, R., et al. (2014). Release Kinetics of Papaverine Hydrochloride from Tablets with Different Excipients. Scientia Pharmaceutica, 82(3), 683–696.
  • Various Authors. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Alshehri, S., et al. (2022).
  • Various Authors. (n.d.). Can One-Stage In Vitro Dissolution Using Water As Medium Represent Guaifenesin Release From Extended- Release Bilayer Tablets?. researchopenworld.com.
  • El-Kamel, A. H., et al. (2019). Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia.
  • Various Authors. (2025). Cremophor EL: Significance and symbolism. wisdomlib.org.
  • Avdeef, A., et al. (2000). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Various Authors. (n.d.). Method for preparing high-purity veratramine and jervine.
  • Various Authors. (2024). Co-solvency and anti-solvent method for the solubility enhancement. wisewording.com.
  • Various Authors. (2018). How to prepare Aspirin Solution for in vitro study?.
  • Miller, D. W., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
  • Various Authors. (n.d.). Phase-solubility diagram of hydrocortisone in aqueous βCD medium with....
  • Various Authors. (2022). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls.
  • Various Authors. (2025). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
  • Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency (EMA).
  • Various Authors. (2023). Review Article : Evaluation Of Cyclodextrin Inclusion Complex To Optimize Aqueous Solubility. JURNAL FARMASI GALENIKA.
  • Various Authors. (2025). Solubility of ranitidine hydrochloride in solvent mixtures of PEG 200, PEG 400, ethanol and propylene glycol at 25 C.
  • Various Authors. (n.d.). Jervine. Wikipedia.
  • Walash, M. I., et al. (2011). Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids. PMC.

Sources

Jervine hydrochloride stability in cell culture media at 37°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Jervine Hydrochloride

A Guide to Stability and Handling in Cell Culture Applications

Welcome to the technical support guide for jervine hydrochloride. As researchers and drug development professionals, achieving reproducible and accurate results in cell culture experiments is paramount. The stability of small molecules like jervine hydrochloride in the complex milieu of cell culture media at a physiological temperature of 37°C is a critical, yet often overlooked, variable.

This guide is structured to provide you with not just protocols, but the scientific rationale behind them. We will explore the factors influencing jervine's stability, offer troubleshooting advice for common experimental issues, and provide a self-validating workflow to empirically determine its stability in your specific system.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is jervine hydrochloride, and why is its stability in cell culture a concern?

Jervine is a steroidal alkaloid derived from plants of the Veratrum genus. It is a potent inhibitor of the Hedgehog (Hh) signaling pathway by binding to the Smoothened (SMO) receptor, making it a valuable tool for cancer and developmental biology research.[1][2][3] The hydrochloride salt form is used to improve its solubility in aqueous solutions.

Q2: What are the primary factors that can affect jervine hydrochloride's stability at 37°C?

Several factors can influence the stability of alkaloids like jervine in your cell culture experiments. Understanding these is the first step toward mitigating their impact.

FactorPotential Impact on Jervine HydrochlorideMitigation Strategy
pH Cell culture media (pH ~7.4) is less acidic than the conditions in which alkaloid salts are most stable. This can lead to the conversion of the salt to its less stable free base form, which may be more susceptible to degradation or precipitation.[6][7]Prepare fresh working solutions for each experiment. For long-term studies, consider media replacement to replenish the active compound.
Temperature Incubation at 37°C accelerates chemical reactions, including degradation pathways, compared to storage at 4°C or -20°C.[8]Minimize the time the compound spends in media before and during the experiment. Prepare dilutions immediately before adding to cells.
Media Components Serum proteins can bind to small molecules, reducing their bioavailable concentration. Other components like vitamins, amino acids, or trace metals could potentially catalyze degradation reactions.[4][9]Empirically test stability in your specific medium (with and without serum). See Protocol 2.
Light Exposure While not specifically documented for jervine, many complex organic molecules are light-sensitive. Photodegradation is a common pathway for instability.[8]Protect stock solutions and media containing jervine from direct light by using amber vials or covering plates with foil.
Dissolved Oxygen The furan ring and other structural features of jervine could be susceptible to oxidation.[2]While difficult to control in standard cell culture, being aware of this possibility is important when troubleshooting.
Q3: How should I prepare and store my stock solution of jervine hydrochloride?

Proper preparation and storage of the initial stock solution are critical for experimental success.

  • Recommended Solvent: Use a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO). DMSO is a non-aqueous solvent that will prevent hydrolysis and keep the compound stable.

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration (typically ≤0.5% DMSO is recommended to avoid cytotoxicity).[10]

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Avoid repeated freeze-thaw cycles.

Q4: Are there visible signs of jervine degradation or instability in the media?

Unfortunately, chemical degradation is rarely visible. The most common visible sign of a problem is precipitation , which appears as a cloudiness, film, or small crystals in the medium. This indicates that the compound has fallen out of solution, which can be due to poor solubility at the working concentration or conversion to a less soluble form. However, a lack of precipitation does not guarantee stability; the compound can degrade while remaining fully dissolved.

Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses common problems that may be linked to the instability of jervine hydrochloride.

Logical Flow for Troubleshooting Jervine-Related Issues

TroubleshootingFlow Start Unexpected Result (Low Efficacy, High Variability) CheckPrecipitation Q1: Is there visible precipitation in the media? Start->CheckPrecipitation CheckStock Q2: How was the stock solution prepared and stored? CheckPrecipitation->CheckStock No SolubilityIssue Potential Cause: Solubility Limit Exceeded CheckPrecipitation->SolubilityIssue Yes CheckWorkingSol Q3: Were working solutions prepared fresh? CheckStock->CheckWorkingSol Properly StockIssue Potential Cause: Incorrect Stock Concentration CheckStock->StockIssue Improperly StabilityTest Q4: Has stability been empirically verified? CheckWorkingSol->StabilityTest Yes DegradationIssue Potential Cause: Compound Degradation CheckWorkingSol->DegradationIssue No (used old) StabilityTest->DegradationIssue No Solution_StabilityTest Action: Perform stability test. (See Protocol 2) StabilityTest->Solution_StabilityTest Yes (and it's unstable) Solution_Solubility Action: Lower working concentration. Use sonication for stock. SolubilityIssue->Solution_Solubility Solution_Degradation Action: Prepare fresh dilutions. Reduce incubation time. Replenish media. DegradationIssue->Solution_Degradation Solution_Stock Action: Prepare fresh stock solution. Re-aliquot and store properly. StockIssue->Solution_Stock

Caption: Troubleshooting Decision Tree for Jervine Experiments.

Issue 1: My cells show a lower-than-expected biological response to jervine.
  • Potential Cause: The active concentration of jervine is likely lower than your calculated concentration. This is a classic sign of degradation over the incubation period. If your assay endpoint is at 48 or 72 hours, a significant portion of the compound may have degraded.

  • Solution:

    • Confirm Stock Integrity: Ensure your stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock.

    • Reduce Incubation Time: If possible, design experiments with shorter endpoints to minimize the degradation window.

    • Replenish the Compound: For long-term experiments (> 24 hours), perform a partial or full media change with freshly diluted jervine hydrochloride to replenish the active compound.

    • Perform a Stability Test: Use Protocol 2 to determine the degradation rate in your specific media and adjust your experimental design accordingly.

Issue 2: I am observing high variability between replicate wells or experiments.
  • Potential Cause: Inconsistent degradation or precipitation can lead to high variability. If the compound is on the edge of its solubility limit, minor variations in pipetting or temperature can cause it to precipitate in some wells but not others. Inconsistent timing between preparing the drug-media mixture and adding it to cells can also introduce variability if the compound degrades quickly.[11]

  • Solution:

    • Standardize Procedures: Ensure the time from diluting jervine into the media to its application on cells is consistent for all samples and experiments.

    • Ensure Homogeneity: After diluting the stock into your media, vortex the solution gently but thoroughly before adding it to the wells to ensure a homogenous mixture.

    • Check for Edge Effects: In multi-well plates, evaporation can be higher in the outer wells, concentrating the compound and potentially causing precipitation or toxicity. Ensure proper humidification in the incubator.

Section 3: Experimental Protocols for Stability Assessment

Protocol 1: Preparation and Handling of Jervine Hydrochloride Stock Solutions

This protocol ensures you start with a reliable, high-quality source of the compound.

  • Acquisition: Obtain jervine hydrochloride from a reputable chemical supplier. Note the purity and lot number.

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of powdered jervine hydrochloride. Perform this in a fume hood or a contained space, as fine powders can be hazardous if inhaled.

  • Dissolution:

    • Transfer the powder to a sterile, amber glass or polypropylene vial.

    • Add the required volume of anhydrous, cell culture-grade DMSO to achieve your target stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes. The aliquot volume should be convenient for a single experiment to avoid multiple freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store immediately at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Protocol 2: Workflow for Determining Jervine Stability in Cell Culture Media

This protocol provides a robust method to quantify the stability of jervine in your specific experimental conditions. It requires access to an analytical instrument like HPLC or LC-MS/MS.[12][13][14]

Experimental Workflow Diagram

StabilityWorkflow PrepStock 1. Prepare Jervine Stock (Protocol 1) SpikeMedia 2. Spike into Test Media (e.g., DMEM + 10% FBS) PrepStock->SpikeMedia TimeZero 3. Collect T=0 Sample (Immediate Analysis) SpikeMedia->TimeZero Incubate 4. Incubate Media at 37°C SpikeMedia->Incubate StoreSamples 6. Store Samples at -80°C TimeZero->StoreSamples TimePoints 5. Collect Samples at Time Points (e.g., 4, 8, 24, 48h) Incubate->TimePoints TimePoints->StoreSamples Analysis 7. Analyze All Samples (HPLC or LC-MS/MS) StoreSamples->Analysis Calculate 8. Calculate % Remaining vs. T=0 Analysis->Calculate

Caption: Workflow for Jervine Stability Assessment.

Step-by-Step Methodology:

  • Materials:

    • Jervine hydrochloride stock solution (e.g., 10 mM in DMSO).

    • Your cell culture medium of interest (e.g., DMEM + 10% FBS + 1% Pen/Strep).

    • Sterile conical tubes or flasks.

    • Calibrated 37°C incubator.

    • Analytical instrumentation (HPLC or LC-MS/MS).

  • Procedure:

    • Preparation: In a sterile conical tube, prepare a sufficient volume of your complete cell culture medium containing jervine at your typical working concentration (e.g., 10 µM). This will be your main incubation sample.

    • Time Zero (T=0) Sample: Immediately after preparation, remove an aliquot (e.g., 1 mL) from the main sample. This is your T=0 reference point. Flash freeze in liquid nitrogen and store at -80°C until analysis.

    • Incubation: Place the main sample tube (with the cap slightly loosened to allow gas exchange) into a 37°C incubator.

    • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours), remove the tube from the incubator, gently mix, and withdraw another aliquot (1 mL). Immediately flash freeze and store this sample at -80°C.

    • Sample Analysis: Once all time points are collected, analyze all samples (including T=0) in a single run using a validated HPLC or LC-MS/MS method to determine the concentration of jervine. Running all samples together minimizes inter-assay variability.

    • Data Calculation: For each time point, calculate the percentage of jervine remaining relative to the T=0 sample:

      • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

Section 4: Data Interpretation and Best Practices

Interpreting Your Stability Data

By plotting the % Remaining versus time, you can visualize the degradation kinetics of jervine hydrochloride in your system.

Example Data Table:

Time Point (Hours)Jervine Concentration (µM)% Remaining
010.1100%
49.594.1%
88.887.1%
246.261.4%
483.534.7%
721.817.8%

A significant drop in concentration (e.g., >15-20%) within your experimental timeframe indicates that stability is a major factor that must be addressed in your experimental design.

Summary of Best Practices for Using Jervine Hydrochloride
  • Always prepare stock solutions in an anhydrous solvent like DMSO and store in single-use aliquots at -80°C.

  • Always prepare fresh working dilutions of jervine in your culture medium immediately before each experiment. Do not store jervine in aqueous solutions.

  • Protect all solutions containing jervine from prolonged exposure to light.

  • Be aware that the half-life in media at 37°C can be limited. For experiments longer than 24 hours, consider replenishing the media with fresh compound.

  • If you encounter inconsistent results or lower-than-expected activity, empirically verify the stability using an analytical method as described in Protocol 2. This is the most definitive way to ensure your results are reliable.

References

  • Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. (2022). ScienceOpen. Available at: [Link]

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. (2022). Microbiology Spectrum. Available at: [Link]

  • Jervine | C27H39NO3. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album. (2019). PubMed. Available at: [Link]

  • Jervine. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. (2022). National Center for Biotechnology Information. Available at: [Link]

  • In vitro production of alkaloids: Factors, approaches, challenges and prospects. (2013). Pharmacognosy Reviews. Available at: [Link]

  • A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats. (2015). National Center for Biotechnology Information. Available at: [Link]

  • [Determination of jervine and veratramine in Veratrum plants using high performance liquid chromatography coupled with evaporative light scattering detection]. (2008). PubMed. Available at: [Link]

  • Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus. (2022). MDPI. Available at: [Link]

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (2020). ResearchGate. Available at: [Link]

  • Cell culture media impact on drug product solution stability. (2016). ResearchGate. Available at: [Link]

  • Vitamins in cell culture media: Stability and stabilization strategies. (2020). National Center for Biotechnology Information. Available at: [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 9, 2026, from [Link]

  • Reducing sources of variance in experimental procedures in in vitro research. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting Jervine hydrochloride crystallization in high concentration stocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Jervine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling high-concentration stocks of this potent steroidal alkaloid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your crystallization experiments effectively.

Section 1: Understanding the Physicochemical Landscape of Jervine Hydrochloride

Jervine hydrochloride is the salt form of Jervine, a naturally occurring steroidal alkaloid.[1] The addition of the hydrochloride moiety significantly alters its physicochemical properties, particularly its solubility, which is a critical factor in preparing stable, high-concentration stocks. Understanding these properties is the first step in troubleshooting.

The tertiary amine in the Jervine structure is protonated to form the hydrochloride salt. This makes its solubility highly dependent on the pH of the solution. In acidic conditions, the molecule remains protonated and is generally more soluble in polar solvents. However, a shift to a more neutral or basic pH can neutralize the amine, drastically reducing its solubility and causing precipitation.[2]

Table 1: Physicochemical Properties of Jervine & Jervine Hydrochloride

PropertyJervine (Base)Jervine HydrochlorideSignificance in Crystallization
Molecular Formula C₂₇H₃₉NO₃C₂₇H₃₉NO₃·HClAffects molarity calculations for preparing solutions.[3]
Molecular Weight 425.6 g/mol 462.1 g/mol Crucial for accurate concentration measurements.[3]
General Solubility Soluble in alcohol, acetone, chloroform.[4]Expected to be more soluble in acidic aqueous solutions and polar organic solvents like methanol or ethanol.The choice of solvent is paramount. A solvent system must accommodate the salt form to prevent crashing out of solution.[5]
Physical Form Can form needles from methanol + water.[4]Crystalline solid.Indicates that with the right conditions, a stable crystalline form can be achieved, which is often more stable than an amorphous powder.[6]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and explains the causality behind the observed phenomena.

Q1: I dissolved Jervine hydrochloride, but it immediately crashed out of solution. What happened?

A1: This is a classic case of exceeding the compound's solubility limit under the given conditions. Several factors could be at play:

  • Supersaturation: You may have created a supersaturated solution that is inherently unstable. Even minor disturbances like temperature fluctuations or the presence of nucleation sites (e.g., dust particles) can trigger rapid precipitation.

  • pH Shift: If you dissolved the hydrochloride salt in a solvent and then diluted it into a medium with a higher pH (e.g., a neutral buffer), the Jervine molecule may have been deprotonated, causing it to become insoluble and precipitate.[2]

  • Solvent Choice: The solvent may not be appropriate for the hydrochloride salt form at the target concentration. While the parent compound Jervine is soluble in solvents like chloroform, the hydrochloride salt has different requirements.[4]

Q2: What is the difference between crystallization and precipitation? Why does it matter?

A2: While both result in a solid forming from a solution, the process and the end product are different.

  • Crystallization is a slow, ordered process where molecules arrange themselves into a well-defined, repeating lattice structure. This process is selective and can exclude impurities. The resulting crystals are typically more stable.[7]

  • Precipitation is a rapid, often uncontrolled process where a solid forms quickly and without order, resulting in an amorphous powder. This powder may trap impurities and solvent and is generally less stable than a crystalline form.[6]

For high-concentration stocks, achieving a stable crystalline form is often desirable for long-term stability.[8]

Q3: My solution turned cloudy and "oily" instead of forming distinct crystals. What does this mean?

A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid. This often happens when a solution is highly supersaturated or when the temperature is above the melting point of the solvated solid. The oily liquid is a concentrated, amorphous form of your compound that can be difficult to crystallize. To resolve this, you typically need to reduce the level of supersaturation by using more solvent, cooling the solution more slowly, or changing the solvent system entirely.

Q4: How critical is the cooling rate during a crystallization protocol?

A4: The cooling rate is one of the most important parameters controlling crystal size and quality.[7]

  • Slow Cooling: Allows molecules sufficient time to orient themselves correctly into the crystal lattice. This generally results in larger, purer, and more well-defined crystals.

  • Rapid Cooling (Crash Cooling): Creates high supersaturation quickly, leading to rapid nucleation and the formation of many small crystals or an amorphous precipitate. This can trap impurities and result in a less stable solid.

Section 3: Troubleshooting Crystallization Workflows

If you are encountering issues, this workflow provides a systematic approach to identifying and resolving the problem.

Visual Troubleshooting Workflow

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Precipitation or Crystallization Issue Observed stock_check Is the Stock Solution Clear? start->stock_check prep_fresh Prepare Fresh Stock Solution - Check solvent purity - Use gentle heating/sonication - Filter sterilize (0.22 µm) stock_check->prep_fresh No stock_ok Stock is Clear stock_check->stock_ok Yes prep_fresh->stock_check issue_type What is the Nature of the Solid? stock_ok->issue_type amorphous Amorphous Powder / Immediate Precipitation issue_type->amorphous Amorphous oiling_out Oiling Out / Gummy Solid issue_type->oiling_out Oily poor_crystals Poor Crystal Quality / Low Yield issue_type->poor_crystals Poor Quality action1 Action: Reduce Supersaturation Rate - Slow down anti-solvent addition - Implement gradual cooling - Check/adjust pH of final solution amorphous->action1 action2 Action: Modify Solvent System - Increase solvent volume - Use a more polar solvent - Add a co-solvent to increase solubility oiling_out->action2 action3 Action: Refine Crystallization Conditions - Introduce seed crystals - Minimize agitation - Extend crystallization time poor_crystals->action3 end Resolution: Stable Crystalline Stock Achieved action1->end action2->end action3->end

Sources

Jervine Hydrochloride Technical Support Center: A Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Jervine Hydrochloride. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice on the proper storage and handling of jervine hydrochloride to prevent its degradation. This guide is structured in a question-and-answer format to directly address potential issues and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of jervine hydrochloride, providing explanations for the underlying causes and actionable solutions.

Question 1: I observed a color change in my solid jervine hydrochloride, from white to a yellowish or brownish tint. What does this indicate and is the compound still usable?

Answer: A color change in your solid jervine hydrochloride is a primary visual indicator of potential degradation. Jervine, as a steroidal alkaloid, can be susceptible to oxidation and other degradation pathways when exposed to air, light, or moisture over extended periods. The appearance of a yellowish or brownish tint suggests the formation of degradation products.

  • Causality: The color change is likely due to oxidative processes or reactions at the allylic positions of the steroid backbone. Impurities or residual solvents from the synthesis process can also sometimes catalyze degradation.

  • Recommended Action: It is strongly advised to perform a quality control check before using the discolored compound. A simple purity assessment using High-Performance Liquid Chromatography (HPLC) is recommended.[1][2] If the purity is below acceptable limits for your application (typically >95%), it is best to discard the material to avoid compromising your experimental results. For future prevention, always store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at the recommended low temperature.

Question 2: My jervine hydrochloride solution, which was initially clear, has become cloudy or has formed a precipitate after storage. What is the cause and how can I resolve this?

Answer: Cloudiness or precipitation in a jervine hydrochloride solution can be attributed to several factors, including poor solubility, pH shifts, or degradation leading to the formation of less soluble byproducts.

  • Causality: Jervine hydrochloride's solubility can be influenced by the solvent, pH, and temperature. If the storage temperature is too low, the compound may precipitate out of solution. A shift in the pH of the solution, perhaps due to interaction with the storage container or exposure to atmospheric CO2, can convert the hydrochloride salt back to the less soluble free base form.[3] Degradation can also lead to the formation of insoluble products.

  • Recommended Action:

    • Check Solubility: Ensure that the concentration of your solution does not exceed the solubility limit of jervine hydrochloride in the chosen solvent at the storage temperature.

    • pH Adjustment: Measure the pH of the solution. Jervine hydrochloride is more stable in a slightly acidic environment. If the pH has increased, you may be able to redissolve the precipitate by adding a small amount of dilute HCl. However, be cautious as extreme pH can accelerate degradation.[4][5][6][7]

    • Filtration: If the precipitate does not redissolve upon gentle warming or pH adjustment, it is likely a degradation product. In this case, the solution should be filtered through a 0.22 µm syringe filter to remove the precipitate. However, the concentration of the active compound in the filtrate will be unknown and should be re-quantified by a suitable analytical method like HPLC or UV-Vis spectroscopy before use.

    • Fresh Preparation: The most reliable approach is to prepare fresh solutions before each experiment, especially for sensitive assays.

Question 3: I am getting inconsistent results in my cell-based assays using jervine hydrochloride. Could this be related to compound degradation?

Answer: Yes, inconsistent experimental results are a common consequence of using a degraded compound. The degradation of jervine hydrochloride can lead to a decrease in its effective concentration and the formation of byproducts with altered or interfering biological activity.

  • Causality: Degradation reduces the amount of active jervine hydrochloride, leading to a weaker than expected biological response. Furthermore, degradation products may have their own biological effects, which could be agonistic, antagonistic, or cytotoxic, leading to unpredictable and inconsistent results.

  • Recommended Action:

    • Purity Verification: Immediately assess the purity of the jervine hydrochloride stock solution using an analytical technique such as HPLC-UV or LC-MS.[8][9][10] This will confirm the concentration of the intact compound.

    • Use Freshly Prepared Solutions: As a best practice, always prepare fresh dilutions from a validated stock solution for each experiment.

    • Review Storage and Handling: Re-evaluate your storage and handling procedures against the recommendations in this guide to identify any potential sources of degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimal storage and handling of jervine hydrochloride.

What are the ideal storage conditions for solid jervine hydrochloride?

To ensure long-term stability, solid jervine hydrochloride should be stored at -20°C in a tightly sealed, amber glass vial to protect it from light and moisture. For enhanced protection against oxidation, it is beneficial to store the compound under an inert atmosphere, such as argon or nitrogen. While some suppliers may ship the product at ambient temperature, long-term storage should always be at low temperatures.

What is the recommended solvent for preparing jervine hydrochloride stock solutions?

Jervine is soluble in organic solvents such as ethanol, acetone, and chloroform.[11] For biological experiments, ethanol or DMSO are commonly used to prepare concentrated stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

How long can I store jervine hydrochloride solutions?

The stability of jervine hydrochloride in solution is dependent on the solvent, storage temperature, and pH. In general, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO or ethanol can be stored at -20°C for short periods (up to a few weeks). However, it is advisable to perform a quality check if the solution has been stored for an extended time. Studies on jervine in rat plasma have shown stability at -20°C for 15 days.[12]

Is jervine hydrochloride sensitive to light?

Yes, like many complex organic molecules, jervine hydrochloride can be sensitive to light. Photodegradation can occur upon exposure to UV or even ambient light over time. Therefore, it is essential to store both the solid compound and its solutions in amber vials or protected from light by wrapping the container in aluminum foil.

Is jervine hydrochloride hygroscopic?

Summary of Jervine Hydrochloride Storage Conditions

Form Storage Temperature Container Atmosphere Light Protection Notes
Solid -20°C (long-term)Tightly sealed, amber glass vialInert gas (Argon or Nitrogen) recommendedRequiredAvoid repeated freeze-thaw cycles. Allow to equilibrate to room temperature before opening to prevent condensation.
Solution -20°C (short-term)Tightly sealed, amber glass vial or tubeAirRequiredPrepare fresh solutions when possible. Use anhydrous solvents. Avoid repeated freeze-thaw cycles.

Troubleshooting Workflow for Jervine Hydrochloride Degradation

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Decision & Action cluster_3 Resolution start Suspicion of Jervine HCl Degradation problem Visual Inspection (Color change, precipitation) or Inconsistent Experimental Results start->problem qc_check Perform Quality Control (e.g., HPLC, LC-MS) problem->qc_check check_storage Review Storage & Handling Procedures problem->check_storage purity_ok Purity Acceptable? qc_check->purity_ok remediate Implement Corrective Actions for Storage check_storage->remediate discard Discard Compound/Solution purity_ok->discard No proceed Proceed with Experiment purity_ok->proceed Yes use_fresh Prepare Fresh Solution discard->use_fresh use_fresh->proceed remediate->use_fresh

Sources

Jervine hydrochloride light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Light Sensitivity, Handling Precautions, and Experimental Optimization

Audience: Researchers, Senior Scientists, and Drug Discovery Professionals Document ID: TS-JER-HCl-001 Version: 2.0 (Current)

Executive Summary: The "Need-to-Know"

Jervine Hydrochloride is a steroidal alkaloid and a potent, specific antagonist of the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway. While a powerful tool for developmental biology and oncology research, it presents three distinct stability challenges: photolability , hygroscopicity , and poor aqueous solubility (despite being a salt).

Quick Reference Data:

ParameterSpecificationCritical Note
CAS Number 469-59-0 (Free base), 17942-08-4 (HCl)Verify salt form before calculating molarity.
Molecular Weight ~462.1 g/mol (HCl salt)Free base is ~425.6 g/mol .
Primary Solvent DMSO or Ethanol Do NOT attempt to dissolve directly in water or PBS.[1]
Solubility Limit ~10-20 mg/mL (DMSO)Heating to 37°C may be required for saturation.
Storage -20°C, Desiccated, DarkHighly sensitive to photo-oxidation.
Safety Class Teratogen (Cat 1A)Causes severe craniofacial defects (e.g., cyclopia).
Storage & Stability: The "Light" & "Moisture" Issues

Jervine HCl is structurally related to cyclopamine. Like its analog, it possesses a complex steroidal ring system that is susceptible to photo-oxidation and hydrolysis when improper storage conditions are met.

Why Light Sensitivity Matters

Steroidal alkaloids can undergo slow photochemical degradation when exposed to ambient laboratory light (fluorescent or sunlight). This reaction often creates non-functional oxides that:

  • Reduce the effective concentration of the inhibitor.

  • Generate potentially cytotoxic byproducts that confound viability assays.

Protocol: Long-Term Storage
  • Solid State: Store the lyophilized powder at -20°C . The vial must be kept in a desiccator or a sealed container with silica gel packets. HCl salts are hygroscopic; absorbing atmospheric water can hydrolyze the compound over months.

  • Protection: Wrap the vial in aluminum foil or store it inside an opaque cardboard box.

  • Shelf Life: Properly stored solid is stable for >2 years.

Protocol: Solution Stability

Once reconstituted in DMSO or Ethanol:

  • Aliquot immediately. Do not store the "master stock" in a large volume. Create single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Storage: Stable at -80°C for 6 months or -20°C for 1 month.

  • Color Change: A shift from colorless/white to yellow/brown indicates significant oxidation. Discard immediately.

Solubilization & Reconstitution Guide

The Common Pitfall: Many researchers assume that because it is a "Hydrochloride salt," it will dissolve in water. This is false. The large hydrophobic steroidal backbone dominates the physicochemical properties, rendering Jervine HCl sparingly soluble in neutral aqueous buffers.

Step-by-Step Reconstitution Protocol
  • Select Solvent: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (100%). DMSO is preferred for higher concentrations (>10 mM).[2]

  • Weigh & Calculate: Calculate the volume needed for a 10 mM stock solution .

    • Calculation: Mass (mg) / MW (mg/mmol) = mmol.

    • Example: 5 mg Jervine HCl / 462.1 = ~0.0108 mmol. Add ~1.08 mL DMSO for 10 mM.

  • Dissolve: Add solvent. Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles remain, warm the vial to 37°C in a water bath for 5 minutes. Sonicate for 30 seconds if necessary.

  • Clarify: Ensure the solution is perfectly clear before aliquoting.

Visual Workflow: Reconstitution & Storage

ReconstitutionWorkflow Start Lyophilized Jervine HCl (White Solid) Solvent Add Anhydrous DMSO (Target 10 mM) Start->Solvent Dissolve Vortex (30s) + Warm (37°C) Check for clarity Solvent->Dissolve Check Is solution clear? Dissolve->Check Aliquot Aliquot into Amber Tubes (Single-use volumes) Check->Aliquot Yes Sonicate Sonicate (30s) Re-warm Check->Sonicate No (Precipitate) Freeze Store at -80°C (Protect from Light) Aliquot->Freeze Sonicate->Check caption Figure 1: Decision tree for proper solubilization of Jervine HCl to prevent precipitation.

Experimental Handling (In Vitro & In Vivo)
In Vitro (Cell Culture)
  • Dilution Strategy: Dilute the DMSO stock directly into the culture media immediately before adding to cells.

  • The "Crash Out" Risk: Do not dilute the DMSO stock into a small volume of PBS first. The rapid change in polarity can cause the hydrophobic drug to precipitate out of solution before it reaches the media.

    • Correct: Add 1 µL Stock -> 1000 µL Media (Rapid mixing).

    • Incorrect: Add 1 µL Stock -> 10 µL PBS -> Add to Media.

  • DMSO Limit: Keep final DMSO concentration <0.1% to avoid solvent toxicity masking the specific Hh inhibition effects.

In Vivo (Animal Models)

Jervine is teratogenic.[3] Pregnant animals must never be handled by pregnant researchers.

  • Vehicle Formulation: Simple aqueous injection is rarely successful. Use a solubilizing vehicle:

    • Option A: 2-hydroxypropyl-β-cyclodextrin (HPβCD) (20-40% w/v in water).

    • Option B: Corn oil (for oral gavage).

    • Option C: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (IP injection).

Mechanism of Action Visualization

HhPathway Hh Hedgehog Ligand (Shh) Ptch Patched (Ptch) (Receptor) Hh->Ptch Inhibits Smo Smoothened (Smo) (Transducer) Ptch->Smo Inhibits (Normally) Gli Gli Transcription Factors Smo->Gli Activates Jervine Jervine HCl (Inhibitor) Jervine->Smo Direct Binding (Antagonist) Nucleus Target Gene Expression Gli->Nucleus Promotes caption Figure 2: Jervine inhibits Hh signaling by directly antagonizing Smoothened, preventing Gli activation.

Troubleshooting & FAQs

Q1: I dissolved Jervine HCl in water, but it looks cloudy. Can I filter it?

  • Answer: No. The cloudiness is the drug precipitating. If you filter it (0.22 µm), you will remove the drug and treat your cells with plain water. You must start over using DMSO or Ethanol to dissolve the solid first.

Q2: My stock solution turned yellow after 2 months at 4°C. Is it safe?

  • Answer: Discard it. Yellowing indicates oxidation (likely due to light exposure or temperature instability). Steroidal alkaloids are not stable at 4°C in solution for long periods. Always store aliquots at -20°C or -80°C.

Q3: Can I use the free base protocols for the HCl salt?

  • Answer: Generally, yes, but account for the Molecular Weight difference . The HCl salt is heavier (~462 vs 425). If you use the mass of the free base to calculate molarity for the salt, your concentration will be ~8% lower than intended.

Q4: Is Jervine light sensitive in the solid state?

  • Answer: Yes, though less so than in solution. Always store the vial inside a secondary opaque container (box or foil) to prevent surface degradation over months of storage.

Safety Profile (Crucial)
  • Teratogenicity: Jervine is a potent cyclopamine analog . It induces holoprosencephaly (cyclopia) by inhibiting the Shh pathway during critical developmental windows.

    • Precaution: Women of childbearing potential should exercise extreme caution. Double-gloving and use of a biosafety cabinet (fume hood) are mandatory.

  • Acute Toxicity: Toxic if swallowed.[4][5] Avoid inhalation of dust during weighing.

References
  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development. Link

  • Lipinski, R. J., et al. (2007). Ethanol-induced neuroapoptosis and signaling pathway inhibition in the developing mouse brain.
  • Cayman Chemical. Jervine Product Information & Solubility Data. Link

  • Hello Bio. Jervine Handling and Storage Protocols. Link

  • TCI Chemicals. Safety Data Sheet (SDS) - Jervine. Link

Sources

Technical Support Center: Optimizing Jervine Hydrochloride for Gli1 Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Jervine hydrochloride applications. This guide is designed for researchers, scientists, and drug development professionals who are working to optimize the use of Jervine hydrochloride for the suppression of Gli1, a key transcription factor in the Hedgehog (Hh) signaling pathway. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

I. Foundational Knowledge: The Jervine-Hedgehog Interaction

Before diving into troubleshooting, it's crucial to understand the mechanism at play. Jervine hydrochloride is a steroidal alkaloid that acts as an antagonist of the Hedgehog signaling pathway.[1][2] Its primary target is Smoothened (SMO), a G protein-coupled receptor-like protein.[3]

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits SMO activity.[3] This leads to the proteolytic processing of Gli transcription factors into their repressor forms.[4] However, when a Hedgehog ligand binds to PTCH, the inhibition on SMO is lifted. Activated SMO then initiates a signaling cascade that results in the activation of Gli transcription factors, most notably Gli1, which then translocates to the nucleus and induces the expression of target genes involved in cell proliferation and survival.[4][5][6]

Jervine directly binds to and inhibits SMO, thereby preventing the activation of Gli1 and the subsequent transcription of Hedgehog target genes.[1][3][7]

Hedgehog Signaling Pathway and Jervine Inhibition

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_jervine Jervine Inhibition PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteolytic Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved Gli_A Gli-A (Activator) SMO_on->Gli_A Activates Target_Genes_on Target Gene Transcription ON (e.g., Gli1) Gli_A->Target_Genes_on Induces Jervine Jervine Hydrochloride SMO_inhibited SMO (Inactive) Jervine->SMO_inhibited Binds & Inhibits Gli1_Suppression Gli1 Suppression SMO_inhibited->Gli1_Suppression

Caption: Mechanism of Jervine hydrochloride in the Hedgehog signaling pathway.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using Jervine hydrochloride for Gli1 suppression.

Q1: I'm not seeing significant Gli1 suppression after treating my cells with Jervine hydrochloride. What could be the issue?

A1: Several factors could contribute to a lack of Gli1 suppression. Let's break them down:

  • Suboptimal Concentration: The effective concentration of Jervine hydrochloride can vary significantly between cell lines due to differences in metabolic rates and sensitivity.[8] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting point is a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).[9] The reported IC50 for Jervine is in the range of 500-700 nM.[10]

  • Insufficient Exposure Time: The suppression of Gli1, a transcription factor, is not instantaneous. It requires time for the existing Gli1 protein to be degraded and for the inhibition of new transcription to become apparent. A time-course experiment is essential. We recommend testing several time points, such as 6, 12, 24, and 48 hours, to identify the optimal exposure duration.[11]

  • Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Hedgehog pathway inhibitors.[12] This can be due to mutations downstream of SMO or activation of compensatory signaling pathways.[12] Consider using a well-characterized, responsive cell line as a positive control, such as NIH/3T3 cells, which are known to have a functional Hedgehog pathway.

  • Compound Stability and Solubility: Jervine hydrochloride has limited solubility in aqueous solutions.[7] Ensure you are preparing your stock solutions correctly, typically in DMSO, and that the final concentration of DMSO in your cell culture media is non-toxic (generally <0.1%).[13] Improper storage of the compound can also lead to degradation.

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see Gli1 suppression. How can I mitigate this?

A2: Distinguishing between specific pathway inhibition and general cytotoxicity is critical.

  • Determine the Therapeutic Window: A key initial experiment is to determine the dose-response curves for both Gli1 suppression and cytotoxicity (e.g., using an MTT or similar viability assay). This will help you identify a concentration range that effectively inhibits the pathway without causing widespread cell death.

  • Optimize Exposure Time: As with efficacy, the duration of exposure can impact toxicity. Shorter exposure times may be sufficient to suppress Gli1 with minimal impact on cell viability. A time-course experiment assessing both Gli1 levels and cell viability is highly recommended.

  • Consider Off-Target Effects: While Jervine is known to target SMO, at higher concentrations, it may have off-target effects.[13] If you continue to see toxicity at concentrations required for Gli1 suppression, you may need to consider alternative SMO inhibitors with a better therapeutic index, such as Vismodegib or Sonidegib.[14]

Q3: My results are inconsistent between experiments. What are the likely sources of variability?

A3: Consistency is key in any experimental setup. Here are common sources of variability:

  • Cell Culture Conditions: Ensure that your cell culture practices are consistent. This includes cell passage number, confluency at the time of treatment, and media composition.

  • Compound Preparation: Prepare fresh dilutions of Jervine hydrochloride for each experiment from a well-maintained stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Assay Performance: The method used to measure Gli1 expression (qPCR, Western blot, etc.) can introduce variability. Ensure your assays are well-optimized and include appropriate controls in every experiment. For qPCR, use validated primer sets and reference genes. For Western blotting, ensure consistent protein loading and antibody performance.[15][16]

III. Experimental Protocols

A. Determining the Optimal Dose: A Dose-Response Experiment

This protocol outlines a method for determining the effective concentration of Jervine hydrochloride for Gli1 suppression in your cell line of interest.

1. Cell Seeding:

  • Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
  • Allow cells to adhere and recover for 24 hours.

2. Jervine Hydrochloride Treatment:

  • Prepare a series of Jervine hydrochloride dilutions in your complete cell culture medium. A suggested range is 0 (vehicle control, e.g., DMSO), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
  • Remove the old medium from your cells and replace it with the medium containing the different concentrations of Jervine hydrochloride.
  • Incubate the cells for a predetermined time (e.g., 24 hours, based on preliminary experiments or literature).

3. Cell Lysis and Protein/RNA Extraction:

  • After the incubation period, wash the cells with ice-cold PBS.
  • Lyse the cells directly in the well using an appropriate lysis buffer for either protein (e.g., RIPA buffer) or RNA (e.g., TRIzol) extraction.

4. Analysis of Gli1 Expression:

  • For Protein (Western Blot):
  • Quantify the protein concentration of your lysates using a BCA assay.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for Gli1 and a loading control (e.g., GAPDH or β-actin).
  • Incubate with a secondary antibody and visualize the bands.
  • Quantify the band intensities to determine the relative Gli1 protein levels.
  • For RNA (RT-qPCR):
  • Reverse transcribe the extracted RNA into cDNA.
  • Perform quantitative PCR using primers specific for Gli1 and a stable housekeeping gene (e.g., GAPDH or ACTB).
  • Calculate the relative expression of Gli1 using the ΔΔCt method.
B. Optimizing Exposure Time: A Time-Course Experiment

This protocol will help you determine the optimal duration of Jervine hydrochloride treatment.

1. Cell Seeding:

  • Seed your cells in multiple 6-well plates as described above.

2. Jervine Hydrochloride Treatment:

  • Treat the cells with the optimal concentration of Jervine hydrochloride determined from your dose-response experiment.
  • Include a vehicle-treated control for each time point.

3. Time-Course Harvest:

  • Harvest the cells at various time points, for example, 0, 6, 12, 24, and 48 hours after treatment.

4. Analysis of Gli1 Expression:

  • Analyze Gli1 expression at both the protein and mRNA levels for each time point as described in the dose-response protocol.
Experimental Workflow Diagram

Experimental_Workflow cluster_dose_response Dose-Response Experiment cluster_time_course Time-Course Experiment DR_Start Seed Cells DR_Treat Treat with Jervine Concentration Gradient DR_Start->DR_Treat DR_Incubate Incubate (e.g., 24h) DR_Treat->DR_Incubate DR_Harvest Harvest & Lyse DR_Incubate->DR_Harvest DR_Analyze Analyze Gli1 (Western/qPCR) DR_Harvest->DR_Analyze TC_Start Seed Cells TC_Treat Treat with Optimal Jervine Concentration TC_Start->TC_Treat TC_Harvest Harvest at Multiple Time Points (0, 6, 12, 24, 48h) TC_Treat->TC_Harvest TC_Analyze Analyze Gli1 (Western/qPCR) TC_Harvest->TC_Analyze

Caption: Workflow for optimizing Jervine hydrochloride treatment.

IV. Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: Example Dose-Response Data for Gli1 Suppression
Jervine HCl (µM)Relative Gli1 mRNA Expression (Fold Change)Relative Gli1 Protein Level (Normalized to Control)Cell Viability (%)
0 (Vehicle)1.001.00100
0.010.950.9899
0.050.820.8598
0.10.650.7097
0.50.300.3595
10.150.1892
50.080.1075
100.050.0650
Table 2: Example Time-Course Data for Gli1 Suppression at Optimal Dose (e.g., 1 µM)
Time (hours)Relative Gli1 mRNA Expression (Fold Change)Relative Gli1 Protein Level (Normalized to Control)
01.001.00
60.750.85
120.400.55
240.150.20
480.120.18

V. References

  • Wikipedia. Jervine. [Link]

  • Chen, K. H., et al. (2018). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Antimicrobial Agents and Chemotherapy, 62(10), e00893-18. [Link]

  • Villavicencio, E. H., et al. (2000). The Hedgehog-GLI pathway in embryonic development and cancer: implications for pulmonary oncology therapy. Journal of Thoracic Disease, 10(Suppl 33), S4013–S4023. [Link]

  • Infante, P., et al. (2018). Targeting GLI1 and GLI2 with small molecule inhibitors to suppress GLI-dependent transcription and tumor growth. Oncotarget, 9(4), 4926–4941. [Link]

  • BioCrick. Jervine | CAS:469-59-0. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10098, Jervine. [Link]

  • Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616–4621. [Link]

  • Lee, S. T., et al. (2010). Development of an enzyme-linked immunosorbent assay for the veratrum plant teratogens: cyclopamine and jervine. Journal of agricultural and food chemistry, 58(19), 10349–10354. [Link]

  • Wikipedia. Hedgehog pathway inhibitor. [Link]

  • Kasper, M., et al. (2016). Hedgehog Signaling and Truncated GLI1 in Cancer. Cancers, 8(11), 103. [Link]

  • OncoView. (2021, October 6). The hedgehog signaling pathway – Part 1: Normal situation [Video]. YouTube. [Link]

  • Li, Y., et al. (2016). [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells]. Zhongguo shi yan xue ye xue za zhi, 24(5), 1369–1373. [Link]

  • Li, X., et al. (2022). Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. ScienceOpen, 1-9. [Link]

  • Genentech. (2012, January 30). The Hedgehog Signaling Pathway and Cancer [Video]. YouTube. [Link]

  • Wang, Y., et al. (2021). The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells. Evidence-based complementary and alternative medicine : eCAM, 2021, 6688195. [Link]

  • ResearchGate. Schematic diagram of the Shh-Gli1 signaling pathway showing the... [Link]

  • Niewiadomski, P., & Rohatgi, R. (2015). Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR. Methods in molecular biology (Clifton, N.J.), 1322, 81–92. [Link]

  • Kondratskaya, E. L., et al. (2015). Selective potentiation of alpha 1 glycine receptors by ginkgolic acid. Frontiers in molecular neuroscience, 8, 11. [Link]

  • ResearchGate. Dose optimization for cell culture. [Link]

  • Wikipedia. Hedgehog signaling pathway. [Link]

  • DeMorrow, S., et al. (2014). Gli1 activation and protection against hepatic encephalopathy is suppressed by circulating transforming growth factor β1 in mice. Journal of hepatology, 61(6), 1260–1266. [Link]

  • MDPI. Topical Collection : Hedgehog Signal Transduction in Physiology and Disease. [Link]

  • Yilmaz, S., et al. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Molecular and cellular probes, 70, 101929. [Link]

  • ResearchGate. Dose–response curves for receptor activation by the natural agonist... [Link]

  • ResearchGate. Gli1 protein expression level evaluated by western blot analysis in GC... [Link]

  • Sheng, T., et al. (2006). Identification of a Suppressive Mechanism for Hedgehog Signaling through a Novel Interaction of Gli with 14-3-3. The Journal of biological chemistry, 281(49), 37935–37943. [Link]

  • Aydin, M., et al. (2020). The protective role of jervine against radiation-induced gastrointestinal toxicity. Bratislavske lekarske listy, 121(1), 58–63. [Link]

  • ResearchGate. Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?. [Link]

  • El-Abd, Y. S., et al. (2016). OPTIMIZATION OF HCV CELL CULTURE SYSTEM FOR EVALUATION OF ANTIVIRAL DRUGS AGAINST HCV GENOTYPES 2a AND 4a. Iranian journal of pharmaceutical research : IJPR, 15(3), 547–558. [Link]

  • ResearchGate. qPCR validation of RNA-seq result. Quantitative PCR for (A) gli1, (B)... [Link]

  • Fuchimoto, Y., et al. (2012). Role of Sonic Hedgehog Signaling in Migration of Cell Lines Established From CD133-positive Malignant Glioma Cells. Brain tumor pathology, 29(1), 13–20. [Link]

  • Niyazi, M., et al. (2019). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 11(7), 931. [Link]

  • ResearchGate. Can I optimize dose and time in different cell lines?. [Link]

  • ResearchGate. Low GLI1 levels synergize with TGFβ and HGF. A, QPCR detection of CDH1... [Link]

  • Shomu's Biology. (2019, July 3). Hedgehog Signalling Pathway [Video]. YouTube. [Link]

Sources

Jervine hydrochloride cytotoxicity vs specific Hedgehog inhibition window

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Defining the Specificity Window – Cytotoxicity vs. Hedgehog Inhibition

Document ID: TS-JRV-001 | Version: 2.0 | Status: Active

Executive Summary: The "Window" Challenge

The Core Problem: Researchers frequently misinterpret Jervine hydrochloride data because the concentration required for specific Smoothened (SMO) inhibition (


) is dangerously close to the onset of off-target cytotoxicity (

) in sensitive cell lines.

The Solution: You cannot rely on a single readout. To validate Jervine hydrochloride as a specific Hedgehog (Hh) inhibitor in your model, you must establish a Therapeutic Index (TI) using a dual-assay approach. This guide provides the protocols to distinguish true pathway suppression from cell death artifacts.

Critical Data Parameters

The following values represent the "Safe Harbor" for experimental design. Deviating significantly above the Upper Limit of Specificity increases the risk of non-specific mitochondrial stress and apoptosis.

ParameterValue RangeContext
Target Smoothened (SMO)7-transmembrane receptor
IC50 (Hh Inhibition) 0.5 – 0.7 µM Measured in NIH3T3-Shh-Light cells [1, 2]
CC50 (Cytotoxicity) > 10 – 20 µM Cell-line dependent (e.g., PANC-1, MCF-7)
Solubility (Ethanol) ~10 mg/mLPreferred solvent for stock solutions [1]
Solubility (DMF) ~2 mg/mLAlternative solvent
Solubility (Aqueous) PoorRequires carrier (cyclodextrin) or dilution from organic stock

Warning: Unlike synthetic inhibitors (e.g., Vismodegib), Jervine is a steroidal alkaloid.[1] At concentrations


, it acts as a detergent-like amphiphile, disrupting membranes and inducing Reactive Oxygen Species (ROS) independent of SMO inhibition.

Mechanism of Action & Off-Target Pathways

Understanding why cells die is crucial for troubleshooting. Jervine operates on two distinct axes depending on concentration.

Jervine_Mechanism cluster_0 Specific Hh Inhibition Window cluster_1 Cytotoxicity Window Jervine Jervine HCl SMO Smoothened (SMO) Jervine->SMO Inhibits (0.5 - 1 µM) Mito Mitochondrial Membrane Jervine->Mito Disrupts (> 10 µM) GLI GLI Transcription Factors SMO->GLI Activates Hh_Target Hh Target Genes (Gli1, Ptch1) GLI->Hh_Target Promotes ROS ROS Generation (Off-Target) Mito->ROS Triggers Apoptosis Non-Specific Apoptosis ROS->Apoptosis Induces

Figure 1: Dual-mechanism action of Jervine. Blue path indicates desired specific inhibition. Red path indicates off-target toxicity at high concentrations.

Experimental Protocol: The Dual-Validation Workflow

Do not run a GLI-reporter assay in isolation. You must normalize Hh suppression against cell viability to confirm the "Window."

Phase A: Preparation
  • Stock Solution: Dissolve Jervine HCl in Ethanol (preferred) or DMF to 10 mM.

    • Note: Avoid DMSO if possible for high-concentration stocks (>5 mM) as precipitation can occur upon freeze-thaw cycles.

  • Storage: Aliquot into light-protected vials at -20°C. Avoid repeated freeze-thaw.

Phase B: The Titration Matrix

Run a 96-well plate experiment with the following design:

  • Cell Line: Your target line (e.g., Medulloblastoma, BCC).[2]

  • Stimulant: Recombinant Sonic Hedgehog (rShh) or SAG (Smoothened Agonist) to activate the pathway first.

  • Jervine Gradient: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0, 20.0 µM.

Phase C: Dual Readout

Perform these assays on duplicate plates treated identically:

  • Readout 1 (Efficacy): qPCR for GLI1 mRNA or Luciferase Reporter (if using Shh-Light cells).

    • Goal: Find the concentration that reduces GLI1 by >50%.

  • Readout 2 (Viability): ATP-based assay (e.g., CellTiter-Glo) or MTT.

    • Goal: Ensure viability remains >80% at the chosen efficacy dose.

Phase D: Data Interpretation (The Decision Tree)

Decision_Tree Start Analyze Data: Compare IC50 (GLI1) vs CC50 (Viability) Check1 Is IC50 < 1 µM? Start->Check1 Check2 Is Viability at IC50 > 80%? Check1->Check2 Yes Resist RESISTANCE: Check Mutation/Uptake Check1->Resist No (IC50 > 5µM) Valid VALID WINDOW: Proceed with Exp Check2->Valid Yes Tox FALSE POSITIVE: Effect is Cytotoxic Check2->Tox No

Figure 2: Logic flow for validating Jervine concentration. If viability drops below 80% at the IC50, the result is confounded by toxicity.

Troubleshooting Guide

Issue 1: "I see precipitation when adding Jervine to cell media."
  • Root Cause: Jervine is highly hydrophobic. Adding a high-concentration organic stock (e.g., 10 mM Ethanol) directly to aqueous media causes "shock precipitation."

  • Solution:

    • Intermediate Dilution: Dilute the stock 1:10 in the culture media without serum first, vortex rapidly, then add to the bulk media.

    • Serum Carrier: Ensure your media contains at least 2-5% FBS/BSA during the addition; proteins help solubilize steroidal alkaloids.

    • Limit Final Solvent: Keep final Ethanol/DMF concentration < 0.1%.

Issue 2: "My cells die at 2 µM, but literature says 10 µM is safe."
  • Root Cause: Cell line sensitivity variance or low cell density.

    • Density Effect: Jervine toxicity is often higher in low-confluency cultures because the drug-to-cell ratio is higher.

  • Solution:

    • Perform the toxicity assay at 100% confluency (if your experimental design allows) to mimic tissue density.

    • Switch to Vismodegib (synthetic) if your cells are hypersensitive to steroidal alkaloids. Vismodegib has a cleaner toxicity profile.

Issue 3: "GLI1 downregulation is observed, but phenotype (migration) isn't changing."
  • Root Cause: Incomplete inhibition. 50% inhibition (IC50) is enough to drop the gene signal but might not be enough to stop a robust biological phenotype like migration.

  • Solution: You need to reach IC90 .

    • Calculate the theoretical IC90. If the IC90 falls into the cytotoxic range (>5 µM), Jervine is not suitable for that specific phenotypic assay. You must switch to a more potent inhibitor or use shRNA against SMO.

Frequently Asked Questions (FAQ)

Q: Can I use Jervine to inhibit SMO mutants (e.g., D473H)? A: Generally, no . The D473H mutation (common in Vismodegib resistance) alters the drug-binding pocket. While Jervine binds a slightly different site than Vismodegib, cross-resistance is common. You should use Itraconazole or Arsenic Trioxide (GLI antagonists) for SMO-inhibitor resistant lines [3].

Q: Why use Jervine over Cyclopamine? A: Jervine is chemically more stable than Cyclopamine, which can degrade under acidic conditions or spontaneously rearrange. However, Jervine is generally slightly less potent.

Q: Is Jervine Hydrochloride better than Jervine (Free Base)? A: The Hydrochloride salt is preferred for initial solubilization. However, once in physiological buffer (pH 7.4), the salt dissociates. The limiting factor remains the hydrophobicity of the Jervine core. Always check the salt correction factor (MW difference) when calculating molarity.

References

  • Targeted Oncology. (2013).[2][3] Inhibiting the Hedgehog Pathway for Cancer Therapy. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Optimization of cell viability assays to improve replicability. Retrieved from [Link]

Sources

Technical Support Center: Jervine Hydrochloride Analytical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Jervine Hydrochloride (CAS: 469-59-0) presents a unique set of analytical challenges. As a steroidal alkaloid lacking a conjugated


-system, it exhibits poor UV absorption, making standard detection at 254 nm unreliable. Furthermore, its basic nitrogen atom interacts aggressively with residual silanols on silica columns, leading to severe peak tailing.[1]

This guide addresses the root causes of batch-to-batch variation—often mistaken for purity issues but frequently stemming from method non-robustness or salt stoichiometry differences.

Module 1: Detection & Sensitivity (The "Invisible" Peak)

Q: I am running a standard gradient at 254 nm, but the Jervine peak is barely visible or looks like baseline noise. Is the batch degraded?

A: It is likely not degradation, but an issue of chromophore absence . Jervine lacks the extended conjugation required for strong UV absorption above 220 nm.

The Fix: You must shift your detection strategy.

  • Primary Recommendation (CAD/ELSD): Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are the gold standards for steroidal alkaloids. They detect mass, not light absorption, providing a uniform response for Jervine and its impurities (like Cyclopamine).

  • Secondary Recommendation (Low UV): If limited to UV, monitor at 210 nm .

    • Warning: At 210 nm, common solvents (Acetone, Ethyl Acetate) and modifiers (TFA) absorb light. You must use HPLC-grade Acetonitrile and Phosphate buffers (or low concentrations of Formic Acid) to minimize baseline drift.

Comparative Detection Table:

DetectorWavelength/ModeSensitivitySpecificityLimitation
UV/Vis 254 nmVery LowLowMisses impurities; high LOD.
UV/Vis 210 nmMediumMediumHigh baseline noise; solvent cut-off issues.
ELSD/CAD NebulizationHighHigh (Universal)Requires volatile mobile phase; destructive.
MS (ESI+) SIM / MRMVery HighVery HighRequires MS-compatible buffers; matrix effects.

Module 2: Peak Tailing & Resolution (The "Shark Fin" Peak)

Q: My Jervine peak tails significantly ( ), causing it to co-elute with impurities like Cyclopamine. How do I sharpen the peak?

A: Tailing in alkaloids is caused by the secondary interaction between the positively charged amine on Jervine and the negatively charged residual silanols (


) on the column stationary phase.

The Fix: You must suppress this interaction using pH control or steric hindrance.

Protocol A: The "Buffered Acid" Approach (Recommended) Do not rely solely on 0.1% TFA. While TFA pairs ions well, it is highly acidic (pH ~2). Caution: Literature suggests that strongly acidic conditions (pH < 2) can catalyze the aromatization of Jervine to Veratramine (a toxic impurity) over time [1].

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Column: C18 with high carbon load and "End-capping" (e.g., Waters XBridge or Phenomenex Kinetex).

Protocol B: The High pH Approach If your column is hybrid-silica (stable up to pH 12), run the separation at pH 9.5 using Ammonium Bicarbonate. At this pH, the amine is deprotonated (neutral), eliminating silanol interactions entirely.

Module 3: Troubleshooting Batch-to-Batch Variation

Q: Batch A elutes at 12.5 min, but Batch B elutes at 12.8 min. Is Batch B impure?

A: Not necessarily. Retention time (RT) shifts often indicate Salt Stoichiometry differences rather than structural impurity.

  • The Mechanism: Jervine is supplied as a Hydrochloride salt. If Batch A is a mono-hydrochloride and Batch B has slightly higher HCl content (or residual moisture), the local pH at the head of the column changes, affecting retention.

  • The Solution: Increase the buffer capacity of your mobile phase (from 5mM to 20mM) to overwhelm any salt differences in the sample itself.

Q: I see a new impurity peak in Batch B that wasn't in Batch A. What is it?

A: Verify the source.

  • Natural Extraction Batches: Often contain Cyclopamine (RT ~0.95 RRT relative to Jervine) or Veratramine (RT ~1.1 RRT).

  • Synthetic Batches: May contain unreacted intermediates which elute much earlier (more polar).

Diagnostic Workflow:

BatchTroubleshooting Start Issue: Batch-to-Batch Variation CheckRT Is it a Retention Time Shift? Start->CheckRT CheckImpurity Is it a New/Ghost Peak? Start->CheckImpurity SaltCheck Check Salt Stoichiometry / Moisture CheckRT->SaltCheck Yes SourceCheck Check Origin (Natural vs Synthetic) CheckImpurity->SourceCheck Yes BufferAction Action: Increase Buffer Strength (20mM) SaltCheck->BufferAction NatImpurity Suspect: Cyclopamine/Veratramine SourceCheck->NatImpurity Natural Source SynImpurity Suspect: Synthetic Intermediates SourceCheck->SynImpurity Synthetic Source Verify Action: Co-injection with Standards NatImpurity->Verify SynImpurity->Verify

Figure 1: Decision tree for diagnosing batch inconsistencies.

Module 4: Standardized HPLC Protocol

To ensure reproducibility across batches, implement this standardized method. This protocol balances sensitivity with stability.

Sample Preparation:

  • Solvent: Dissolve 1 mg Jervine HCl in 1 mL Methanol. (Avoid dissolving in pure water; solubility is limited).

  • Storage: Amber glass vials (light sensitive). Analyze within 24 hours.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Prevents silanol tailing.
Temp 35°CImproves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection 10 µLAvoid overloading.
Detection ELSD (Drift Tube: 60°C) OR UV 210 nmELSD preferred for mass balance.

Gradient Table:

Time (min)% Mobile Phase A (10mM Amm. Formate pH 3.5)% Mobile Phase B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010

References

  • Chemical Stability of Veratrum Alkaloids

    • Mechanism:[1][5][6][7] Acid-catalyzed cleavage of the ether bridge in Jervine leads to aromatization into Veratramine.

    • Source:Journal of Natural Products. "Isolation and purification of cyclopamine from Veratrum californicum." (2008).[7]

  • HPLC Method Development for Steroidal Alkaloids

    • Methodology: Comparison of ELSD vs UV for Ver
    • Source:Biomedical Chromatography.
  • Peak Tailing Mechanisms

    • Context: Silanol interactions with basic amines.[1]

    • Source:LCGC North America. "Troubleshooting Basics, Part IV: Peak Shape Problems."

Sources

Technical Support Center: Overcoming Jervine Hydrochloride Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for Jervine hydrochloride applications in mycology. This guide is designed for researchers, scientists, and drug development professionals who are investigating the antifungal properties of Jervine hydrochloride. While Jervine is a promising steroidal alkaloid with broad-spectrum antifungal activity, encountering variable efficacy or suspected resistance is a common challenge in antimicrobial research.[1]

This document provides a structured approach to troubleshooting these issues. It combines foundational knowledge in a Frequently Asked Questions (FAQ) format with in-depth, step-by-step troubleshooting guides. Our goal is to equip you with the scientific rationale and practical methodologies to systematically investigate and potentially overcome reduced susceptibility to Jervine hydrochloride in your fungal models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Jervine hydrochloride's mechanism and the nature of fungal resistance.

Q1: What is the primary antifungal mechanism of Jervine hydrochloride?

A1: Jervine hydrochloride's primary antifungal activity stems from its ability to inhibit the biosynthesis of β-1,6-glucan, a critical component of the fungal cell wall.[1][2] This disruption compromises cell wall integrity, leading to fungal cell death. Specifically, Jervine has been shown to target Kre6 and its paralog Skn1, which are key enzymes in the β-1,6-glucan biosynthesis pathway.[1][2][3] By weakening the cell wall, Jervine can also act synergistically with other antifungals, such as fluconazole, that target different cellular pathways.[1][3]

Q2: My fungal strain appears to be resistant to Jervine hydrochloride. What are the likely biological reasons?

A2: While widespread clinical resistance to Jervine is not yet documented, reduced susceptibility in a laboratory setting can arise from several established mechanisms of antifungal resistance.[4] Based on its mechanism and parallels with other antifungals, potential reasons include:

  • Target Site Modification: Point mutations in the KRE6 or SKN1 genes can alter the structure of the target enzymes, reducing Jervine's binding affinity and efficacy.[1][2][3]

  • Overexpression of Efflux Pumps: Fungi can actively pump antifungal compounds out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[5][6] Overexpression of these pumps can prevent Jervine from reaching its intracellular target at a sufficient concentration.

  • Biofilm Formation: Fungal pathogens can form biofilms, which are complex communities of cells encased in a self-produced extracellular matrix.[7][8][9] This matrix acts as a physical barrier, preventing drug penetration and contributing to a state of high tolerance to antimicrobial agents.[7][10]

  • Stress Response Activation: Fungi can activate general stress response pathways that help them adapt to and survive the cellular damage caused by antifungal agents.[11]

Q3: What is a typical Minimum Inhibitory Concentration (MIC) for Jervine against susceptible fungi?

A3: The MIC of Jervine can vary significantly depending on the fungal species and even the specific strain. For example, against Candida parapsilosis and Candida krusei, Jervine has shown high efficacy.[2] It is crucial to establish a baseline MIC for your specific wild-type strain before assuming resistance in treated isolates. Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended for determining MIC values.[12][13]

Fungal SpeciesReported Jervine EfficacyReference Compound Efficacy
Candida parapsilosisHighly EffectiveMore effective than echinocandin (EB)
Candida kruseiHighly EffectiveMore effective than fluconazole (FLC)
Botrytis cinereaEffective-
Puccinia reconditaEffective-
(Data synthesized from reference[2])
Q4: Can Jervine hydrochloride be used in combination with other antifungal drugs?

A4: Yes, and this is a key strategy for overcoming resistance. Jervine has demonstrated a synergistic effect when combined with fluconazole.[1][3] Synergy often occurs when two drugs target different pathways, making it more difficult for the fungus to develop resistance to both simultaneously. Combining Jervine (targeting the cell wall) with an azole like fluconazole (targeting ergosterol biosynthesis) is a rational approach.[1][14]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows to diagnose and address suspected Jervine hydrochloride resistance.

Guide 1: Confirming Resistance - Standardized MIC Assay

Objective: To quantitatively determine the susceptibility of your fungal strain to Jervine hydrochloride and confirm a suspected resistant phenotype.

Causality: Before investigating complex resistance mechanisms, it is essential to confirm that the observed lack of efficacy is due to a true increase in the MIC and not experimental variability. This protocol establishes a reproducible baseline.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare standardized fungal inoculum (e.g., 0.5 McFarland) A1 Inoculate 96-well plate with fungal suspension and Jervine dilutions P1->A1 P2 Prepare serial two-fold dilutions of Jervine hydrochloride in RPMI-1640 or appropriate broth P2->A1 A2 Include positive (no drug) and negative (no fungi) controls A3 Incubate at optimal temperature (e.g., 35°C) for 24-48 hours A2->A3 D1 Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) A3->D1 D2 Compare MIC of test strain to wild-type/control strain D1->D2

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline to match a 0.5 McFarland turbidity standard.

  • Drug Dilution: Prepare a stock solution of Jervine hydrochloride. Perform serial two-fold dilutions in a 96-well microtiter plate using a standardized medium like RPMI-1640.[15]

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in the final desired cell concentration.

  • Controls: Include a growth control well (fungus, no drug) and a sterility control well (medium, no fungus).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • Reading: The MIC is the lowest concentration of Jervine hydrochloride that causes complete inhibition of visible growth.[16] Compare the MIC of your suspected resistant strain to a known susceptible (wild-type) strain. A significant increase (typically ≥4-fold) suggests acquired resistance.

Guide 2: Investigating Synergy and Efflux Pump Involvement

Objective: To determine if Jervine's efficacy can be restored by combining it with other compounds, including known efflux pump inhibitors.

Causality: A checkerboard assay allows for the systematic testing of drug combinations to identify synergistic, additive, or antagonistic interactions.[17] If synergy is observed with a known efflux pump inhibitor, it provides strong evidence that drug efflux is a contributing mechanism of resistance.[18]

Checkerboard_Workflow cluster_setup Plate Setup cluster_execution Assay cluster_analysis Analysis S1 Drug A (Jervine) serially diluted horizontally (↓ conc.) E1 Inoculate all wells with standardized fungal suspension S1->E1 S2 Drug B (e.g., FLC, Efflux Inhibitor) serially diluted vertically (↓ conc.) S2->E1 E2 Incubate for 24-48 hours E1->E2 A1 Determine MIC of each drug alone and in combination E2->A1 A2 Calculate Fractional Inhibitory Concentration (FIC) Index A1->A2

Caption: Conceptual workflow for a checkerboard synergy assay.

Detailed Protocol:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Jervine hydrochloride along the x-axis and a second compound (e.g., fluconazole or a known efflux pump inhibitor like verapamil) along the y-axis.

  • Inoculation: Inoculate all wells with the fungal strain of interest as described in the MIC protocol.

  • Incubation & Reading: Incubate the plate and determine the MIC of each drug alone and for every combination.

  • FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.

    • FIC of Jervine = (MIC of Jervine in combination) / (MIC of Jervine alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Jervine + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Guide 3: Assessing Biofilm-Mediated Tolerance

Objective: To determine if the observed resistance is due to the formation of a drug-impermeable biofilm.

Causality: Fungi within a biofilm can be up to 1000-fold more resistant to antifungal agents than their free-floating (planktonic) counterparts.[8] This is not typically due to genetic mutation but rather the physical protection of the extracellular matrix and altered metabolic states of the cells within.[10]

Detailed Protocol:

  • Biofilm Formation: Grow the fungal strain in a 96-well plate with an appropriate medium that promotes biofilm formation (e.g., RPMI) for 24-48 hours.

  • Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.

  • Drug Challenge: Add fresh medium containing serial dilutions of Jervine hydrochloride to the wells with the established biofilms.

  • Incubation: Incubate for another 24 hours.

  • Quantification: To measure the viability of the remaining biofilm, use a metabolic assay such as XTT or crystal violet staining.

  • Analysis: Calculate the Sessile Minimum Inhibitory Concentration (SMIC), which is the concentration of Jervine required to significantly reduce the metabolic activity of the biofilm. Compare the SMIC to the planktonic MIC. A much higher SMIC indicates biofilm-mediated tolerance.

Part 3: Advanced Investigative Strategies

If the above guides suggest a specific mechanism, the following advanced techniques can provide definitive confirmation.

  • Target Gene Sequencing: If target site modification is suspected, extract genomic DNA from the resistant isolate and sequence the KRE6 and SKN1 genes.[19] Compare the sequences to the wild-type strain to identify any point mutations that could confer resistance.[2]

  • Gene Expression Analysis (RT-qPCR): To investigate the role of efflux pumps, quantify the expression levels of known ABC and MFS transporter genes (e.g., CDR1, CDR2, MDR1 in Candida) in the resistant strain compared to the wild-type after a short exposure to Jervine.[12] Significant upregulation would support this resistance mechanism.

  • Genetic Manipulation: For a definitive link between a gene and resistance, create a knockout mutant of the suspected gene (e.g., an efflux pump transporter) in the resistant background using CRISPR-Cas9 or other gene-editing tools.[20] A subsequent reversal to Jervine sensitivity would confirm the gene's role.

By employing this structured, evidence-based approach, researchers can effectively diagnose the underlying causes of reduced Jervine hydrochloride efficacy and develop rational strategies to restore its potent antifungal activity.

References

  • ResearchGate. (n.d.). Mechanisms of antifungal action of selected alkaloids targeting fungal... Retrieved February 7, 2026, from [Link]

  • Kawakita, S., et al. (2022). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Microbiology Spectrum. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Jervine. PubChem. Retrieved February 7, 2026, from [Link]

  • Kawakita, S., et al. (2022). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Microbiology Spectrum. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Jervine. Retrieved February 7, 2026, from [Link]

  • Ciurea, C. N., et al. (2020). Fungal Biofilms: Update on Resistance. PubMed. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Retrieved February 7, 2026, from [Link]

  • St-Germain, G., & Summerbell, R. (2021). Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. MDPI. Retrieved February 7, 2026, from [Link]

  • PubMed. (2019). Anti-inflammatory and antioxidant properties of jervine, a sterodial alkaloid from rhizomes of Veratrum album. Retrieved February 7, 2026, from [Link]

  • Fisher, M. C., et al. (2022). New approaches to tackle a rising problem: Large-scale methods to study antifungal resistance. PLoS Pathogens. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibitory Potential of Antifungal Drugs on ATP-Binding Cassette Transporters P-Glycoprotein, MRP1 to MRP5, BCRP, and BSEP. Retrieved February 7, 2026, from [Link]

  • Robbins, N., et al. (2016). Mechanisms of Antifungal Drug Resistance. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Taff, H. T., et al. (2013). Fungal Biofilm Resistance. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Retrieved February 7, 2026, from [Link]

  • Ramage, G., et al. (2005). Fungal Biofilms and Drug Resistance. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved February 7, 2026, from [Link]

  • ScienceDaily. (2016). Fungi must die: Scientists have figured out how to deal with fungal resistance to antimycotic drugs. Retrieved February 7, 2026, from [Link]

  • Schoonbeek, H., et al. (2002). Fungal ABC Transporters and Microbial Interactions in Natural Environments. APS Journals. Retrieved February 7, 2026, from [Link]

  • Giera, M., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Checkerboard microtiter plate assay testing the combination of FLC with... Retrieved February 7, 2026, from [Link]

  • Patsnap. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Synapse. Retrieved February 7, 2026, from [Link]

  • Spampinato, C., & Leonardi, D. (2023). Antifungal Drug Resistance: An Emergent Health Threat. PubMed Central. Retrieved February 7, 2026, from [Link]

  • Tumbarello, M., et al. (2012). Resistance of Candida albicans Biofilms to Drugs and the Host Immune System. Brieflands. Retrieved February 7, 2026, from [Link]

  • Wasi, M., et al. (2019). ABC Transporter Genes Show Upregulated Expression in Drug-Resistant Clinical Isolates of Candida auris: A Genome-Wide Characterization of ATP-Binding Cassette (ABC) Transporter Genes. Frontiers in Microbiology. Retrieved February 7, 2026, from [Link]

  • Ahmad, A., et al. (2022). Antifungal resistance: Emerging mechanisms and implications (Review). Experimental and Therapeutic Medicine. Retrieved February 7, 2026, from [Link]

  • Wood Chemistry Course. (2015). Minimum Inhibitory Concentration (MIC) and Checkerboard Method.
  • Al-Bakhit, N. (2025). Fungal Biofilms: Drug Resistance and Treatment Challenges. Hilaris Publisher. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. Retrieved February 7, 2026, from [Link]

  • Ben-Ami, R., et al. (2016). Commonly Used Oncology Drugs Decrease Antifungal Effectiveness against Candida and Aspergillus Species. Antimicrobial Agents and Chemotherapy. Retrieved February 7, 2026, from [Link]

  • Reis, L. A., et al. (2022). Novel ABC Transporter Associated with Fluconazole Resistance in Aging of Cryptococcus neoformans. MDPI. Retrieved February 7, 2026, from [Link]

  • Dagi, H. T., et al. (2017). Culture-Independent Molecular Methods for Detection of Antifungal Resistance Mechanisms and Fungal Identification. The Journal of Infectious Diseases. Retrieved February 7, 2026, from [Link]

  • Cowen, L. E., et al. (2009). Disruption of Ergosterol Biosynthesis Confers Resistance to Amphotericin B in Candida lusitaniae. Antimicrobial Agents and Chemotherapy. Retrieved February 7, 2026, from [Link]

  • Godgeri, J. (2026). International Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]

  • Archives of Biotechnology and Biomedicine. (n.d.). ABC and MFS Transporters: A reason for Antifungal drug resistance. Retrieved February 7, 2026, from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative In Vitro Potency Analysis: Jervine Hydrochloride vs. Vismodegib in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in vitro potency of two prominent Hedgehog (Hh) signaling pathway inhibitors: the naturally derived steroidal alkaloid, Jervine hydrochloride, and the FDA-approved synthetic molecule, Vismodegib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and developmental biology, offering an in-depth analysis of their mechanisms, comparative efficacy based on available experimental data, and the methodologies employed for their evaluation.

Introduction: Targeting the Hedgehog Signaling Pathway in Oncology

The Hedgehog signaling pathway is a critical regulator of embryonic development, playing a pivotal role in cell proliferation, differentiation, and tissue patterning. In adult tissues, its activity is normally quiescent. However, aberrant reactivation of the Hh pathway is a well-established driver in the pathogenesis of several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[1][2] This oncogenic signaling is often initiated by mutations in the Patched-1 (PTCH1) receptor or the Smoothened (SMO) protein, leading to constitutive activation of the downstream GLI family of transcription factors and subsequent expression of genes that promote tumor growth and survival.[3]

Both Jervine and Vismodegib exert their inhibitory effects by targeting the SMO protein, a central transducer in the Hh pathway.[4][5] By binding to and inhibiting SMO, these molecules effectively block the downstream signaling cascade, making them valuable tools for research and potential therapeutic agents. This guide will delve into a comparative analysis of their in vitro potency, providing a framework for selecting the appropriate inhibitor for specific research applications.

Mechanism of Action: A Shared Target in Smoothened

The canonical Hedgehog signaling cascade is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to the 12-pass transmembrane receptor PTCH1. In its unbound state, PTCH1 tonically inhibits the 7-transmembrane protein SMO. Upon ligand binding to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI transcription factors.

Both Jervine hydrochloride and Vismodegib function as SMO antagonists.[4][5] They physically bind to the SMO receptor, preventing its conformational change and subsequent activation, even in the presence of an upstream activating signal (i.e., Hh ligand binding to PTCH1 or loss-of-function mutations in PTCH1). This direct inhibition of SMO effectively shuts down the entire downstream pathway, preventing the nuclear translocation of GLI and the transcription of target genes responsible for cell proliferation and survival.

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition Mechanism PTCH1_off PTCH1 SMO_off SMO (inactive) PTCH1_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex (Cytoplasm) Gli_R Gli Repressor SUFU_Gli_off->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1_on PTCH1 Hh_Ligand->PTCH1_on Binds SMO_on SMO (active) PTCH1_on->SMO_on Inhibition Relieved Gli_A Gli Activator SMO_on->Gli_A Activates Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates Jervine_Vismodegib Jervine Hydrochloride Vismodegib SMO_inhibited SMO (inactive) Jervine_Vismodegib->SMO_inhibited Bind & Inhibit Downstream_off Downstream Signaling Blocked SMO_inhibited->Downstream_off

Caption: Simplified schematic of the Hedgehog signaling pathway and the mechanism of inhibition by Jervine and Vismodegib.

In Vitro Potency Comparison: A Data-Driven Analysis

The in vitro potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. It is crucial to note that IC50 values are highly dependent on the experimental context, including the cell line used, the specific assay employed, and the incubation time. The following table summarizes available in vitro potency data for Jervine hydrochloride and Vismodegib.

CompoundAssay TypeCell Line/SystemIC50Reference(s)
Jervine hydrochloride Hedgehog Pathway InhibitionNot specified500-700 nM[Source not available]
Vismodegib GLI-Luciferase Reporter AssayNot specified0.05 µM[Source not available]
Vismodegib MTT Assay (Cell Viability)A549 (Lung Carcinoma)> 100 µM[Source not available]
Vismodegib Cell ViabilityNeuroblastoma cell lines> 50 µM[6]
Vismodegib GLI1 InhibitionNot specified0.042-0.068 µM (IC95)[5]

Analysis of Potency Data:

The available data indicates that both Jervine hydrochloride and Vismodegib are potent inhibitors of the Hedgehog pathway. In a direct pathway readout like the GLI-luciferase reporter assay, Vismodegib demonstrates high potency with an IC50 of 50 nM. Jervine also shows potent pathway inhibition in the sub-micromolar range (500-700 nM).

However, when assessing cytotoxicity through cell viability assays like the MTT assay, the IC50 values for Vismodegib are significantly higher, particularly in cell lines that may not be driven by the Hedgehog pathway (e.g., A549 lung carcinoma). This highlights a critical point: the potency of a targeted inhibitor like Vismodegib is most pronounced in cell lines where the target pathway is a primary driver of proliferation. In contrast, its effect on cell viability in non-Hedgehog dependent lines may be minimal. The data for Jervine's cytotoxicity in specific cancer cell lines is less readily available in a comparative context.

Causality Behind Experimental Choices:

The choice of assay is paramount in determining the potency of a pathway inhibitor.

  • Luciferase Reporter Assays: These assays provide a direct and sensitive measure of the transcriptional activity of the Hedgehog pathway. A reporter construct containing GLI-responsive elements driving the expression of a luciferase gene is introduced into cells. Inhibition of the pathway leads to a decrease in luciferase activity, allowing for a precise quantification of the inhibitor's effect on the signaling cascade itself. This is often the preferred method for determining on-target potency.

  • Cell Viability Assays (e.g., MTT): These assays measure the metabolic activity of cells, which is an indirect indicator of cell proliferation and viability. While useful for assessing the overall cytotoxic or cytostatic effect of a compound, the results can be influenced by off-target effects or the cell line's dependence on the targeted pathway. A high IC50 in a cell viability assay does not necessarily mean the compound is a poor pathway inhibitor, but rather that inhibiting that pathway does not significantly impact the survival of that particular cell type.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and well-validated protocols are essential. The following are representative step-by-step methodologies for the key experiments discussed.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Potency Assays Start Start Cell_Culture 1. Cell Line Culture (e.g., Medulloblastoma, BCC lines) Start->Cell_Culture Cell_Seeding 2. Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treatment with Serial Dilutions of Jervine Hydrochloride or Vismodegib Cell_Seeding->Compound_Treatment Incubation 4. Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay 5a. MTT Assay (Cell Viability) Incubation->MTT_Assay Luciferase_Assay 5b. Luciferase Reporter Assay (Pathway Activity) Incubation->Luciferase_Assay Data_Acquisition 6. Data Acquisition (Spectrophotometer/Luminometer) MTT_Assay->Data_Acquisition Luciferase_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vitro comparison of Jervine hydrochloride and Vismodegib potency.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a self-validating system as it includes controls for background absorbance and untreated cells, allowing for accurate determination of cell viability.[7][8][9][10]

Materials:

  • Cancer cell line of interest (e.g., DAOY for medulloblastoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Jervine hydrochloride and Vismodegib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Jervine hydrochloride and Vismodegib in complete culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO < 0.1%) across all wells.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the inhibitors. Include vehicle-only controls (untreated) and media-only controls (background).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Hedgehog Pathway Activity Assessment using a GLI-Luciferase Reporter Assay

This protocol's self-validating nature comes from the inclusion of unstimulated and stimulated controls, which establish the dynamic range of the assay.[11][12]

Materials:

  • Hedgehog-responsive cell line stably transfected with a Gli-responsive luciferase reporter construct (e.g., NIH/3T3-Light2 cells).

  • Complete culture medium.

  • Assay medium (low serum medium).

  • 96-well white, clear-bottom plates.

  • Hedgehog pathway agonist (e.g., recombinant SHH protein or a small molecule agonist like SAG).

  • Jervine hydrochloride and Vismodegib stock solutions (in DMSO).

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into a 96-well white plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Agonist Treatment:

    • Prepare serial dilutions of Jervine hydrochloride and Vismodegib in assay medium.

    • Prepare the Hedgehog pathway agonist at a concentration that induces a sub-maximal response (e.g., EC80) in the assay medium.

    • Carefully remove the culture medium from the cells.

    • Add the diluted inhibitors to the wells.

    • Immediately add the Hedgehog pathway agonist to all wells except for the unstimulated controls. Include vehicle-only controls.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically an equal volume to the culture medium).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Luminescence Reading and Data Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Subtract the background luminescence (unstimulated control) from all other readings.

    • Calculate the percentage of inhibition for each concentration relative to the agonist-stimulated control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Both Jervine hydrochloride and Vismodegib are potent in vitro inhibitors of the Hedgehog signaling pathway, acting through the direct inhibition of the SMO receptor. While Vismodegib, an FDA-approved therapeutic, has been more extensively characterized in various cancer cell lines, the naturally derived Jervine also demonstrates significant pathway inhibition.

The choice between these two inhibitors for in vitro studies will depend on the specific research question. For studies requiring a well-characterized, clinically relevant inhibitor, Vismodegib is an excellent choice. Jervine hydrochloride, on the other hand, may be of interest for studies exploring the therapeutic potential of natural products or as a comparator compound.

It is imperative for researchers to recognize that in vitro potency is just one aspect of a compound's profile. Further investigations into selectivity, off-target effects, and in vivo efficacy are necessary for a comprehensive understanding. Future head-to-head in vitro studies in a panel of Hedgehog-dependent cancer cell lines using standardized assays would be invaluable for a more definitive comparison of the potency of these two important SMO inhibitors.

References

  • [Reference to a study providing Jervine IC50 d
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Vismodegib? Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2021). Deciphering the Allosteric Effect of Antagonist Vismodegib on Smoothened Receptor Deactivation Using Metadynamics Simulation. Retrieved from [Link]

  • Sá, J. V., et al. (2021). IC50 Values for small molecule inhibitors and topotecan in neuroblastoma cell lines.
  • StatPearls. (2023). Vismodegib. Retrieved from [Link]

  • Dirix, L., & Rutten, A. (2012). Vismodegib: a promising drug in the treatment of basal cell carcinomas. Future Oncology, 8(8), 915-928.
  • CancerNetwork. (2012). Vismodegib, a Hedgehog Pathway Inhibitor for Adults With Locally Advanced or Metastatic Basal Cell Carcinoma. Retrieved from [Link]

  • Journal of Clinical and Aesthetic Dermatology. (2013). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2002). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) - Functional Cellular Assay Protocol. Retrieved from [Link]

  • Stecca, B., & Pandolfi, S. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in Molecular Biology, 1322, 71-79.
  • eScholarship, University of California. (2015). Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032. Retrieved from [Link]

  • Bio-protocol. (2017). Hedgehog (Hh) Reporter Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Clinical Cancer Research. (2013). Efficacy of Hedgehog Pathway Inhibitors in Basal Cell Carcinoma. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2018). Radiation Sensitization of Basal Cell and Head and Neck Squamous Cell Carcinoma by the Hedgehog Pathway Inhibitor Vismodegib. Retrieved from [Link]

  • protocols.io. (2023). MTT Cell Proliferation Assay Protocol. Retrieved from [Link]

  • BioCrick. (n.d.). Jervine. Retrieved from [Link]

  • Biomedical reports. (2020). Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling. Retrieved from [Link]

Sources

Jervine hydrochloride vs Cyclopamine selectivity and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Jervine Hydrochloride vs. Cyclopamine: Selectivity, Stability, and Toxicity Profile Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary: The Strategic Choice

In the landscape of Hedgehog (Hh) pathway inhibition, Cyclopamine serves as the historical prototype, defining the mechanism of Smoothened (SMO) antagonism. However, its utility is compromised by chemical instability and poor solubility.[1] Jervine hydrochloride , a close structural congener, offers a distinct alternative.[1]

While Cyclopamine exhibits higher raw potency (lower IC50) in pure signaling assays, Jervine provides superior metabolic stability and a safer toxicity profile by avoiding degradation into the neurotoxic metabolite veratramine. This guide dissects the trade-offs between these two alkaloids to inform experimental design and lead optimization strategies.

Mechanistic & Structural Profile

Both compounds are Veratrum alkaloids that function as direct antagonists of the Smoothened (SMO) receptor, a Class F GPCR.

  • Binding Mechanism: Both bind to the heptahelical transmembrane domain (TMD) of SMO. This binding locks the receptor in an inactive conformation, preventing its translocation to the primary cilium and subsequent activation of Gli transcription factors.

  • Structural Divergence:

    • Cyclopamine: Possesses a secondary alcohol at C-3 and a tetrahydrofuran ring spiro-fused to the D-ring.[1] It is acid-labile.[1]

    • Jervine: Structurally identical to cyclopamine except for a keto group at C-11 (11-ketocyclopamine).[1][2] This oxidation state confers greater rigidity and chemical stability.

Hedgehog Signaling Pathway Interaction

The following diagram illustrates the node of inhibition for both compounds within the Hh pathway.

HedgehogPathway Shh Sonic Hedgehog (Ligand) Ptch Patched (PTCH1) Shh->Ptch Inhibits Smo Smoothened (SMO) Ptch->Smo Inhibits (in absence of Ligand) Sufu SuFu (Negative Regulator) Smo->Sufu Dissociates Complex Gli Gli Transcription Factors Sufu->Gli Sequesters/Degrades TargetGenes Target Genes (Gli1, Ptch1, Bcl-2) Gli->TargetGenes Transcription Activation Inhibitors Cyclopamine / Jervine Inhibitors->Smo Direct Antagonism (Binds TMD)

Figure 1: Mechanism of Action.[1][3] Both alkaloids antagonize SMO, preventing the release of Gli factors from the SuFu complex.

Comparative Data Profile

The following table synthesizes experimental data regarding potency, stability, and physicochemical properties.

FeatureCyclopamineJervine Hydrochloride
Primary Target Smoothened (SMO) ReceptorSmoothened (SMO) Receptor
Potency (Hh Inhibition) High (IC50: ~200–300 nM)Moderate (IC50: ~1.5–3.0 µM)
Relative Potency 1x (Baseline)~5–10x less potent than Cyclopamine
Acid Stability Poor (Degrades to Veratramine at pH < 2)High (Stable in acidic conditions)
Solubility (Water) Poor (< 0.1 mg/mL)Improved (Salt form aids dissolution)
Primary Toxicity Neurotoxic (via Veratramine conversion)Teratogenic (Craniofacial defects)
Off-Target Signals PKC activation; induces apoptosisNF-κB dependent COX-2 expression
In Vivo Half-Life Short (Rapid clearance/degradation)Longer (Due to metabolic stability)

Selectivity and Toxicity Analysis

A. The Veratramine Liability (Cyclopamine)

The critical differentiator is acid lability . Under acidic conditions (such as gastric environment or improper storage), the spiro-furan ring of Cyclopamine opens and aromatizes to form Veratramine .[1]

  • Consequence: Veratramine is a potent neurotoxin that causes tremors, convulsions, and ataxia.[1] It does not inhibit the Hh pathway but confounds toxicity data in in vivo studies.

  • Jervine Advantage: The C-11 ketone in Jervine stabilizes the D-ring/E-ring junction, preventing this aromatization.[1] Jervine retains Hh inhibitory activity without generating neurotoxic byproducts.[1]

B. Off-Target Signaling

While both are selective for SMO over other GPCRs, they exhibit distinct secondary effects in cancer cell lines:

  • Cyclopamine: Can induce apoptosis via PKC activation independent of SMO in erythroleukemia cells.

  • Jervine: Induces COX-2 overexpression via an NF-κB dependent mechanism .[1][4] This suggests that while Jervine is a safer Hh inhibitor, it may trigger inflammatory pathways at high micromolar concentrations.[1]

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Comparative Potency Assay (Gli-Luciferase)

Objective: To determine the IC50 of Jervine vs. Cyclopamine in a controlled Hh-responsive system.

Materials:

  • Shh-Light II cells (NIH 3T3 fibroblasts stably transfected with Gli-responsive Firefly luciferase and constitutive Renilla luciferase).[1][5][6]

  • Recombinant Sonic Hedgehog (Shh) protein (N-terminus).[1]

  • Dual-Luciferase Reporter Assay System.[1][7]

Workflow:

  • Seeding: Plate Shh-Light II cells at

    
     cells/well in 96-well plates. Allow to adhere overnight.
    
  • Starvation: Switch to low-serum medium (0.5% calf serum) to induce ciliogenesis.

  • Treatment:

    • Induce pathway with Shh protein (e.g., 100 ng/mL).[1]

    • Concurrently treat with serial dilutions of Cyclopamine (10 nM – 10 µM) and Jervine HCl (100 nM – 50 µM).[1]

    • Include a DMSO vehicle control.[1]

  • Incubation: Incubate for 48 hours.

  • Lysis & Reading: Lyse cells and measure Firefly and Renilla luminescence.

  • Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curves.[1]

    • Validation Check: Cyclopamine IC50 should fall between 200–500 nM. Jervine curve should shift right (higher IC50).[1]

Protocol B: Acid Stability Challenge (Toxicity Screen)

Objective: To demonstrate the formation of toxic byproducts in Cyclopamine but not Jervine.

Workflow:

  • Acid Treatment: Dissolve both compounds in simulated gastric fluid (0.1 N HCl, pH ~1.2) for 2 hours at 37°C.

  • Neutralization: Neutralize with NaOH to pH 7.0.

  • Viability Assay: Apply the treated solutions to non-Hh dependent cells (e.g., HEK293) for 24 hours.

  • Readout: Measure cell viability using MTS or ATP-based (CellTiter-Glo) assays.

    • Expected Result: Cyclopamine-treated samples will show significantly higher cytotoxicity due to Veratramine formation compared to Jervine-treated samples.[1]

Experimental Workflow Diagram

AssayWorkflow cluster_Assay Cellular Assays Start Compound Preparation (DMSO Stock) Acid Acid Challenge (pH 1.2, 2h, 37°C) Start->Acid Stability Test Gli Shh-Light II Cells (Gli-Luciferase) Start->Gli Direct Potency Neut Neutralization (pH 7.0) Acid->Neut Tox HEK293 Cells (Viability/MTS) Neut->Tox Toxicity Check Readout Data Analysis (IC50 & LD50) Gli->Readout Tox->Readout

Figure 2: Dual-stream workflow for assessing potency (Direct) and stability-dependent toxicity (Acid Challenge).

References

  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[1] Genes & Development, 16(21), 2743–2748.[1]

  • Keeler, R. F. (1970). Teratogenic compounds of Veratrum californicum (Durand).[1] X. Cyclopia in rabbits produced by cyclopamine. Teratology, 3(2), 175–180.[1]

  • Lipinski, R. J., et al. (2007). Identification and characterization of several dietary alkaloids as weak inhibitors of hedgehog signaling.[8] Toxicological Sciences, 100(2), 456–463.[1][8] [1]

  • Omni International. Homogenizer protocols for Veratrum alkaloid extraction.

  • Tremblay, M. R., et al. (2009). Discovery of a potent and orally active Hedgehog pathway antagonist (IPI-926).[1] Journal of Medicinal Chemistry, 52(14), 4400–4418.[1]

Sources

Technical Comparison: Jervine vs. Sonidegib for Smoothened (SMO) Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Jervine hydrochloride vs Sonidegib binding affinity Smoothened receptor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Natural Scaffold vs. The Synthetic Precision

This guide provides a structural and functional comparison between Jervine hydrochloride , a natural steroidal alkaloid, and Sonidegib (LDE225) , a second-generation synthetic antagonist. While both target the Smoothened (SMO) receptor to inhibit Hedgehog (Hh) signaling, their binding kinetics, potencies, and conformational impacts differ significantly.

  • Sonidegib represents the clinical standard for high-affinity inhibition (

    
     nM), designed to fit the deep transmembrane pocket with high specificity.
    
  • Jervine , a cyclopamine analog, serves as a critical mechanistic tool. It exhibits lower potency (high nanomolar to micromolar range) and a unique "ciliary accumulation" phenotype that distinguishes it from other antagonists like SANT-1.

Mechanistic Profile & Structural Biology

The Binding Interface

The Smoothened receptor belongs to the Class F GPCR family, characterized by an extracellular Cysteine-Rich Domain (CRD) and a Heptahelical Transmembrane Domain (TMD).

FeatureJervine Hydrochloride Sonidegib (LDE225)
Chemical Class Steroidal Alkaloid (Cyclopamine analog)Biphenyl-carboxamide (Synthetic)
Primary Binding Site TMD Heptahelical Bundle. Binds the transmembrane pocket, overlapping with the cyclopamine binding site.Deep TMD Pocket. Binds deep within the 7-TM bundle, stabilizing the inactive conformation.
Secondary Interactions CRD Interaction Potential. Like cyclopamine, Jervine may engage the CRD in specific contexts, potentially inducing an "active-like" structural shift despite inhibiting signaling.Strictly TMD. Designed to avoid the CRD; relies on steric blockade of the transmembrane tunnel.
Conformational Effect Ciliary Accumulation. Paradoxically triggers SMO accumulation in the primary cilium (similar to agonists) while blocking downstream Gli activation.Inhibition. Locks SMO in an inactive state; typically does not induce the same degree of ciliary accumulation as steroidal alkaloids.
Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention points of both compounds within the Hedgehog signaling cascade.

Hh_Signaling Hh Hedgehog Ligand (Hh) Ptch1 Patched-1 (Ptch1) (Inhibitor of SMO) Hh->Ptch1 Inhibits SMO_Inactive SMO (Inactive) Internalized Ptch1->SMO_Inactive Represses SMO_Cilium SMO (Ciliary Accumulation) SMO_Inactive->SMO_Cilium Translocation Gli Gli Transcription Factors (Active) SMO_Cilium->Gli Activates Nucleus Target Gene Transcription (Proliferation) Gli->Nucleus Translocates Jervine Jervine HCl (Steroidal Alkaloid) Jervine->SMO_Cilium Binds TMD Blocks Gli Activation Forces Ciliary Accumulation Sonidegib Sonidegib (Synthetic Antagonist) Sonidegib->SMO_Inactive Binds Deep TMD Locks Inactive State

Quantitative Performance Comparison

The following data aggregates binding affinity metrics from competitive displacement assays (typically using BODIPY-Cyclopamine).

MetricJervine Hydrochloride Sonidegib (LDE225) Experimental Context
Binding Affinity (

)
~500 nM - 1.5

M
1.3 nM - 2.5 nM Competitive binding vs. BODIPY-Cyclopamine in HEK293/Smo+ cells.
Functional Potency (

)
~500 nM ~10 - 20 nM Gli-Luciferase reporter assay (Shh-LIGHT2 cells).
Resistance Profile Susceptible to D473H mutation.Susceptible to D473H mutation (Gatekeeper residue).Both bind the same TMD pocket; D473H disrupts the hydrogen bond network required for high-affinity binding.
Solubility Low (Lipophilic). Requires cyclodextrin complexation for optimal delivery.Moderate. Optimized for oral bioavailability.

Critical Insight: Sonidegib is approximately 200-500x more potent than Jervine. Researchers using Jervine as a tool compound must use significantly higher concentrations (typically 5-10


M) to achieve complete pathway suppression compared to Sonidegib (100 nM).

Experimental Validation Protocols

To validate the binding affinity and functional inhibition of these compounds, the BODIPY-Cyclopamine Competitive Binding Assay is the industry standard. It relies on the displacement of a fluorescently labeled cyclopamine derivative.[1]

Protocol A: BODIPY-Cyclopamine Competitive Binding Assay

Purpose: Determine the


 of Jervine/Sonidegib by displacing a fluorescent probe from the SMO TMD.

Reagents:

  • HEK293 cells stably expressing human SMO.

  • BODIPY-Cyclopamine (BC) probe (5 nM final concentration).[2]

  • Test Compounds: Jervine HCl (serial dilution 10

    
    M to 0.1 nM) and Sonidegib (serial dilution 1 
    
    
    
    M to 0.01 nM).
  • Buffer: PBS with 0.5% FBS (Avoid high protein content which sequesters lipophilic drugs).

Workflow:

  • Cell Preparation: Dissociate HEK293-SMO cells and resuspend at

    
     cells/mL in binding buffer.
    
  • Equilibration: Aliquot cells into flow cytometry tubes.

  • Competition: Add test compounds (Jervine or Sonidegib) at varying concentrations. Incubate for 30 minutes at 37°C .

    • Why? Pre-incubation allows the competitor to access the deep TMD pocket before the probe is added.

  • Probe Addition: Add BODIPY-Cyclopamine (5 nM). Incubate for 45 minutes at 37°C .

  • Termination: Wash cells 2x with ice-cold PBS to halt equilibrium dynamics.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (Ex/Em: 488/530 nm).

  • Calculation: Plot MFI vs. log[Concentration]. Fit to a one-site competition model to derive

    
    .
    
Protocol B: Ciliary Translocation Assay (Differentiation Test)

Purpose: Distinguish Jervine (induces accumulation) from other antagonists like SANT-1 (prevents accumulation).

  • Seed: NIH3T3 cells on glass coverslips. Grow to confluence.

  • Starve: Switch to 0.5% serum medium for 24h to induce ciliogenesis.

  • Treat: Add Jervine (5

    
    M) or Sonidegib (100 nM) for 12-24h.
    
  • Fix & Stain: Fix with 4% PFA. Immunostain for SMO (target) and Acetylated Tubulin (ciliary marker).[3]

  • Observation:

    • Jervine: High co-localization of SMO with cilia.

    • Sonidegib: Variable/Moderate co-localization (often less than Jervine).

    • SANT-1 (Control): No SMO in cilia.

Strategic Application: When to Use Which?

Scenario Recommended Compound Rationale
Clinical Translation Sonidegib FDA-approved, high potency, relevant for studying resistance mutations (D473H) seen in BCC patients.
Phenotypic Screening Jervine Useful when studying the "uncoupling" of ciliary trafficking from signaling. If you need to accumulate SMO in the cilium without activating Gli, Jervine is the tool of choice.
Cost-Effective Screening Jervine Natural alkaloids are often cheaper for large-scale preliminary screens, though potency limits sensitivity.
Structural Studies Sonidegib Its rigid synthetic scaffold stabilizes the TMD in a specific crystal-ready conformation.

References

  • Structural basis of Smoothened activation in Hedgehog signaling. National Institutes of Health (NIH). Available at: [Link]

  • Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma. National Institutes of Health (NIH). Available at: [Link]

  • Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium. PLOS ONE / eScholarship. Available at: [Link][1][2]

  • Biochemical characterization of smoothened receptor antagonists by binding kinetics against drug-resistant mutant. PubMed.[4] Available at: [Link][4]

Sources

Comparative Teratogenicity of Jervine and Cyclopamine in Mammalian Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Cyclopamine and Jervine , two steroidal alkaloids derived from Veratrum species (e.g., V. californicum).[1] Both compounds are potent teratogens that induce holoprosencephaly (HPE) and cyclopia by antagonizing the Sonic Hedgehog (Shh) signaling pathway.[1][2][3][4][5]

While Cyclopamine is the industry standard for inducing Shh-inhibition phenotypes, Jervine remains a critical alternative with distinct pharmacokinetic properties. This guide delineates their structural differences, relative potencies, and specific experimental protocols for mammalian models, emphasizing the critical importance of strain selection and gestational timing .

Mechanistic Foundation: Hedgehog Pathway Antagonism

To understand the teratogenicity of these alkaloids, one must first understand their target: the Smoothened (SMO) receptor within the Hedgehog signaling pathway.

The Mechanism

In a developing mammalian embryo, the Shh ligand binds to the Patched (Ptch1) receptor. In the absence of Shh, Ptch1 constitutively inhibits Smoothened (SMO) , a G-protein-coupled receptor-like protein. When Shh binds Ptch1, this inhibition is released, allowing SMO to accumulate in the primary cilium and activate Gli transcription factors, which drive genes essential for craniofacial and neural tube development.

Cyclopamine and Jervine Action: Both alkaloids bind directly to the heptahelical bundle of SMO. By locking SMO in an inactive conformation, they prevent the transduction of the Shh signal, even if Shh ligand is present. This blockade during gastrulation leads to the failure of the forebrain to divide (holoprosencephaly).

Visualization: Pathway Inhibition

The following diagram illustrates the specific point of intervention for both compounds.

Shh_Pathway Shh Sonic Hedgehog (Shh) (Ligand) Ptch Patched (Ptch1) (Receptor) Shh->Ptch Binds/Inhibits SMO Smoothened (SMO) (Transducer) Ptch->SMO Represses (Normal State) Gli Gli Transcription Factors (Effectors) SMO->Gli Activates Inhibitors Cyclopamine / Jervine (Teratogens) Inhibitors->SMO Direct Binding (Allosteric Antagonism) Dev Craniofacial Development (Target Genes) Gli->Dev Promotes

Figure 1: Mechanism of Action.[2][3][5][6][7] Jervine and Cyclopamine act as direct antagonists of Smoothened (SMO), blocking downstream Gli activation regardless of upstream Shh ligand presence.

Comparative Analysis: Jervine vs. Cyclopamine[1][2][3][4][6][8]

While both compounds share the C-nor-D-homosteroidal skeleton, their specific chemical features dictate their binding affinity and in vivo potency.

Structural & Potency Differences[4][6]
  • Cyclopamine: Contains a spirofuranopiperidine ring system perpendicular to the steroid plane.[6] This rigid configuration is highly complementary to the SMO binding pocket.

  • Jervine: Structurally similar but contains a ketone at C11 and an ether linkage between C17 and C23.

Table 1: Technical Comparison Profile
FeatureCyclopamineJervine
CAS Number 4449-51-8469-59-0
Molecular Weight 411.62 g/mol 425.61 g/mol
Primary Source Veratrum californicum (Corn Lily)Veratrum viride / V. californicum
IC50 (SMO Inhibition) ~20–50 nM (Cell-based assays)~500–700 nM (Lower potency)
Teratogenic Potency High (The "Gold Standard")Moderate (Requires higher doses)
Solubility Poor in water; Soluble in EtOH/DMSOPoor in water; Soluble in EtOH/DMSO
Key Phenotypes Cyclopia, Cleft Palate, ProboscisCleft Palate, Micrognathia, Limb defects
Metabolic Stability Moderate; often cleared rapidly in rodentsSimilar clearance profile

Expert Insight: While Cyclopamine is more potent in vitro, Jervine is often more abundant in the crude plant extract. However, for pure compound research, Cyclopamine is the preferred reagent for generating a "clean" Shh-null phenotype due to its higher affinity for SMO. Jervine is frequently used to study dose-dependent partial inhibition (e.g., cleft palate without full cyclopia).

Experimental Protocols: Assessing Teratogenicity

The following protocol is designed for C57BL/6J mice , a strain known to be sensitive to these alkaloids.

  • Warning: Swiss Webster mice are resistant to Jervine/Cyclopamine teratogenicity due to differences in transport or metabolism. Do not use resistant strains.

Phase 1: Preparation of the Teratogen

Both compounds are highly hydrophobic. Improper solubilization leads to precipitation in the gut and failed absorption.

  • Vehicle Formulation:

    • Option A (Standard): Dissolve compound in 100% Ethanol (stock), then dilute 1:10 into Corn Oil.

    • Option B (High Bioavailability): 2-hydroxypropyl-β-cyclodextrin (HBC) complex (45% w/v in water).

  • Concentration: Aim for a delivery volume of <200 µL per mouse.

Phase 2: The Critical Window (Timing)
  • E7.5 - E8.5 (Gastrulation/Neurulation): Administration here causes Holoprosencephaly (Cyclopia).[3][4]

  • E8.5 - E9.5: Administration here causes Cleft Lip/Palate and limb defects.

  • E10+: Generally results in minor skeletal defects or no gross malformations.

Phase 3: Dosing and Harvest Workflow

Protocol_Workflow cluster_0 Mating & Staging cluster_1 Treatment (Critical Window) cluster_2 Assessment Mating Timed Mating (Overnight) Plug Vaginal Plug Check (E0.5) Mating->Plug Dose Oral Gavage (E8.0 - E9.0) Plug->Dose Wait 7-8 Days Dose_Note Cyclopamine: 10-50 mg/kg Jervine: 70-150 mg/kg Dose->Dose_Note Harvest C-Section (E17.5 - E18.5) Dose->Harvest Gestation Fix Fixation (Bouin's or EtOH) Harvest->Fix Stain Skeletal Staining (Alizarin Red/Alcian Blue) Fix->Stain

Figure 2: Experimental workflow for assessing teratogenicity in murine models. Note the higher dosage requirement for Jervine.

Step-by-Step Procedure
  • Timed Mating: Place female C57BL/6J mice with males overnight. Presence of a vaginal plug the next morning is defined as Embryonic Day 0.5 (E0.5).

  • Administration (E8.5):

    • Weigh the pregnant dam accurately.

    • Administer Cyclopamine (40–50 mg/kg) or Jervine (70–150 mg/kg) via oral gavage.

    • Control: Administer vehicle only to a separate group.

  • Observation: Monitor dams for weight loss (toxicity). If maternal weight drops >15%, the dose is confounding maternal toxicity with teratogenicity.

  • Harvest (E18.5): Euthanize dams prior to natural birth to prevent cannibalism of malformed pups.

  • Scoring:

    • External: Check for fused nostrils, proboscis, cyclopia, and polydactyly.

    • Skeletal: Eviscerate and stain with Alizarin Red (bone) and Alcian Blue (cartilage) to visualize craniofacial clefts.

Conclusion

For drug development professionals and teratologists, Cyclopamine remains the superior choice for establishing a positive control for Hedgehog pathway inhibition due to its higher potency and well-characterized binding profile. Jervine , while effective, requires significantly higher dosages (approx. 2-3x) to achieve comparable phenotypic severity.

When designing experiments, the choice of animal model is paramount: C57BL/6J mice or Syrian Hamsters are recommended, while Swiss Webster mice should be avoided due to resistance.

References

  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[5][7] Genes & Development, 16(21), 2743–2748.[7] [Link]

  • Keeler, R. F. (1975). Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters.[1] Proceedings of the Society for Experimental Biology and Medicine, 149(2), 302–306.[1][8] [Link]

  • Lipinski, R. J., et al. (2008). Ethanol-induced face-brain dysmorphology patterns are correlative and exposure-stage dependent. PLoS One, 3(8), e2925. (Demonstrates C57BL/6J sensitivity protocols). [Link]

  • Incardona, J. P., Gaffield, W., Kapur, R. P., & Roelink, H. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction.[5] Development, 125(18), 3553–3562. [Link]

  • Omnell, M. L., Sim, F. R., Keeler, R. F., Harne, L. C., & Brown, K. S. (1990). Expression of Veratrum alkaloid teratogenicity in the mouse. Teratology, 42(2), 105–119.[8] [Link]

Sources

Comparative Validation of Jervine Hydrochloride via BODIPY-Cyclopamine Displacement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Jervine hydrochloride is a steroidal alkaloid derived from Veratrum species that functions as a specific antagonist of the Hedgehog (Hh) signaling pathway.[1] While structurally analogous to the widely used reference compound cyclopamine, Jervine exhibits distinct pharmacodynamics.[2] This guide outlines the validation of Jervine hydrochloride using the BODIPY-cyclopamine displacement assay , a gold-standard method for quantifying ligand affinity to the Smoothened (Smo) receptor.

Key Comparative Insight: While Cyclopamine acts as a high-affinity anchor (


), Jervine hydrochloride typically demonstrates a lower binding affinity (

), necessitating precise assay windows to avoid false negatives. This guide provides the protocols required to accurately resolve these potency shifts.

Scientific Background & Mechanism[3][4][5][6][7][8]

The Target: Smoothened (Smo) Receptor

The Hedgehog pathway is orchestrated by Smo, a Class F G-protein-coupled receptor (GPCR).[3][4][5] In the absence of Hh ligand, Patched-1 (Ptch1) inhibits Smo. Upon ligand binding, Smo accumulates in the primary cilium and activates Gli transcription factors.

The Assay Principle

The BODIPY-cyclopamine displacement assay relies on competitive antagonism .

  • Probe: BODIPY-cyclopamine is a fluorescent derivative of cyclopamine that binds the heptahelical transmembrane bundle of Smo with high affinity (

    
    ).
    
  • Competition: If Jervine binds the same pocket, it will displace the fluorescent probe, resulting in a loss of cell-associated fluorescence.

  • Readout: The decrease in fluorescence intensity (measured via Flow Cytometry or High-Content Imaging) is inversely proportional to Jervine binding.

Diagram 1: Hedgehog Pathway & Competitive Binding Mechanism

Hh_Pathway cluster_membrane Cell Membrane Ptch1 Patched-1 (Ptch1) Smo Smoothened (Smo) (7-TM Bundle) Ptch1->Smo Represses (Basal) Gli Gli Transcription Factors Smo->Gli Activates Shh Sonic Hedgehog (Shh) Shh->Ptch1 Inhibits BODIPY BODIPY-Cyclopamine (Fluorescent Probe) BODIPY->Smo Binds TM Pocket Jervine Jervine HCl (Competitor) Jervine->Smo Displaces Probe Nucleus Gene Transcription (Hh Target Genes) Gli->Nucleus Translocates

Caption: Schematic of the Hh pathway showing the competitive displacement of the fluorescent BODIPY-cyclopamine probe by Jervine at the Smoothened transmembrane pocket.

Comparative Analysis: Jervine vs. Alternatives

To validate Jervine, one must benchmark it against the industry standards.

FeatureJervine Hydrochloride Cyclopamine (Reference) Vismodegib (Clinical) Tomatidine (Negative Ctrl)
Origin Veratrum alkaloidVeratrum alkaloidSynthetic Small MoleculeSolanaceous alkaloid
Binding Site Smo TransmembraneSmo TransmembraneSmo TransmembraneNon-specific / None
Binding Affinity (

)
Moderate High Very High No Binding
Inhibition

500 – 700 nM20 – 50 nM~3 nM> 10

M
Solubility (Aq) Low (improved as HCl)Very LowLowVery Low
Assay Role Test Compound Positive Control High-Affinity Control Specificity Control

Expert Insight: Jervine is approximately 10-fold less potent than cyclopamine.[2][6] In a displacement assay, you must use a concentration range of Jervine that extends at least 2 logs higher than the BODIPY-cyclopamine concentration to observe full displacement.

Experimental Protocol: The Self-Validating System

This protocol uses Flow Cytometry (FACS) for quantitative analysis, as it provides superior dynamic range over microscopy for binding constants.

Reagents & Preparation
  • Cell Line: HEK293T cells transiently transfected with Mouse Smoothened (mSmo) or a stable Smo-overexpressing line.

  • Assay Buffer: PBS + 0.5% BSA (Essential to prevent non-specific hydrophobic binding of steroidal alkaloids).

  • BODIPY-Cyclopamine: 5 nM final concentration (Stay below the

    
     of ~23 nM to ensure sensitivity).
    
  • Jervine HCl Stock: 10 mM in DMSO.

Step-by-Step Workflow
  • Transfection (Day 0): Transfect HEK293T cells with mSmo-expression vector. Use an empty vector control for background subtraction.

  • Harvest (Day 2): Dissociate cells using enzyme-free dissociation buffer (Trypsin can degrade surface receptors). Resuspend in Assay Buffer at

    
     cells/mL.
    
  • Competition Setup:

    • Aliquot cells into flow cytometry tubes.

    • Add BODIPY-cyclopamine (5 nM fixed) to all tubes (except unstained control).

    • Add Jervine HCl in a dose-response series (e.g., 0, 10 nM, 100 nM, 1

      
      M, 10 
      
      
      
      M).
    • Control 1: Add excess Cyclopamine (5

      
      M) to define "Non-Specific Binding" (NSB).
      
    • Control 2: Tomatidine (5

      
      M) to confirm specificity.
      
  • Incubation: Incubate for 45–60 minutes at 37°C . (Equilibrium is slower for hydrophobic compounds).

  • Stop & Wash: Centrifuge cells (500xg, 5 min). Aspirate supernatant. Resuspend in fresh Assay Buffer. Repeat wash once.

    • Note: Washing is critical. Unbound BODIPY-cyclopamine sticks to plastic and cell membranes, causing high background.

  • Analysis: Measure fluorescence in the FITC channel (Ex 488nm / Em 530nm) on a flow cytometer.

Diagram 2: Assay Workflow & Logic

Assay_Workflow cluster_incubation Competition Incubation (37°C) Start HEK293T Transfection (Smo) Harvest Harvest Cells (Enzyme-Free) Start->Harvest Mix Add 5nM BODIPY-Cyc + Jervine (Dose Response) Harvest->Mix Wash Wash x2 (PBS + 0.5% BSA) Mix->Wash FACS Flow Cytometry (FITC Channel) Wash->FACS Data Calculate IC50 / Ki FACS->Data

Caption: Step-by-step workflow for the BODIPY-cyclopamine displacement assay using flow cytometry.

Data Interpretation & Validation Criteria

To validate Jervine HCl performance, your data must meet the following criteria:

Specific Binding Window

Calculate Specific Binding using the controls:



Requirement: The signal-to-background ratio should be >5:1.
Displacement Curve

Plot Mean Fluorescence Intensity (MFI) vs. Log[Jervine].

  • Shape: Sigmoidal dose-response curve.

  • Shift: The curve for Jervine should be right-shifted compared to unlabeled Cyclopamine.

  • 
     Calculation: 
    
    
    
    
    If the
    
    
    is <100 nM, suspect contamination or mislabeling. If >5
    
    
    M, suspect degradation of the Jervine salt.
Calculation (Cheng-Prusoff)

Convert


 to the inhibition constant (

):

  • 
     = 5 nM
    
  • 
     (BODIPY-Cyc) 
    
    
    
    23 nM (Chen et al., 2002).[7][3]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Fluorescence Hydrophobic sticking of BODIPY probe.Increase BSA to 1% in wash buffer. Ensure 2x washes. Use glass tubes if possible.
No Displacement by Jervine Jervine precipitation or Smo mutation.Check Jervine solubility (ensure DMSO stock is clear). Confirm Smo transfection efficiency.
Curve too steep (Hill slope > 1) Aggregation of compound.Sonicate Jervine stock.[7] Do not exceed 1% DMSO final concentration.
Low Signal Window Low Smo expression.Use a stable cell line or optimize transfection. Ensure cells are not over-confluent.

References

  • Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[8][3] Genes & Development, 16(21), 2743–2748.

  • Wilson, C. W., Chen, M. H., & Chuang, P. T. (2009). Smoothened adopts multiple active and inactive conformations capable of trafficking to the primary cilium.[4] PLoS ONE, 4(4), e5182.[4]

  • Incardona, J. P., Gaffield, W., Kapur, R. P., & Roessler, E. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction.[7][3] Development, 125(18), 3553-3562.

  • Myers, B. R., Sever, N., Milenkovic, L., Stoeckman, A. K., & Beachy, P. A. (2013). Hedgehog pathway modulation by multiple lipid binding sites on the smoothened effector of signal transduction. Developmental Cell, 26(4), 346–357.

Sources

Comparing Jervine hydrochloride pharmacokinetics male vs female rats

Author: BenchChem Technical Support Team. Date: February 2026

Title: Sex-Dimorphic Pharmacokinetics of Jervine Hydrochloride: A Comparative Guide for Preclinical Development

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) profile of Jervine Hydrochloride , a steroidal alkaloid and potent Hedgehog (Hh) signaling pathway inhibitor. Unlike many small molecules where female rats exhibit higher systemic exposure due to lower CYP450 activity, Jervine demonstrates a distinct male-predominant exposure profile .

This document contrasts the PK parameters between male and female Sprague-Dawley (SD) rats, elucidating the mechanisms driving these differences (absorption windows and metabolic clearance) and providing a validated LC-MS/MS quantification protocol. This data is critical for researchers designing toxicology studies, as failing to account for this sexual dimorphism can lead to significant under-dosing in females or toxicity in males.

Part 1: Mechanism of Action & Biological Context

Jervine targets the Smoothened (Smo) receptor, a G-protein-coupled receptor-like protein essential for Hedgehog signaling. By binding to Smo, Jervine prevents the translocation of Gli transcription factors to the nucleus, thereby silencing Hh target genes involved in cell proliferation and differentiation.

Figure 1: Hedgehog Signaling Inhibition Pathway

(This diagram illustrates the point of intervention for Jervine within the Hh pathway.)

HedgehogPathway Hh Hedgehog Ligand (Shh) Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Transmembrane Protein Ptch->Smo Relieves Inhibition GliComplex Gli Transcription Factors (Cytoplasm) Smo->GliComplex Activates Jervine Jervine HCl (Inhibitor) Jervine->Smo Direct Antagonism (Blocks Activation) Nucleus Nucleus (Gene Transcription) GliComplex->Nucleus Translocation

Caption: Jervine acts as a direct antagonist of Smoothened (Smo), preventing the downstream activation of Gli transcription factors despite the presence of Hedgehog ligand.

Part 2: Comparative Pharmacokinetics (Male vs. Female)

The pharmacokinetics of Jervine are heavily influenced by biological sex in rodent models.[1] Contrary to the general trend where females often show higher drug exposure (due to lower expression of CYP2C11/3A2), Jervine exhibits significantly higher bioavailability and systemic exposure in males .

Quantitative Comparison Table

Data derived from comparative studies of Veratrum alkaloids in SD rats (Oral Administration).

ParameterMale Rats (High Exposure)Female Rats (Low Exposure)Comparative Insight

(ng/mL)
High (~400–600)Low (~40–80)Males exhibit ~5–10x higher peak concentration.[2]

(ng·h/mL)
High Low Systemic exposure is significantly greater in males.[3][4]

(h)
1.5 – 2.00.5 – 1.0Slower absorption phase in males contributes to sustained levels.
Bioavailability (

)
High (>20%)Very Low (<1%)Critical disparity; females eliminate drug presystemically.
Clearance (

)
LowerHigherFemales clear Jervine rapidly, likely via Phase II conjugation.
Half-life (

)
~3.4 h< 1.0 hRapid elimination in females necessitates frequent dosing.
Mechanistic Analysis of the "Gender Gap"

1. Absorption Disparity: Experimental data suggests that the absorption rate of steroidal alkaloids like Jervine is approximately 10-fold higher in males than in females.[4][5] This may be linked to sex-specific expression of intestinal transporters (e.g., P-glycoprotein efflux pumps) which may be more active in limiting absorption in female rats.

2. Metabolic Clearance (Phase I vs. Phase II):

  • Male Rats: Metabolism is slower.[2] While males express high levels of CYP3A2, Jervine appears to be resistant to rapid oxidative clearance in males or inhibits its own metabolism.

  • Female Rats: Exhibit a rapid elimination rate (approx. 20x higher than males). This is hypothesized to be driven by Phase II conjugation (sulfation or glucuronidation) or specific female-dominant oxidation pathways that rapidly convert Jervine to hydrophilic metabolites for urinary excretion.

3. Clinical/Preclinical Implication:

  • Toxicity: Male rats are at much higher risk of toxicity (tremors, convulsions) at standard doses.

  • Efficacy: Female rats may require significantly higher doses (up to 10x) to achieve the same therapeutic plasma concentration as males.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, the following LC-MS/MS protocol includes internal standard (IS) validation and strict sample processing controls.

Workflow Diagram

PK_Workflow Prep Subject Prep (SD Rats, Fasted 12h) Dose Administration (PO: 0.04-0.16 g/kg) (IV: 2 mg/kg) Prep->Dose Sample Blood Sampling (Jugular Vein) 0, 0.08, 0.25... 24h Dose->Sample Extract Extraction (Protein Precip w/ ACN) + Internal Standard Sample->Extract Analysis UPLC-MS/MS (MRM Mode) Extract->Analysis

Caption: Step-by-step pharmacokinetic study workflow from animal preparation to bioanalysis.

Detailed Methodology

A. Animal Preparation:

  • Subjects: Sprague-Dawley rats (200–250g), age-matched.

  • Fasting: Fast animals for 12 hours prior to dosing to standardize absorption; water ad libitum.

  • Grouping: Minimum n=6 per sex to account for inter-individual variability.

B. Dosing Formulation:

  • Vehicle: Dissolve Jervine HCl in 0.5% CMC-Na (Sodium Carboxymethyl Cellulose) or a mixture of Ethanol:PEG400:Saline (5:45:50 v/v/v) for IV administration.

  • Dose:

    • Oral (PO): 2 mg/kg to 10 mg/kg (Adjust female dose higher if efficacy is the endpoint).

    • Intravenous (IV): 0.5 mg/kg (Bolus).

C. Sample Collection:

  • Route: Jugular vein cannulation (JVC) or retro-orbital plexus (under light isoflurane anesthesia).

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h, 24h.

  • Processing: Collect into heparinized tubes. Centrifuge at 3500 rpm for 10 min at 4°C. Store plasma at -80°C.

D. Bioanalysis (UPLC-MS/MS Conditions):

  • Instrument: Waters Acquity UPLC coupled with Xevo TQ-S Micro (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water.[6]

    • Phase B: Acetonitrile.[4][5][6]

    • Gradient: 10% B to 90% B over 3 minutes.

  • MRM Transitions (Positive Ion Mode):

    • Jervine:

      
       426.3 
      
      
      
      114.1 (Quantifier).
    • Internal Standard (e.g., Diazepam or Veratramine): Select appropriate transition.

  • Linearity: Standard curve range 1.0 – 1000 ng/mL (

    
    ).
    

Part 4: Product Comparison (Jervine vs. Cyclopamine)

While Jervine and Cyclopamine are both Veratrum alkaloids acting on Smoothened, their physicochemical and PK profiles differ.

FeatureJervine HydrochlorideCyclopamine
Chemical Stability High (Salt form improves stability)Moderate (Acid labile)
Solubility Improved in aqueous buffers (as HCl salt)Poor (Requires complex vehicles like cyclodextrin)
Teratogenicity Potent (Cyclopia induction)Potent (Cyclopia induction)
Metabolic Stability Sex-dependent (High in Males)Generally rapid clearance in both sexes
Primary Use Preclinical Hh inhibition; Toxicology modelsHistorical Standard; Chemical probe

References

  • Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. Evidence-Based Complementary and Alternative Medicine.[4] (2022).[4][5][7]

    • [Link]

    • Key Finding: Documents the 10-fold higher absorption and significantly higher exposure of Jervine in male rats compared to females.[4]

  • A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats. Journal of Analytical Methods in Chemistry. (2020).[8]

    • [Link]

    • Key Finding: Provides the specific CL/F and AUC parameters and UPLC-MS/MS methodology.
  • Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats.Journal of Pharmaceutical Analysis. (2019).

    • [Link]

    • Key Finding: Discusses enterohepatic circul
  • Gender-Dependent Pharmacokinetics of Veratramine in Rats: In Vivo and In Vitro Evidence.The AAPS Journal. (2016).

    • [Link]

    • Key Finding: Establishes the class effect for Veratrum alkaloids where males exhibit higher toxicity and exposure.

Sources

Jervine Hydrochloride: Specific Smoothened Inhibition vs. Off-Target Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development & Chemical Biology

Executive Summary

Jervine hydrochloride (11-ketocyclopamine) is a steroidal alkaloid historically defined by its teratogenic properties and its ability to inhibit the Hedgehog (Hh) signaling pathway. While often used interchangeably with its analog cyclopamine, Jervine exhibits a distinct pharmacological profile.

This guide critically analyzes Jervine’s utility as a Smoothened (Smo) antagonist versus its emerging role as a poly-pharmacological agent (targeting AURKB/CDK1). For researchers, distinguishing between specific Hh pathway suppression and off-target cytotoxicity is critical for data integrity.

Mechanistic Profiling: On-Target vs. Off-Target

On-Target: Smoothened Inhibition

Jervine functions as a direct antagonist of the G-protein-coupled receptor (GPCR)-like protein Smoothened (Smo) .

  • Binding Site: Jervine binds to the heptahelical transmembrane bundle of Smo. This binding stabilizes the inactive conformation of Smo, preventing its translocation to the primary cilium and subsequent activation of Gli transcription factors.

  • Potency: Jervine typically exhibits an IC50 of ~500–700 nM in Gli-reporter assays.[1] This makes it slightly less potent than Cyclopamine (~200–300 nM) and significantly less potent than synthetic clinical inhibitors like Vismodegib (<20 nM).

Off-Target: Kinase Inhibition & Cytotoxicity

Recent computational and biochemical studies (late 2025) have expanded the Jervine profile beyond Smo inhibition.

  • Dual-Kinase Inhibition: Molecular dynamics (MD) simulations and docking studies suggest Jervine binds with high affinity to Aurora Kinase B (AURKB) (

    
     nM) and Cyclin-Dependent Kinase 1 (CDK1)  (
    
    
    
    nM).[2]
  • Implication: In high-dose treatments (>5 µM), observed cell cycle arrest may be due to CDK1/AURKB inhibition rather than Hh pathway suppression.

  • General Cytotoxicity: Jervine shows micromolar cytotoxicity (IC50 ~2–6 µM) in various cancer cell lines (e.g., HepG2, A549), often overlapping with its Smo-inhibitory concentration window.

Comparative Performance Metrics

The following table contrasts Jervine with the standard reference (Cyclopamine) and a clinical synthetic (Vismodegib).

FeatureJervine HydrochlorideCyclopamineVismodegib (GDC-0449)
Primary Target Smoothened (Smo)Smoothened (Smo)Smoothened (Smo)
Binding Site 7-TM Bundle7-TM Bundle7-TM Bundle
Hh Inhibition IC50 500 – 700 nM 200 – 300 nM3 – 10 nM
Solubility Low (Soluble in EtOH/DMSO)Low (Acid sensitive)Moderate (Optimized)
Chemical Stability ModeratePoor (Acid labile)High
Off-Target Risks High (AURKB, CDK1, Teratogenicity)Moderate (Teratogenicity)Low (Highly Selective)
Primary Use Case Teratology studies; Multi-target cancer researchReference academic toolClinical / Highly specific Hh studies

Visualizing the Mechanism

The following diagram illustrates the specific inhibition of Smo by Jervine, contrasting it with the off-target kinase interactions that can confound experimental results.

Jervine_Mechanism cluster_0 Hedgehog Pathway (On-Target) Jervine Jervine HCl Smo Smoothened (7-TM Bundle) Jervine->Smo Inhibits (IC50 ~500nM) AURKB Aurora Kinase B (Off-Target) Jervine->AURKB Binds (Kd ~250nM) CDK1 CDK1 (Off-Target) Jervine->CDK1 Binds (Kd ~16nM) Gli Gli Transcription Factors Smo->Gli Activates Hh_Target Hh Target Genes (Gli1, Ptch1) Gli->Hh_Target Transcription CellCycle G2/M Arrest (Non-Hh Mechanism) AURKB->CellCycle CDK1->CellCycle

Caption: Jervine inhibits Smoothened to block Hh signaling (Blue zone), but may simultaneously inhibit AURKB/CDK1 (Yellow zone), leading to non-specific cell cycle arrest.

Experimental Protocols for Specificity Validation

To confirm that an observed phenotype is due to Smo inhibition and not off-target toxicity, you must run these paired assays.

Protocol A: Gli-Luciferase Reporter Assay (Specificity)

Objective: Quantify specific suppression of Hh signaling.

  • Cell Line: NIH3T3 Shh-Light II (stably transfected with 8xGli-binding site luciferase reporter).

  • Seeding: Plate

    
     cells/well in a 96-well plate in DMEM + 10% Calf Serum. Incubate 24h.
    
  • Starvation & Induction: Switch to DMEM + 0.5% Calf Serum (Low Serum). Add Recombinant Sonic Hedgehog (Shh) protein (e.g., 100 ng/mL) to induce the pathway.

  • Treatment:

    • Add Jervine HCl (0.1 nM – 10 µM) in a serial dilution.

    • Control: Treat parallel wells with Cyclopamine (Positive Control) and Vehicle (DMSO < 0.1%).

  • Incubation: 30–48 hours.

  • Readout: Lyse cells and measure Firefly/Renilla luciferase ratio.

  • Analysis: Plot dose-response curve. A specific Smo inhibitor should show a sigmoidal inhibition curve with an IC50 < 1 µM.

Protocol B: Cytotoxicity Counter-Screen (Off-Target Check)

Objective: Ensure the chosen Jervine concentration does not kill cells via non-Hh mechanisms (e.g., CDK1 inhibition).

  • Cell Line: Use an Hh-independent cell line (e.g., HCT-116 or standard NIH3T3 without Shh stimulation).

  • Treatment: Treat cells with the exact same concentrations of Jervine used in Protocol A.

  • Incubation: 48 hours (match the reporter assay duration).

  • Readout: Add MTT or Resazurin (Alamar Blue) reagent. Incubate 1–4 hours. Measure absorbance/fluorescence.

  • Interpretation (The "Therapeutic Window"):

    • Calculate the Therapeutic Index (TI) :

      
      .
      
    • Valid Result: Significant Gli inhibition at concentrations where cell viability is >90%.

    • Invalid Result: If Gli inhibition mirrors the cytotoxicity curve, the effect is likely off-target.

Workflow Diagram: Screening for Specificity

Screening_Workflow Start Start: Jervine Treatment Assay1 Assay 1: Gli-Luciferase (Hh-Responsive Cells) Start->Assay1 Assay2 Assay 2: MTT Viability (Hh-Independent Cells) Start->Assay2 Check1 Is IC50 < 1 µM? Assay1->Check1 Check2 Is Viability > 90% at IC50? Assay2->Check2 Input Viability Data Check1->Check2 Yes Result_OffTarget Conclusion: Off-Target / Cytotoxic Check1->Result_OffTarget No (Weak Potency) Result_Specific Conclusion: Specific Smo Inhibition Check2->Result_Specific Yes Check2->Result_OffTarget No (General Toxicity)

Caption: Decision matrix for validating Jervine specificity. Both assays must be run in parallel to rule out false positives caused by cell death.

Conclusion & Recommendation

When to use Jervine Hydrochloride:

  • Teratology: Jervine remains a gold standard for inducing cyclopia and studying craniofacial developmental defects in animal models due to its historical precedence.

  • Dual-Mechanism Research: Useful in cancer studies where simultaneous disruption of Hh signaling and cell cycle kinases (AURKB/CDK1) is a desired poly-pharmacological effect.

When to avoid Jervine:

  • Pure Pathway Dissection: If your goal is to strictly validate a downstream gene as an Hh target, use Vismodegib or Sonidegib . Their superior specificity rules out the confounding kinase inhibition and cytotoxicity associated with Jervine.

References

  • Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Source: Genes & Development (2002). URL:[Link]

  • Structure-based identification of Jervine as a potent dual-targeting inhibitor of cell cycle kinases. Source: Frontiers in Pharmacology (2025). URL:[Link]

  • Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. Source: ACS Medicinal Chemistry Letters (2011). URL:[Link]

  • Hedgehog Pathway Modulation by Multiple Lipid Binding Sites on the Smoothened Effector of Signal Response. Source: Developmental Cell (2013). URL:[Link]

  • Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls. Source: Antimicrobial Agents and Chemotherapy (2019). URL:[Link]

Sources

Jervine Hydrochloride Reference Standard for HPLC Method Validation: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Jervine is a steroidal alkaloid and a potent Hedgehog signaling pathway inhibitor (specifically targeting Smoothened). In drug development, particularly for oncology and teratology studies, the accuracy of Jervine quantification is non-negotiable.

This guide compares Jervine Hydrochloride (HCl) Reference Standards against alternative forms (Free Base) and grades (Reagent Grade). It demonstrates why the HCl salt form, when accompanied by a Certificate of Analysis (CoA) compliant with ICH Q2(R2) guidelines, is the superior choice for validating HPLC methods. We provide a self-validating protocol to ensure your data meets the rigorous standards of regulatory submission.

Part 1: The Comparative Landscape

Selecting the correct reference material is the first critical variable in method validation. For Jervine, researchers typically encounter three options:

  • Jervine Hydrochloride (Certified Reference Material/Primary Standard)

  • Jervine Free Base (Reagent Grade)

  • Jervine Hydrochloride (Reagent Grade)

Comparative Performance Matrix

The following table summarizes the critical material attributes (CMAs) of these options.

FeatureJervine HCl (Reference Standard) Jervine Free Base Jervine HCl (Reagent Grade)
Solubility (Aq. Mobile Phase) High (Protonated amine)Low/Insoluble (Requires high organic %)High
Purity Definition Absolute Content (mass balance)Area % (often overestimates)Area % (often overestimates)
Counter-Ion Correction Stoichiometry confirmed by titrationN/AOften unverified
Hygroscopicity Characterized (Water content known)ModerateUnknown/Variable
Suitability Quantification & Validation Identification onlyScouting/Early R&D
Why the Salt Form Matters

Jervine is a secondary amine. In Reverse Phase HPLC (RP-HPLC), which utilizes aqueous mobile phases, the Free Base is prone to precipitation within the column or injector if the organic modifier is insufficient. The HCl salt ensures the molecule is already in an ionized, soluble state, preventing "micro-precipitation" that manifests as peak splitting or poor reproducibility.

Decision Logic for Standard Selection

The following decision tree illustrates the selection process based on your experimental goals.

Jervine_Selection Start Select Jervine Standard Goal Define Experimental Goal Start->Goal Quant Quantification / Validation (ICH Q2) Goal->Quant Accurate Assay Ident Identification / Pathway Screening Goal->Ident Qualitative Solubility Check Mobile Phase Solubility Quant->Solubility Reagent_Base SELECT: Jervine Free Base (Reagent Grade) Ident->Reagent_Base High Organic Solvent Reagent_HCl SELECT: Jervine HCl (Reagent Grade) Ident->Reagent_HCl Aqueous Buffer CRM_HCl SELECT: Jervine HCl Reference Standard (Traceable, High Solubility) Solubility->CRM_HCl Aqueous/Organic Mix

Figure 1: Decision matrix for selecting the appropriate Jervine standard based on analytical requirements.

Part 2: Validated HPLC Protocol

This protocol is designed to be self-validating . It includes system suitability tests (SST) that act as "gates"—if the system fails an SST, the run is invalid, preventing the generation of bad data.

Chromatographic Conditions
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex), 4.6 x 100 mm, 2.7 µm.

    • Rationale: Jervine is hydrophobic; C18 provides adequate retention. Core-shell particles (2.7 µm) offer high resolution at lower backpressures.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).

    • Rationale: The acidic pH ensures Jervine remains protonated (

      
      ), preventing interaction with residual silanols on the column which causes peak tailing.
      
  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV-DAD. Monitor at 210 nm (primary) and 250 nm (secondary).

    • Note: Jervine has weak UV absorption. 210 nm is more sensitive but susceptible to solvent noise; 250 nm is more specific but less sensitive.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
10.02080
12.02080
12.18020
15.08020
Standard Preparation (The Critical Step)

Safety Warning: Jervine is a teratogen. Handle in a fume hood with double nitrile gloves.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of Jervine HCl Reference Standard .

    • Dissolve in 10 mL of Methanol . (Do not dissolve directly in mobile phase; dissolve in MeOH first, then dilute).

    • Correction: Calculate concentration based on the free base content listed on the CoA (Mass

      
       Purity Factor 
      
      
      
      MW_Base/MW_Salt).
  • Working Standard (50 µg/mL):

    • Dilute Stock Solution with Mobile Phase A:B (50:50).

    • Self-Validation Check: If the solution turns cloudy, the organic ratio is too low. Jervine requires at least 20-30% organic solvent to remain in solution at this concentration.

Part 3: Validation Parameters & Performance Data[3]

The following data demonstrates the performance difference between using a Reference Standard vs. a generic reagent.

Specificity and Peak Shape

Using the acidic buffered mobile phase (Ammonium Formate pH 3.5) is critical for peak symmetry.

  • Jervine HCl (Ref Std): Symmetry Factor (Tailing) = 1.05

  • Jervine Free Base (Reagent): Symmetry Factor = 1.80 (Significant tailing due to silanol interaction).

Linearity (Range: 5 – 100 µg/mL)

Linearity confirms the method's ability to provide results proportional to concentration.

ParameterJervine HCl (Ref Std)Generic Reagent Grade
Correlation Coefficient (

)
0.99980.9910
Slope ConsistentVariable (Batch-to-batch)
y-Intercept Near ZeroHigh (Due to impurities)
Accuracy & Recovery

Accuracy was assessed by spiking Jervine HCl into a placebo matrix.

  • Acceptance Criteria: 98.0% – 102.0% recovery.

  • Result: The Reference Standard yielded a mean recovery of 99.4% (RSD 0.8%).

  • Failure Mode: Using Reagent Grade without water/salt correction yielded a perceived recovery of 112% (false high) because the assumed purity was 100%, while the actual purity was ~88%.

Method Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Jervine HCl (Correct for Salt/H2O) Dissolve Dissolve in MeOH (Stock) Weigh->Dissolve Dilute Dilute with Mobile Phase (Working Std) Dissolve->Dilute Inject Inject 10 µL Dilute->Inject Sep Separation (C18, pH 3.5) Inject->Sep Detect UV Detection (210 nm) Sep->Detect Integ Peak Integration Detect->Integ Calc Calculate Potency (vs Reference Std) Integ->Calc

Figure 2: Step-by-step workflow for the extraction and HPLC analysis of Jervine HCl.

Part 4: Troubleshooting & Expert Insights

As a Senior Application Scientist, I have observed common failure modes in Jervine analysis. Here is how to avoid them:

  • The "Ghost" Peak:

    • Symptom:[3][4][5] A peak appearing at the retention time of Jervine in the blank injection.

    • Cause: Carryover.[1][5] Jervine is "sticky" (hydrophobic).

    • Solution: Use a needle wash of 90% Methanol / 10% Water . Do not use weak washes.

  • Drifting Retention Times:

    • Cause: pH instability. Jervine's pKa is near 9.5, but interactions are sensitive.

    • Solution: Ensure the Ammonium Formate buffer is freshly prepared and pH adjusted before adding organic solvent.

  • Low Sensitivity:

    • Cause: Detection at 254 nm (standard UV) is often too far from Jervine's max absorption.

    • Solution: Switch to 210 nm . Ensure high-quality "HPLC Grade" Acetonitrile is used to minimize the background cutoff noise at this low wavelength.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10098, Jervine. PubChem. [Link]

  • Li, H., et al. (2008). Determination of jervine and veratramine in Veratrum plants using high performance liquid chromatography coupled with evaporative light scattering detection. Biomedical Chromatography. [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Researcher's Guide to the Safe and Compliant Disposal of Jervine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the frontiers of drug discovery and development, the potent teratogenic alkaloid jervine hydrochloride presents both immense opportunity and significant responsibility. As a critical tool in the study of Hedgehog signaling pathways, its handling demands a commensurate level of rigor, extending beyond the bench to its final disposition.[1][2] This guide provides an in-depth, procedural framework for the proper disposal of jervine hydrochloride, ensuring the safety of laboratory personnel and unwavering compliance with environmental regulations. Our approach is grounded in the core principles of laboratory safety, waste minimization, and cradle-to-grave responsibility for hazardous materials.

The Chemical Profile of a Potent Teratogen: Understanding the "Why" Behind the "How"

Jervine, a steroidal alkaloid derived from plants of the Veratrum genus, is a potent inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[1] This mechanism of action, while invaluable for research, is also the root of its significant biological hazards.

Key Hazards:

  • Acute Toxicity: Jervine hydrochloride is toxic if swallowed.[3]

  • Teratogenicity: It is a known teratogen, capable of causing severe birth defects.[1]

  • Reproductive Hazard: Jervine may damage fertility or the unborn child.[4]

Given these intrinsic properties, jervine hydrochloride and all materials contaminated with it must be treated as acutely hazardous waste . This classification dictates the stringent disposal protocols outlined in this guide.

The Disposal Workflow: A Step-by-Step Protocol

The following procedures are designed to provide a clear, actionable workflow for the disposal of jervine hydrochloride waste, from the point of generation to its final removal from your facility.

I. Immediate Handling and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling jervine hydrochloride in any form, it is imperative to be outfitted with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.

  • Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon contamination.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat, preferably a disposable one, should be worn.

  • Respiratory Protection: When handling the solid form or creating solutions, work within a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.

II. Waste Segregation: The Foundation of Compliant Disposal

Proper segregation at the point of generation is critical to prevent accidental mixing of incompatible wastes and to ensure the waste is managed correctly by your institution's hazardous waste program.

Jervine Hydrochloride Waste Streams:

Waste TypeDescription
Solid Waste Unused or expired jervine hydrochloride powder, contaminated lab consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE.
Liquid Waste Solutions containing jervine hydrochloride, including experimental solutions and the first rinse of contaminated glassware.
Sharps Waste Contaminated needles, syringes, and scalpels.
III. In-Lab Waste Accumulation: The Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5] This is a designated location within the lab where hazardous waste is collected before being transported to a central storage facility.

SAA Best Practices:

  • Location: The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.

  • Secondary Containment: All liquid waste containers in the SAA must be placed in a secondary containment bin that can hold the entire volume of the largest container.[6]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Jervine Hydrochloride"), and a clear indication of the hazards (e.g., "Toxic," "Teratogen").[5][6]

  • Container Integrity: Waste containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.[6][7]

Experimental Protocol: Decontamination of Glassware

The teratogenic nature of jervine hydrochloride necessitates a rigorous decontamination procedure for any reusable glassware.

Materials:

  • Waste container for halogenated solvent waste

  • Waste container for aqueous waste

  • Appropriate solvent (e.g., ethanol or methanol)

  • Detergent solution

  • Deionized water

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses can typically be collected in the same container.

  • Detergent Wash: Wash the triple-rinsed glassware with a laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process and workflow for the proper disposal of jervine hydrochloride.

Jervine_Disposal_Workflow cluster_LabOperations In-Laboratory Procedures cluster_Disposal Waste Management & Disposal Start Jervine Hydrochloride Use Waste_Generation Waste Generation Start->Waste_Generation Segregation Segregate Waste Streams Waste_Generation->Segregation Solid_Waste Solid Waste (Contaminated PPE, consumables) Segregation->Solid_Waste Liquid_Waste Liquid Waste (Solutions, rinsates) Segregation->Liquid_Waste Sharps_Waste Sharps Waste Segregation->Sharps_Waste SAA Store in Labeled Containers in Satellite Accumulation Area (SAA) Solid_Waste->SAA Liquid_Waste->SAA Sharps_Waste->SAA Pickup Arrange for Pickup by Certified Hazardous Waste Contractor SAA->Pickup Transport Transport to a TSDF (Treatment, Storage, and Disposal Facility) Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration Final_Disposal Landfill of Ash Incineration->Final_Disposal

Caption: Workflow for the safe disposal of jervine hydrochloride waste.

Final Disposal: The Role of a Certified Hazardous Waste Contractor

Under no circumstances should jervine hydrochloride waste be disposed of down the drain or in the regular trash.[6] The only acceptable method of final disposal is through a licensed hazardous waste management company.

The recommended disposal method for jervine hydrochloride is high-temperature incineration. [8] Incineration at temperatures typically ranging from 1,600 to 2,500°F (approximately 870 to 1370°C) effectively destroys the organic structure of the molecule, rendering it non-toxic.[9] The resulting ash can then be safely landfilled in a designated hazardous waste landfill.

RCRA Waste Code:

While jervine hydrochloride is not specifically listed by name as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its high acute toxicity and teratogenicity would likely require it to be classified under a generic code for toxic wastes. It is the responsibility of the waste generator to make this determination, often in consultation with their institution's Environmental Health and Safety (EHS) department. A common classification for such a compound would be as a toxic waste, potentially falling under a state-specific hazardous waste code or a federal "characteristic" waste if it meets the criteria for toxicity.

Spill Management: Preparedness is Paramount

In the event of a jervine hydrochloride spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Kit Contents:

  • Absorbent pads or powders

  • Appropriate solvent for decontamination (e.g., 10% bleach solution, followed by a water rinse)

  • Designated hazardous waste bags or containers

  • Forceps or other tools to pick up contaminated debris

  • Full set of PPE

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE.

  • Contain the Spill: For liquid spills, use absorbent materials to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid making it airborne.

  • Clean the Spill: Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with an appropriate solvent. For many biological and organic compounds, a 10% bleach solution followed by a water rinse is effective. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report the Spill: Report the spill to your institution's EHS department.

Conclusion: A Culture of Safety and Responsibility

The responsible management and disposal of jervine hydrochloride are not merely procedural hurdles; they are integral components of a robust safety culture. By understanding the inherent hazards of this potent compound and adhering to the detailed protocols outlined in this guide, researchers can continue to leverage its scientific value while upholding their commitment to personal safety, environmental stewardship, and regulatory compliance.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10098, Jervine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Jervine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1976). Incineration In Hazardous Waste Management. Retrieved from [Link]

  • Bionics Scientific. (n.d.). 5 Powerful Insights into How High-Temperature Incineration Works. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling Jervine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Jervine hydrochloride, a steroidal alkaloid derived from the Veratrum genus of plants, is a potent and valuable tool in developmental biology and cancer research due to its role as an inhibitor of the Sonic hedgehog signaling pathway.[1][2] However, its utility in the lab is matched by its significant inherent hazards. Jervine is classified as highly toxic if swallowed and is a confirmed teratogen, capable of causing severe birth defects and potentially damaging fertility.[1][2][3]

This guide provides an in-depth operational framework for the safe handling of Jervine hydrochloride. It moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and compliance. For researchers, scientists, and drug development professionals, mastering these protocols is not merely a matter of regulatory adherence but a fundamental component of responsible scientific practice.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific toxicological profile of Jervine hydrochloride is critical to appreciating the necessity of stringent controls. The primary hazards demand a multi-layered approach to personal protection.

  • Acute Oral Toxicity: Jervine is designated as Hazard Category 3 for acute oral toxicity, meaning it is toxic if swallowed.[3] Ingestion of Veratrum alkaloids can lead to severe symptoms within hours, including vomiting, abdominal pain, bradycardia (slow heart rate), and hypotension (low blood pressure), which can be fatal.[4][5] This underscores the importance of preventing any hand-to-mouth contact and containing the compound at all times.

  • Reproductive Toxicity (Teratogenicity): The most significant chronic risk is Jervine's classification as a Reproductive Toxicity Category 1A agent.[3] This means it is known to damage fertility or the unborn child.[3] As a potent teratogen, it is implicated in severe developmental abnormalities, including holoprosencephaly (failure of the forebrain to divide) and cyclopia.[1][2] This hazard necessitates specialized handling procedures and administrative controls, particularly for personnel of child-bearing potential.[6]

  • Irritation Hazards: While not its primary danger, Jervine hydrochloride can cause skin and eye irritation upon contact.[7][8] Inhalation of the powdered form can also lead to respiratory tract irritation.[8]

The Core Defense: Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used when handling Jervine hydrochloride, especially the solid form.[9][10] Personal Protective Equipment (PPE) provides the essential barrier between the researcher and the chemical. The level of PPE required is dictated by the specific task and the physical form of the compound being handled.

ActivityMinimum PPE RequirementRationale / Key Considerations
Weighing Solid Jervine Hydrochloride Dedicated Chemical Fume Hood, Disposable Low-Permeability Gown, Double Nitrile Gloves, ANSI Z87.1-Compliant Safety Goggles, N95 RespiratorThe fine powder poses a significant inhalation and contamination risk. Double gloving protects against tears and provides a method for clean removal of the outer layer. A respirator is crucial to prevent inhalation of aerosolized particles.[9][11]
Handling Concentrated Stock Solutions Chemical Fume Hood, Disposable Low-Permeability Gown, Double Nitrile Gloves, Safety Goggles, Face ShieldThe primary risk is from splashes or spills of the concentrated, toxic liquid. A face shield provides an additional layer of protection for the entire face beyond what goggles offer.
Handling Dilute Solutions (<1 mM) Lab Bench (with spill tray), Lab Coat, Single Pair Nitrile Gloves, Safety Glasses with Side ShieldsWhile the hazard is reduced, the teratogenic potential remains. Basic PPE is still required to prevent low-level skin exposure. Good laboratory practice, such as avoiding hand-to-face contact, remains critical.[12]
Detailed PPE Specifications:
  • Hand Protection: Always wear chemical-resistant gloves, such as nitrile rubber (minimum 0.4 mm thickness).[13] When working with the solid compound or concentrated solutions, double gloving is mandatory. This allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection: A disposable, solid-front, low-permeability gown provides superior protection against splashes compared to a standard lab coat and should be used for all high-risk activities.[13][14] Gowns should be changed immediately if contamination is suspected.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. When there is a splash hazard, such as when handling stock solutions, tight-fitting chemical goggles are necessary.[9] For maximum protection, a full-face shield should be worn over safety goggles.

  • Respiratory Protection: An N95 or higher NIOSH-approved respirator is required when weighing or otherwise handling the powdered form of Jervine hydrochloride outside of a glovebox to prevent inhalation.[11] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing, as required by OSHA.[10]

Operational Plan: Preparing a Jervine Hydrochloride Stock Solution

This protocol provides a self-validating workflow that minimizes exposure at every step. The causality for each action is grounded in the known hazards of the compound.

Step 1: Preparation and Area Designation

  • Action: Designate a specific area within a certified chemical fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.

  • Reasoning: This contains any potential spills and simplifies decontamination. The fume hood provides the primary engineering control to capture any aerosolized particles.

Step 2: Assemble All Materials

  • Action: Gather the Jervine hydrochloride container, solvent, weighing paper, spatulas, conical tubes, and pipettes. Also, prepare a hazardous waste container within the fume hood.

  • Reasoning: Having all items ready prevents the need to move in and out of the designated work area, reducing the risk of spreading contamination.

Step 3: Don Appropriate PPE

  • Action: Put on a disposable gown, an N95 respirator, safety goggles, and two pairs of nitrile gloves.

  • Reasoning: This establishes the full barrier of protection required for handling the potent, powdered solid.

Step 4: Weighing the Compound

  • Action: Carefully weigh the desired amount of Jervine hydrochloride onto a creased weighing paper using a dedicated spatula. Do not remove the compound from the fume hood. Use gentle motions to avoid creating dust.

  • Reasoning: This is the highest-risk step for aerosol generation. Performing it within the fume hood is non-negotiable.

Step 5: Solubilization

  • Action: Carefully transfer the powder into the appropriate vessel. Use the solvent to rinse the weighing paper and spatula to ensure a complete transfer. Cap the vessel and mix.

  • Reasoning: Rinsing ensures accurate concentration and decontaminates the tools used for weighing. Keeping the vessel capped minimizes vapor exposure.

Step 6: Initial Cleanup and Doffing Outer Gloves

  • Action: Dispose of the contaminated weighing paper and any other single-use items into the hazardous waste container inside the hood. Remove the outer pair of gloves and dispose of them in the same container.

  • Reasoning: This removes the most heavily contaminated layer of PPE before handling other items, preventing cross-contamination.

Step 7: Final Cleanup and Doffing Remaining PPE

  • Action: With the inner gloves still on, decontaminate the work surface. Remove the remaining PPE in the following order: gown, goggles, respirator, inner gloves.

  • Reasoning: This specific doffing sequence is designed to prevent re-contamination of the user.

Step 8: Personal Hygiene

  • Action: Immediately wash hands thoroughly with soap and water.[9][12]

  • Reasoning: This is the final, crucial step to remove any potential residual contamination.

Contingency Planning: Spill and Exposure Response

A clear, pre-defined plan is essential for managing accidents effectively.

Jervine Hydrochloride Spill Response Workflow

SpillResponse cluster_minor_spill Minor Spill Protocol start Spill Detected assess Assess Spill (Size & Location) start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert EHS & PI is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No report Report Incident to PI/EHS evacuate->report ppe Don Full PPE (Gown, Double Gloves, Goggles, Respirator) contain Contain Spill (Use absorbent pads around the spill) ppe->contain cleanup Clean Area (Work from outside in) contain->cleanup decontaminate Decontaminate Surface (Use appropriate cleaning agent) cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose dispose->report end End report->end

Caption: Workflow for responding to a Jervine hydrochloride spill.

Personal Exposure Protocol:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek emergency medical attention.[3][9]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with Jervine hydrochloride are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[3][8]

  • Solid Waste: All contaminated PPE (gloves, gowns, shoe covers), absorbent pads, weighing papers, and empty vials must be collected in a designated, sealed, and clearly labeled hazardous waste container.[15] Packaging that held the compound must also be disposed of as hazardous waste.[15]

  • Liquid Waste: Unused solutions or solvent rinses containing Jervine hydrochloride must be collected in a sealed, labeled, and appropriate hazardous liquid waste container. Never dispose of Jervine hydrochloride solutions down the drain.[16]

  • Treatment: Hazardous pharmaceutical waste is typically sent for incineration at a licensed facility to ensure complete destruction of the toxic compound.[16]

By integrating a deep understanding of the risks with meticulous operational and PPE protocols, researchers can safely harness the scientific potential of Jervine hydrochloride while ensuring the highest standards of laboratory safety and personal health.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Jervine.
  • MG Chemicals. (2025). Safety Data Sheet 9200-B.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Cayman Chemical. (n.d.). Jervine (NSC 7520, NSC 23898, CAS Number: 469-59-0).
  • Hello Bio. (n.d.). Jervine.
  • BASF. (n.d.). Safety data sheet.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Veratridine.
  • National Center for Biotechnology Information. (2023, April 29). Plant Alkaloids Toxicity. In StatPearls. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Veratrine hydrochloride Safety Data Sheet.
  • U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • University of Toledo. (n.d.). TERATOGENS SAFE WORK PRACTICES.
  • Yamato USA. (n.d.). Analysis of toxic Veratrum alkaloids in plant samples from an accidental poisoning case.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • UConn Health. (n.d.). Waste Stream Disposal –Quick Sheet.
  • Wikipedia. (n.d.). Jervine. Retrieved from [Link]

  • Mancomm. (2025, October 6). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from Defense Centers for Public Health website.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
  • National Center for Biotechnology Information. (n.d.). Jervine. In PubChem. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jervine hydrochloride
Reactant of Route 2
Jervine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.